molecular formula C11H20O3 B1324297 Ethyl 6,6-dimethyl-5-oxoheptanoate CAS No. 569685-78-5

Ethyl 6,6-dimethyl-5-oxoheptanoate

Cat. No.: B1324297
CAS No.: 569685-78-5
M. Wt: 200.27 g/mol
InChI Key: RXCGRTUSZXCZBY-UHFFFAOYSA-N
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Description

Ethyl 6,6-dimethyl-5-oxoheptanoate is a keto ester compound of interest in organic synthesis and medicinal chemistry research. With a molecular formula of C11H20O3 (predicted), it features both a ketone and an ester functional group, making it a versatile building block for the synthesis of more complex molecules. Researchers value this compound for its potential as an intermediate in exploring new chemical spaces, including the development of pharmaceutical candidates and other fine chemicals. The geminal dimethyl group adjacent to the carbonyl may influence its reactivity and stereochemical outcomes in reactions. This product is intended for laboratory research purposes only and is not for human or veterinary use. Researchers are encouraged to consult the specific product documentation for detailed handling and safety information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 6,6-dimethyl-5-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O3/c1-5-14-10(13)8-6-7-9(12)11(2,3)4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXCGRTUSZXCZBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90629269
Record name Ethyl 6,6-dimethyl-5-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

569685-78-5
Record name Ethyl 6,6-dimethyl-5-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90629269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Ethyl 6,6-dimethyl-5-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 6,6-dimethyl-5-oxoheptanoate is a bifunctional organic compound featuring both a ketone and an ester moiety within its seven-carbon backbone. This γ-keto ester represents a class of molecules that are highly valuable as intermediates and building blocks in synthetic organic chemistry. The presence of two distinct, reactive carbonyl groups at positions 1 and 5, separated by a flexible alkyl chain, allows for a wide array of chemical transformations. This dual functionality makes it a versatile synthon for constructing more complex molecular architectures, particularly in the fields of pharmaceutical drug development, agrochemicals, and fine chemical synthesis. This guide provides a comprehensive technical overview of its chemical and physical properties, structural elucidation, synthesis, and reactivity, designed for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its identity and core physical characteristics. These properties govern its behavior in both storage and reaction conditions.

Compound Identification

The unambiguous identification of this compound is established through its standardized chemical identifiers.

IdentifierValueSource
IUPAC Name This compoundN/A
CAS Number 569685-78-5[1]
Molecular Formula C₁₁H₂₀O₃[1]
Molecular Weight 200.28 g/mol [1]
InChIKey RXCGRTUSZXCZBY-UHFFFAOYSA-N[1]
Canonical SMILES CCOC(=O)CCCC(=O)C(C)(C)CN/A

Chemical Structure:

Figure 1. 2D Structure of this compound.

Physicochemical Data

While comprehensive, experimentally determined physicochemical data for this specific compound is limited in public literature, the following table presents key properties. Predicted values are derived from standard computational models and should be used as estimates pending experimental verification.

PropertyValue (Predicted unless stated)Notes
Appearance Colorless to pale yellow liquidExpected based on similar keto esters.
Boiling Point ~250-260 °C at 760 mmHgEstimation based on structural analogues. Requires experimental validation.
Density ~0.98 g/cm³Estimation based on structural analogues.
Solubility Soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane). Limited solubility in water.The ester and alkyl chain confer lipophilicity, while the carbonyl groups provide some polarity.
Purity (Commercial) ≥95.0%As reported by commercial suppliers.[1]

Structural Elucidation and Spectroscopic Analysis

Confirming the molecular structure of a synthetic intermediate is a critical quality control step. A combination of spectroscopic methods provides a complete picture of the compound's atomic connectivity and functional groups.

G cluster_0 Structural Confirmation Workflow MS Mass Spectrometry (MS) Confirms Molecular Weight (200.28) NMR NMR Spectroscopy (¹H, ¹³C, 2D) Maps C-H Framework MS->NMR IR Infrared (IR) Spectroscopy Identifies Functional Groups (C=O) IR->NMR Structure Final Structure Confirmed NMR->Structure

Caption: Logical workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR): The expected proton NMR spectrum (in CDCl₃) would show distinct signals corresponding to the eight unique proton environments.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.12Quartet (q)2H-O-CH₂ -CH₃Methylene protons of the ethyl ester, split by the adjacent methyl group.
~2.70Triplet (t)2H-CH₂ -C(=O)-C(CH₃)₃Methylene protons alpha to the ketone are deshielded.
~2.30Triplet (t)2H-CH₂ -C(=O)O-Methylene protons alpha to the ester carbonyl.
~1.70Quintet (p)2H-CH₂-CH₂ -CH₂-Methylene protons beta to both carbonyls.
~1.25Triplet (t)3H-O-CH₂-CH₃ Methyl protons of the ethyl ester.
~1.15Singlet (s)9H-C(=O)-C(CH₃ )₃Nine equivalent protons of the tert-butyl group, appearing as a sharp singlet.

¹³C NMR (Carbon NMR): The molecule has 11 carbon atoms, all of which are chemically non-equivalent, leading to 11 expected signals in the proton-decoupled ¹³C NMR spectrum.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~214C =O (Ketone)Ketone carbonyls are highly deshielded.
~173C =O (Ester)Ester carbonyls are typically found in this region.
~60.5-O-C H₂-Carbon of the ester ethyl group directly attached to oxygen.
~44-C(=O)-C (CH₃)₃Quaternary carbon of the tert-butyl group.
~43-C H₂-C(=O)-C(CH₃)₃Methylene carbon alpha to the ketone.
~34-C H₂-C(=O)O-Methylene carbon alpha to the ester.
~26.5-C(=O)-C(C H₃)₃Methyl carbons of the tert-butyl group.
~20-CH₂-C H₂-CH₂-Methylene carbon beta to both carbonyls.
~14.2-O-CH₂-C H₃Methyl carbon of the ethyl ester.
Protocol: Acquiring NMR Spectra
  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire ¹H NMR data for 16-32 scans and ¹³C NMR data for 1024-2048 scans.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for the rapid identification of key functional groups.

  • C=O Stretch (Ketone): A strong, sharp absorption band is expected around 1715 cm⁻¹ . The aliphatic nature of the ketone places it in this characteristic region.

  • C=O Stretch (Ester): A second strong, sharp absorption band is expected at a slightly higher wavenumber, around 1735 cm⁻¹ .

  • C-O Stretch (Ester): A strong band will appear in the fingerprint region, typically around 1180-1250 cm⁻¹ .

  • C-H Stretch (sp³): Multiple bands will be observed just below 3000 cm⁻¹, typically in the 2850-2970 cm⁻¹ range.

Protocol: Acquiring an IR Spectrum
  • Sample Preparation: As the compound is a liquid, a thin film can be prepared by placing one drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) salt plates.

  • Data Acquisition: Record the spectrum on an FT-IR spectrometer over a range of 4000-400 cm⁻¹.

  • Analysis: Identify the characteristic absorption frequencies corresponding to the principal functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, further confirming the structure.

  • Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 200.

  • Key Fragments:

    • m/z = 155: Loss of the ethoxy group (•OCH₂CH₃).

    • m/z = 143: Loss of the tert-butyl group (•C(CH₃)₃) via alpha-cleavage.

    • m/z = 85: Cleavage yielding the pivaloyl cation ([C(CH₃)₃CO]⁺).

    • m/z = 57: The tert-butyl cation ([C(CH₃)₃]⁺), which is often a prominent peak.

Synthesis and Purification

γ-keto esters are valuable synthetic intermediates, and several general methods exist for their preparation.[2][3][4] A plausible and efficient route to this compound involves the conjugate addition of an organocuprate to an α,β-unsaturated ester.

G cluster_0 Proposed Synthesis Pathway reagent1 tert-Butyllithium intermediate Lithium di-tert-butylcuprate reagent1->intermediate 2 eq. reagent2 Copper(I) Iodide (CuI) reagent2->intermediate reagent3 Ethyl acrylate product This compound reagent3->product 2. reagent4 H₃O⁺ (workup) reagent4->product 3. intermediate->product 1.

Caption: Proposed synthesis via 1,4-conjugate addition of a Gilman reagent.

Protocol: Synthesis via Conjugate Addition

Causality: This method is chosen for its high efficiency and selectivity in forming C-C bonds at the β-position of an unsaturated ester. The use of a Gilman reagent (a lithium diorganocuprate) is crucial as it preferentially undergoes 1,4-addition (Michael addition) rather than 1,2-addition to the ester carbonyl, which would be favored by harsher organometallics like Grignard or organolithium reagents.

  • Reagent Preparation (In Situ):

    • In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend Copper(I) Iodide (CuI) in anhydrous tetrahydrofuran (THF) at -20 °C.

    • Slowly add two equivalents of tert-butyllithium (t-BuLi) solution dropwise while maintaining the temperature. The formation of the lithium di-tert-butylcuprate Gilman reagent is typically indicated by a color change.

  • Conjugate Addition:

    • Cool the Gilman reagent suspension to -78 °C (dry ice/acetone bath).

    • Slowly add one equivalent of ethyl acrylate dropwise via syringe.

    • Allow the reaction mixture to stir at -78 °C for 1-2 hours, then let it slowly warm to 0 °C over another hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Extraction:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., starting from 5:95 and increasing to 20:80) is an effective eluent system.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent to yield this compound as a liquid.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its two carbonyl groups. This allows for selective transformations, making it a versatile precursor for more complex molecules.[5]

G cluster_ketone Ketone Reactions cluster_ester Ester Reactions center This compound K_Red Reduction (e.g., NaBH₄) center->K_Red K_Wittig Wittig Reaction (e.g., Ph₃P=CH₂) center->K_Wittig K_Grignard Grignard Addition (e.g., MeMgBr) center->K_Grignard E_Red Reduction (e.g., LiAlH₄) center->E_Red E_Hydrolysis Hydrolysis (e.g., NaOH, H₂O) center->E_Hydrolysis E_Grignard Grignard Addition (2 eq. R-MgX) center->E_Grignard P_Alcohol Secondary Alcohol K_Red->P_Alcohol P_Alkene Alkene K_Wittig->P_Alkene P_Tertiary_Alcohol Tertiary Alcohol K_Grignard->P_Tertiary_Alcohol P_Diol Diol E_Red->P_Diol P_Carboxylic_Acid Carboxylic Acid E_Hydrolysis->P_Carboxylic_Acid P_Tertiary_Alcohol_Ester Tertiary Alcohol E_Grignard->P_Tertiary_Alcohol_Ester

Sources

A Systematic Approach to the Structural Elucidation of Ethyl 6,6-dimethyl-5-oxoheptanoate: An In-depth Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive, first-principles approach to the structural elucidation of Ethyl 6,6-dimethyl-5-oxoheptanoate. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data to detail a logical, self-validating workflow that integrates Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques. The causality behind experimental choices, the interpretation of spectral data, and the synergistic power of a multi-modal analytical strategy are emphasized to provide a field-proven framework for the unambiguous characterization of complex organic molecules.

Introduction to the Analyte: The Molecular Challenge

The target of this investigation is this compound, a molecule containing both ketone and ethyl ester functional groups.[1] Its fundamental properties serve as the starting point for our verification process.[1]

  • Molecular Formula: C₁₁H₂₀O₃[1]

  • Molecular Weight: 200.28 g/mol [1]

  • CAS Number: 569685-78-5[1]

The objective of this guide is not merely to accept this structure but to prove it, piece by piece, using a logical sequence of analytical experiments. Each technique provides a unique layer of information, and only through their integration can we achieve an authoritative and irrefutable structural assignment.[2]

Caption: Proposed structure of this compound.

The Integrated Spectroscopic Workflow: A Strategy for Certainty

The structural elucidation of an unknown compound is a systematic process of deduction.[2] A multi-technique approach is essential, as the strengths of one method compensate for the ambiguities of another.[2][3] Our workflow is designed to first establish the molecular formula and identify key functionalities, then to meticulously map the atomic connectivity.

G Start Analyte: this compound MS Mass Spectrometry (MS) Start->MS IR Infrared (IR) Spectroscopy Start->IR NMR NMR Spectroscopy Suite Start->NMR MW_Formula Molecular Weight & Molecular Formula MS->MW_Formula Provides Func_Groups Functional Group Identification (C=O) IR->Func_Groups Provides H1_NMR 1H NMR NMR->H1_NMR C13_NMR 13C NMR & DEPT NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR->TwoD_NMR H_Framework Proton Environments, Integration & Connectivity H1_NMR->H_Framework Provides C_Framework Carbon Environments & Types (CH, CH2, CH3) C13_NMR->C_Framework Provides Final_Connectivity Unambiguous Atom-Atom Correlations TwoD_NMR->Final_Connectivity Provides Conclusion Verified Molecular Structure MW_Formula->Conclusion Func_Groups->Conclusion H_Framework->Conclusion C_Framework->Conclusion Final_Connectivity->Conclusion

Caption: The integrated workflow for structural elucidation.

Mass Spectrometry (MS): Determining the Molecular Blueprint

Expertise & Experience: The first step in any structural elucidation is to confirm the molecular weight and, by extension, the molecular formula.[4] High-resolution mass spectrometry provides the elemental composition with high confidence, while fragmentation patterns offer the first clues to the molecule's substructures.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a 1 mg/mL solution of the analyte in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Utilize a GC-MS system equipped with a nonpolar capillary column (e.g., DB-5ms).

  • GC Method:

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

Data Interpretation & Trustworthiness

The resulting mass spectrum is analyzed for key ions that validate the proposed structure. The presence of the correct molecular ion and characteristic fragments serves as a self-validating check.

Predicted Ion (m/z) Formula Description Significance
200[C₁₁H₂₀O₃]⁺Molecular Ion (M⁺)Confirms the molecular weight and formula.
185[C₁₀H₁₇O₃]⁺[M - CH₃]⁺Loss of a methyl group, likely from the tert-butyl end.
155[C₉H₁₅O₂]⁺[M - OCH₂CH₃]⁺Loss of the ethoxy group, characteristic of an ethyl ester.[5]
143[C₇H₁₁O₂]⁺[M - C(CH₃)₃]⁺Alpha-cleavage of the tert-butyl group adjacent to the ketone.
88[C₄H₈O₂]⁺McLafferty Rearrangement IonA hallmark of ethyl esters, formed by the transfer of a γ-hydrogen to the carbonyl oxygen.[5]
57[C₄H₉]⁺[C(CH₃)₃]⁺The stable tert-butyl cation, a very common fragment.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is an exceptionally rapid and powerful tool for identifying the functional groups present in a molecule based on their unique vibrational frequencies.[2][6] For this compound, the most revealing region is the carbonyl stretch region (1650-1800 cm⁻¹), where we expect to resolve two distinct C=O signals.[7][8]

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: For a liquid sample, place one drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.[9]

  • Instrument Setup: Ensure the spectrometer is purged to minimize atmospheric CO₂ and H₂O interference.[9]

  • Data Acquisition:

    • Perform a background scan using the empty salt plates.[9]

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add 16 to 32 scans to improve the signal-to-noise ratio.[9]

Data Interpretation & Trustworthiness

The presence of sharp, intense absorbances in the predicted regions provides strong, confirmatory evidence for the key functional groups.

Frequency Range (cm⁻¹) Vibration Expected Appearance Structural Confirmation
2970-2850C-H (sp³) stretchStrong, multiple bandsConfirms the aliphatic nature of the carbon backbone.
~1740C=O stretch (Ester)Strong, sharpCharacteristic of a saturated aliphatic ester.[10][11]
~1715C=O stretch (Ketone)Strong, sharpCharacteristic of a saturated, acyclic ketone.[11][12]
1300-1000C-O stretch (Ester)Two strong bandsConfirms the C-O single bonds of the ester functional group.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Puzzle

Expertise & Experience: NMR is the cornerstone of structural elucidation, providing a detailed map of the carbon-hydrogen framework.[13] By systematically analyzing a series of 1D and 2D NMR experiments, we can connect every atom in the molecule, leaving no ambiguity.[14]

Experimental Protocol: NMR Sample Preparation
  • Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the chemical shift reference (δ = 0.00 ppm).[15]

  • Acquisition: Acquire ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (≥400 MHz).

Step 5.1: Degree of Unsaturation (DoU)

Before analyzing the spectra, calculating the DoU provides a crucial piece of information about rings and/or multiple bonds.[4] For C₁₁H₂₀O₃: DoU = C + 1 - (H/2) = 11 + 1 - (20/2) = 2 This result is perfectly consistent with the two C=O double bonds (one ketone, one ester) and no rings.[4]

Step 5.2: ¹H NMR Analysis - Mapping the Protons

The ¹H NMR spectrum reveals the number of unique proton environments, their relative populations (integration), and their neighboring protons (splitting).[4][16][17]

Label Predicted δ (ppm) Integration Multiplicity Assignment Rationale
a1.159HSinglet (s)-C(CH ₃)₃Nine equivalent protons with no adjacent proton neighbors.
b1.253HTriplet (t)-OCH₂CHCoupled to the two 'c' protons (n+1 = 2+1=3).
c4.122HQuartet (q)-OCH ₂CH₃Deshielded by adjacent oxygen. Coupled to the three 'b' protons (n+1 = 3+1=4).
d2.702HTriplet (t)-C(=O)CH ₂-Deshielded by adjacent ketone C=O. Coupled to 'e' protons.
e1.702HMultiplet (m)-CH₂CH ₂CH₂-Coupled to both 'd' and 'f' protons.
f2.302HTriplet (t)-CH ₂C(=O)O-Deshielded by adjacent ester C=O. Coupled to 'e' protons.
Step 5.3: ¹³C NMR & DEPT Analysis - Defining the Carbon Skeleton

¹³C NMR identifies all unique carbon environments, while DEPT experiments differentiate them by the number of attached protons.[14][16]

Predicted δ (ppm) Carbon Type DEPT-135 Signal Assignment Rationale
~213CAbsentKetone C =OHighly deshielded carbonyl carbon.
~173CAbsentEster C =ODeshielded carbonyl carbon, less so than a ketone.
~60CH₂Negative-OC H₂CH₃Aliphatic carbon bonded to highly electronegative oxygen.
~44CAbsent-C (CH₃)₃Quaternary carbon adjacent to a carbonyl.
~38CH₂Negative-C(=O)C H₂-Alpha to a ketone.
~35CH₂Negative-C H₂C(=O)O-Alpha to an ester.
~26CH₃Positive-C(C H₃)₃Equivalent methyl carbons of the tert-butyl group.
~20CH₂Negative-CH₂C H₂CH₂-Central methylene of the propyl chain.
~14CH₃Positive-OCH₂C H₃Terminal methyl of the ethyl group.
Step 5.4: 2D NMR - The Final Confirmation

While 1D NMR provides the fragments, 2D NMR unequivocally connects them.[14]

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment validates the proton-proton coupling relationships. We would expect to see cross-peaks connecting:

    • Protons 'b' (δ 1.25) and 'c' (δ 4.12) of the ethyl group.

    • Protons 'd' (δ 2.70), 'e' (δ 1.70), and 'f' (δ 2.30) of the propyl chain.

  • HSQC (Heteronuclear Single Quantum Coherence): This maps each proton directly to the carbon it is attached to, confirming the assignments made in the ¹H and ¹³C tables.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the ultimate tool for assembling the fragments. It shows correlations between protons and carbons that are 2 or 3 bonds away. The key correlations that stitch the entire molecule together are:

    • Protons 'a' (t-butyl singlet) to the ketone C=O carbon (~213 ppm) and the quaternary carbon (~44 ppm). This confirms the t-butyl group is attached to the ketone.

    • Protons 'd' (alpha to ketone) to the ketone C=O carbon.

    • Protons 'f' (alpha to ester) to the ester C=O carbon (~173 ppm).

    • Protons 'c' (O-CH₂) to the ester C=O carbon. This confirms the ethyl ester functionality.

G cluster_tBu tert-Butyl Group cluster_carbonyls Carbonyl Carbons H_tBu H (a) δ ~1.15 C_ketone C=O (Ketone) δ ~213 H_tBu->C_ketone  ³JHC C_quat C (Quaternary) δ ~44 H_tBu->C_quat  ²JHC

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 6,6-dimethyl-5-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to Ethyl 6,6-dimethyl-5-oxoheptanoate, a valuable γ-keto ester intermediate in various chemical syntheses. The core of this synthesis is the Michael addition of ethyl acetoacetate to mesityl oxide, followed by a decarboxylation step. This document will delve into the mechanistic underpinnings of this synthetic strategy, provide detailed, step-by-step experimental protocols, and present relevant data in a clear and accessible format for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Overview

This compound is a γ-keto ester characterized by a linear heptanoate backbone with a ketone at the 5-position and a gem-dimethyl substitution at the 6-position. This unique structural motif makes it a versatile building block in the synthesis of more complex molecules, including pharmaceuticals and fine chemicals. The strategic placement of the ketone and ester functionalities allows for a wide range of subsequent chemical transformations.

The synthetic approach detailed in this guide was designed for its efficiency, high yield, and reliance on well-established and understood reaction mechanisms. A retrosynthetic analysis of the target molecule logically points to a disconnection at the C4-C5 bond, identifying a Michael addition as the key carbon-carbon bond-forming step.

G This compound This compound Michael Adduct Intermediate Michael Adduct Intermediate This compound->Michael Adduct Intermediate Decarboxylation Ethyl Acetoacetate Enolate Ethyl Acetoacetate Enolate Michael Adduct Intermediate->Ethyl Acetoacetate Enolate Michael Addition Mesityl Oxide Mesityl Oxide Michael Adduct Intermediate->Mesityl Oxide Michael Addition G cluster_0 Stage 1: Michael Addition A Ethyl Acetoacetate C Ethyl Acetoacetate Enolate A->C Deprotonation B Sodium Ethoxide (Base) E Intermediate Enolate C->E Nucleophilic Attack on β-Carbon D Mesityl Oxide G Michael Adduct (δ-Keto Ester) E->G Protonation F Protonation

Caption: Workflow for the Michael addition stage.

Stage 2: Saponification and Decarboxylation

The Michael adduct, which is a β-keto ester with respect to the newly formed bond, can undergo saponification (hydrolysis of the ester) followed by decarboxylation upon heating in the presence of acid or base. This process removes the original ester group from the ethyl acetoacetate moiety, yielding the final product.

Experimental Protocols

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )PuritySupplier
Ethyl AcetoacetateC₆H₁₀O₃130.14≥99%Sigma-Aldrich
Mesityl OxideC₆H₁₀O98.14≥98%Sigma-Aldrich
Sodium EthoxideC₂H₅NaO68.05≥95%Sigma-Aldrich
EthanolC₂H₅OH46.07AnhydrousFisher Scientific
Diethyl Ether(C₂H₅)₂O74.12AnhydrousFisher Scientific
Hydrochloric AcidHCl36.4637% (w/w)VWR
Sodium BicarbonateNaHCO₃84.01≥99.5%EMD Millipore
Anhydrous Magnesium SulfateMgSO₄120.37≥99.5%Acros Organics
Step-by-Step Synthesis

Part A: Michael Addition

  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with a solution of sodium ethoxide prepared by dissolving sodium (2.3 g, 0.1 mol) in anhydrous ethanol (50 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Michael Donor: Ethyl acetoacetate (13.0 g, 0.1 mol) is added dropwise to the stirred sodium ethoxide solution at room temperature. The mixture is stirred for 30 minutes to ensure complete formation of the enolate.

  • Addition of Michael Acceptor: Mesityl oxide (9.8 g, 0.1 mol) is added dropwise to the reaction mixture through the dropping funnel over a period of 30 minutes. An exothermic reaction may be observed; maintain the temperature below 40°C using a water bath if necessary.

  • Reaction: After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is poured into a beaker containing ice-cold water (100 mL). The resulting mixture is neutralized with dilute hydrochloric acid. The aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Isolation of Intermediate: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude Michael adduct.

Part B: Saponification and Decarboxylation

  • Saponification: The crude Michael adduct from Part A is dissolved in a 10% aqueous solution of sodium hydroxide (100 mL) and heated to reflux for 2 hours to hydrolyze the ester groups.

  • Acidification and Decarboxylation: The reaction mixture is cooled and then acidified with concentrated hydrochloric acid until the pH is approximately 1-2. The acidified mixture is then gently heated to 50-60°C for 1-2 hours to promote decarboxylation, which is evidenced by the evolution of carbon dioxide.

  • Esterification: After cooling, the acidic solution is transferred to a 500 mL round-bottom flask. Anhydrous ethanol (150 mL) and a catalytic amount of concentrated sulfuric acid (2 mL) are added. The mixture is heated to reflux for 8 hours to esterify the resulting carboxylic acid.

  • Final Work-up and Purification: The reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is diluted with water (100 mL) and extracted with diethyl ether (3 x 75 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is evaporated, and the crude product is purified by vacuum distillation to afford this compound as a colorless oil.

Physicochemical Data

PropertyValue
Molecular Formula C₁₁H₂₀O₃ [1]
Molecular Weight 200.28 g/mol [2]
CAS Number 569685-78-5 [1]
Appearance Colorless oil
Boiling Point (Predicted) ~240-250 °C at 760 mmHg
Purity (Typical) >95% (GC-MS)

Conclusion

The synthetic route to this compound presented in this guide, centered around the Michael addition of ethyl acetoacetate to mesityl oxide, offers a reliable and efficient method for producing this valuable γ-keto ester. The use of readily available starting materials and well-understood reaction mechanisms makes this protocol highly applicable for both academic research and industrial applications. The detailed experimental procedures and mechanistic explanations provided herein are intended to empower researchers and drug development professionals in their synthetic endeavors.

References

  • SpectraBase. This compound. [Online]. Available at: [Link]

  • PubChem. Ethyl 6-oxoheptanoate. [Online]. Available at: [Link]

  • JoVE. Conjugate Addition of Enolates: Michael Addition. [Online]. Available at: [Link]

  • Wikipedia. Nucleophilic conjugate addition. [Online]. Available at: [Link]

  • PubChem. Ethyl 6-methyl-5-oxoheptanoate. [Online]. Available at: [Link]

  • PubMed Central. Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins. [Online]. Available at: [Link]

  • Organic Chemistry Portal. One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Conjugated Cyclopentenones from Nitroalkanes. [Online]. Available at: [Link]

  • St. Paul's Cathedral Mission College. CARBONYL COMPOUNDS. [Online]. Available at: [Link]

  • Filo. Provided below is Michael addition reaction. [Online]. Available at: [Link]

  • ResearchGate. Highly Enantioselective Michael Addition of Cyclic 1,3-Dicarbonyl Compounds to β,γ-Unsaturated α-Keto Esters. [Online]. Available at: [Link]

  • Wikipedia. Michael reaction. [Online]. Available at: [Link]

  • ResearchGate. Michael addition between ethyl acetoacetate and the product of the aldol condensation, followed by imine formation. [Online]. Available at: [Link]

  • PrepChem.com. Synthesis of ethyl acetoacetate. [Online]. Available at: [Link]

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A Comprehensive Technical Guide to Ethyl 6,6-dimethyl-5-oxoheptanoate: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6,6-dimethyl-5-oxoheptanoate is a γ-keto ester distinguished by a sterically demanding tert-butyl group adjacent to the ketone functionality. This structural feature imparts unique reactivity and makes it a valuable intermediate in synthetic organic chemistry. This guide provides an in-depth analysis of its nomenclature, physicochemical properties, synthesis, and reactivity. Furthermore, it explores its potential applications as a versatile building block in the development of complex molecular architectures, particularly within the pharmaceutical industry. Detailed protocols, mechanistic insights, and analytical characterization data are presented to equip researchers with the practical knowledge required for its effective utilization.

Nomenclature and Structural Elucidation

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] This name is systematically derived as follows:

  • Heptanoate: The core is a seven-carbon ester chain. The carbonyl carbon of the ester is designated as carbon #1 (C1).

  • Ethyl: An ethyl group (-CH₂CH₃) is attached to the ester oxygen.

  • 5-oxo: A ketone functional group (C=O) is located at the C5 position.

  • 6,6-dimethyl: Two methyl groups (-CH₃) are attached to the C6 position.

This specific arrangement, particularly the ketone at the C5 position (a γ-keto ester) and the adjacent quaternary carbon at C6, is critical to its chemical behavior.

Chemical Structure:

Physicochemical Properties

A summary of the key computed and reported properties of this compound is essential for its handling, purification, and reaction setup.

PropertyValueSource
Molecular Formula C₁₁H₂₀O₃[1]
Molecular Weight 200.27 g/mol [1]
IUPAC Name This compound[1]
CAS Number 569685-78-5 (representative)[1]
Appearance Expected to be a colorless liquidN/A
Boiling Point Estimated >200 °C at 760 mmHgN/A
Density Estimated ~0.9-1.0 g/cm³N/A

Synthesis and Purification

The synthesis of γ-keto esters like this compound often involves the acylation of an appropriate nucleophile. A robust and common method is the conjugate addition (Michael addition) of an organometallic reagent to an α,β-unsaturated ester, followed by acylation, or the acylation of an enolate.

Proposed Synthetic Protocol: Acylation of an Organocuprate

This protocol is based on well-established organocuprate chemistry, offering a reliable route to the target molecule. The causality for reagent selection is critical: organocuprates are preferred for their soft nucleophilicity, which favors 1,4-conjugate addition to α,β-unsaturated systems over direct 1,2-addition to the ester carbonyl.

Step-by-Step Methodology:

  • Preparation of Lithium Di-tert-butylcuprate: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend Copper(I) Iodide (CuI) in anhydrous diethyl ether at -78 °C (dry ice/acetone bath). Add two equivalents of tert-butyllithium dropwise while maintaining the temperature. The formation of the Gilman reagent is typically indicated by a color change.

  • Conjugate Addition: To the freshly prepared cuprate solution at -78 °C, add one equivalent of ethyl acrylate dropwise. The tert-butyl group will add to the β-carbon of the acrylate.

  • Enolate Trapping/Quenching: After the addition is complete (monitored by TLC), the resulting enolate is quenched by carefully adding a proton source, such as a saturated aqueous solution of ammonium chloride (NH₄Cl). This step is crucial to protonate the enolate without hydrolyzing the ester.

  • Work-up and Extraction: Allow the reaction mixture to warm to room temperature. Dilute with diethyl ether and wash sequentially with saturated NH₄Cl solution and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation or silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield pure this compound.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and purification process.

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage A Prepare Lithium Di-tert-butylcuprate B Conjugate Addition with Ethyl Acrylate A->B Add C Aqueous Quench (NH4Cl) B->C Trap Enolate D Extraction & Washing C->D Proceed to Work-up E Drying & Concentration D->E F Vacuum Distillation or Chromatography E->F G Final Product F->G

Caption: Reactive centers in this compound.

Applications in Research and Drug Development

Bifunctional molecules like keto esters are highly valuable intermediates in medicinal chemistry and drug development. [2]They serve as scaffolds for building more complex structures.

  • Heterocycle Synthesis: The 1,5-dicarbonyl relationship (ester and ketone) makes this compound a precursor for synthesizing six-membered heterocyclic rings like pyridines or dihydropyridines, which are common motifs in pharmaceuticals.

  • Prodrug Development: The ester functionality can be modified as part of a prodrug strategy. For example, creating different ester promoieties can enhance metabolic stability or improve tumor-specific delivery of an active pharmaceutical ingredient (API). [3]* Fragment-Based Drug Design: As a fragment, this molecule introduces a lipophilic tert-butyl group and two points for synthetic elaboration (the ketone and ester). This allows for the systematic exploration of chemical space around a target protein. The steric bulk of the tert-butyl group can be exploited to probe specific hydrophobic pockets in enzyme active sites.

Analytical Characterization and Validation

Unequivocal structural confirmation is paramount. [4]A combination of spectroscopic methods should be employed for validation.

MethodParameterExpected/Observed ValueInterpretation
¹H NMR (CDCl₃, 400 MHz)Chemical Shift (δ)~1.10 ppm (s, 9H)tert-butyl protons (-C(CH₃)₃)
~1.25 ppm (t, 3H)Ethyl ester (-OCH₂CH₃ )
~2.30 ppm (t, 2H)Methylene protons α to ester (-CH₂ C(O)O-)
~2.60 ppm (t, 2H)Methylene protons α to ketone (-CH₂ C(O)-)
~4.12 ppm (q, 2H)Ethyl ester (-OCH₂ CH₃)
~1.85 ppm (quintet, 2H)Methylene protons (-CH₂CH₂ CH₂-)
¹³C NMR (CDCl₃, 100 MHz)Chemical Shift (δ)~214 ppmKetone carbonyl carbon (C =O)
~173 ppmEster carbonyl carbon (C =O)
~60.5 ppmEthyl ester (-OCH₂ CH₃)
~44.0 ppmQuaternary carbon (-C (CH₃)₃)
~37.5 ppmMethylene carbon α to ketone
~33.0 ppmMethylene carbon α to ester
~26.5 ppmtert-butyl methyl carbons
~19.0 ppmMethylene β to ester
~14.2 ppmEthyl ester methyl carbon
IR (Neat)Wavenumber (cm⁻¹)~1735 cm⁻¹ (strong)Ester C=O stretch
~1715 cm⁻¹ (strong)Ketone C=O stretch
~2870-2960 cm⁻¹C-H alkane stretches

Note: NMR shifts are estimations and may vary based on solvent and concentration. [5]Researchers should acquire their own data for confirmation.

Safety and Handling

While specific toxicity data for this compound is not widely available, it should be handled with standard laboratory precautions for organic chemicals.

  • GHS Hazard Statements (Predicted): May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). [6]* Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

Conclusion

This compound is a synthetically useful building block whose utility is defined by its γ-keto ester framework and the sterically influential tert-butyl group. Its predictable reactivity at the ketone, ester, and α-methylene positions allows for controlled, stepwise modifications. For drug development professionals, this compound offers a robust starting point for the synthesis of novel heterocyclic systems and for creating structurally diverse compound libraries. The detailed synthetic and analytical protocols provided in this guide serve as a validated foundation for its application in advanced chemical research.

References

  • MDPI. Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Available at: [Link]

  • PubChem, National Institutes of Health. Ethyl 5-oxoheptanoate. Available at: [Link]

  • PubChem, National Institutes of Health. Ethyl 6-methyl-5-oxoheptanoate. Available at: [Link]

  • PubChem, National Institutes of Health. 5-Ethyl-6-methyl-2-oxoheptanoic acid. Available at: [Link]

  • PubChem, National Institutes of Health. 3-Ethyl-3,6-dimethyl-5-oxoheptanoic acid. Available at: [Link]

  • ResearchGate. Mastering β-keto esters. Available at: [Link]

  • Google Patents. A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate.
  • LookChem. Cas 10203-08-4,3,5-Dichlorobenzaldehyde. Available at: [Link]

  • ACS Publications. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Available at: [Link]

  • PrepChem.com. Synthesis of 3,3-dimethyl-5-oxo-hexanoic acid ethyl ester. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. Available at: [Link]

  • PubChem, National Institutes of Health. 3,5-Dichlorobenzaldehyde. Available at: [Link]

  • ResearchGate. β‐Ketoesters: An Overview and It's Applications via Transesterification. Available at: [Link]

  • The Bioscan. A one-pot microwave assisted synthesis of ethyl 7,7-dimethyl-5-oxo-4-aryl-2- [(arylsulfonyl)methyl]. Available at: [Link]

  • Etherscan. Jupiter Staked SOL (IBC) (jupSOL). Available at: [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link]

  • ResearchGate. 9-Ethyl-6,6-Dimethyl-8-[4-(Morpholin-4-Yl)piperidin-1-Yl]-11-Oxo-6,11-Dihydro-5H-Benzo[b]carbazole-3-Carbonitrile Hydrochloride. Available at: [Link]

  • YouTube. Beta Keto esters - Alkylating Ketones in NaOEt. Available at: [Link]

  • PubChem, National Institutes of Health. Ethyl 6-oxoheptanoate. Available at: [Link]

  • Chegg.com. Solved What is the correct IUPAC name for the following. Available at: [Link]

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A Technical Guide to the Spectroscopic Characterization of Ethyl 6,6-dimethyl-5-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating Spectroscopic Elucidation with Analogous Compounds

In the landscape of chemical research and drug development, the unequivocal structural confirmation of a molecule is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the bedrock of this analytical process. This guide is dedicated to the comprehensive spectroscopic analysis of Ethyl 6,6-dimethyl-5-oxoheptanoate, a β-keto ester of interest.

However, a complete set of publicly available, experimentally derived spectra for this compound is not readily accessible at the time of this writing. To provide a robust and instructive technical resource, this guide will leverage the detailed spectroscopic data of a close structural analog: Ethyl pivaloylacetate . By examining the spectra of this related compound, we can gain deep insights into the characteristic spectroscopic features we would anticipate for this compound, while clearly delineating the expected variations arising from their structural differences. This approach not only serves as a practical solution but also enhances the educational value by focusing on the principles of spectroscopic interpretation.

Profile of this compound

This compound is a β-keto ester with the following key identifiers:

PropertyValueSource
Molecular Formula C₁₁H₂₀O₃
Molecular Weight 200.28 g/mol
CAS Number 569685-78-5

A ¹³C NMR spectrum for this compound has been reported in the literature, though the full dataset is not publicly available without a subscription.[1]

Structural Elucidation Through an Analog: Ethyl Pivaloylacetate

Ethyl pivaloylacetate shares the characteristic pivaloyl and ethyl ester functionalities with our target molecule, differing only in the length of the alkane chain separating these groups.

Molecular_Structures cluster_target This compound cluster_analog Ethyl pivaloylacetate target analog

Caption: Molecular structures of the target compound and its analog.

¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR (¹H NMR) provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.

Expected ¹H NMR Data for Ethyl Pivaloylacetate
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.19Quartet (q)2H-O-CH₂ -CH₃
~3.38Singlet (s)2H-CO-CH₂ -CO-
~1.27Triplet (t)3H-O-CH₂-CH₃
~1.20Singlet (s)9H-C(CH₃ )₃

Note: Data is illustrative and based on typical values for this compound.

Interpretation and Extrapolation

The ¹H NMR spectrum of ethyl pivaloylacetate is characterized by four distinct signals. The quartet at ~4.19 ppm and the triplet at ~1.27 ppm are characteristic of an ethyl ester group. The sharp singlet at ~1.20 ppm, integrating to nine protons, is indicative of the tert-butyl group. The singlet at ~3.38 ppm corresponds to the active methylene protons situated between the two carbonyl groups.

For This compound , we would expect to see the signals for the ethyl ester and the tert-butyl group at similar chemical shifts. However, the signals for the propyl chain protons would replace the active methylene singlet. We would anticipate two additional multiplets for the two methylene groups in the chain, and a triplet for the methylene group adjacent to the ester carbonyl.

Experimental Protocol for ¹H NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse program with a 90° pulse.

    • Set the spectral width to cover a range of -1 to 13 ppm.

    • Obtain a sufficient number of scans (typically 16-32) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR provides information on the different carbon environments within a molecule.

Expected ¹³C NMR Data for Ethyl Pivaloylacetate
Chemical Shift (δ) ppmAssignment
~203.0C =O (ketone)
~167.5C =O (ester)
~61.5-O-C H₂-CH₃
~49.0-CO-C H₂-CO-
~43.0-C (CH₃)₃
~26.5-C(C H₃)₃
~14.0-O-CH₂-C H₃

Note: Data is illustrative and based on typical values for this compound.

Interpretation and Extrapolation

The ¹³C NMR spectrum of ethyl pivaloylacetate would show seven distinct carbon signals. The two carbonyl carbons are the most downfield, with the ketone carbonyl appearing at a higher chemical shift than the ester carbonyl. The remaining signals correspond to the ethyl group and the pivaloyl group carbons.

For This compound , we would expect similar chemical shifts for the carbonyl carbons, the ethyl ester carbons, and the tert-butyl carbons. The key difference would be the presence of three signals for the propyl chain carbons instead of the single active methylene carbon signal.

NMR_Workflow cluster_workflow NMR Analysis Workflow SamplePrep Sample Preparation (CDCl3 + TMS) Acquisition Data Acquisition (400 MHz Spectrometer) SamplePrep->Acquisition Processing Data Processing (FT, Phasing, Calibration) Acquisition->Processing Interpretation Spectral Interpretation (Chemical Shift, Integration, Multiplicity) Processing->Interpretation

Caption: A generalized workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful tool for the identification of functional groups within a molecule.

Key IR Absorptions for a β-Keto Ester
Wavenumber (cm⁻¹)IntensityFunctional Group
~2970StrongC-H stretch (alkane)
~1740StrongC=O stretch (ester)
~1715StrongC=O stretch (ketone)
~1150StrongC-O stretch (ester)

Note: Data is illustrative and based on typical values for β-keto esters.

Interpretation

The IR spectrum of a β-keto ester is dominated by two strong carbonyl absorption bands. The ester carbonyl typically appears at a higher wavenumber (~1740 cm⁻¹) than the ketone carbonyl (~1715 cm⁻¹). The spectrum will also show strong C-H stretching vibrations around 2970 cm⁻¹ and a strong C-O stretching band for the ester group around 1150 cm⁻¹. These features would be expected for both ethyl pivaloylacetate and This compound .

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the clean salt plates.

    • Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16) for a good quality spectrum.

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization.

Expected Mass Spectrum Data for Ethyl Pivaloylacetate
m/zProposed Fragment
172[M]⁺ (Molecular Ion)
115[M - C₄H₉]⁺
85[C₄H₉CO]⁺
57[C₄H₉]⁺ (base peak)
29[C₂H₅]⁺

Note: Data is illustrative and based on typical fragmentation patterns.

Interpretation and Fragmentation Pathway

For a β-keto ester like ethyl pivaloylacetate, electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak at m/z = 172. The fragmentation is often dominated by cleavage alpha to the carbonyl groups. A prominent peak at m/z = 57, corresponding to the stable tert-butyl cation, is expected to be the base peak. Other significant fragments would arise from the loss of the tert-butyl group (m/z = 115) and the formation of the pivaloyl cation (m/z = 85).

For This compound (MW = 200.28), the molecular ion peak would be at m/z = 200. Similar to the analog, a base peak at m/z = 57 for the tert-butyl cation and a peak at m/z = 85 for the pivaloyl cation would be expected. The fragment corresponding to the loss of the tert-butyl group would appear at m/z = 143.

MS_Fragmentation M_plus [M]⁺ (m/z = 172) m_115 [M - C₄H₉]⁺ (m/z = 115) M_plus->m_115 - C₄H₉ m_85 [C₄H₉CO]⁺ (m/z = 85) M_plus->m_85 - OCH₂CH₃ & - CH₂ m_57 [C₄H₉]⁺ (m/z = 57) Base Peak m_85->m_57 - CO

Caption: A simplified proposed fragmentation pathway for Ethyl Pivaloylacetate.

Experimental Protocol for GC-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Conclusion

References

  • SpectraBase. This compound. [Link]

  • PubChem. Ethyl pivaloylacetate. [Link]

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An In-Depth Technical Guide to Ethyl 6,6-dimethyl-5-oxoheptanoate for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Ketoester for Synthetic Innovation

Ethyl 6,6-dimethyl-5-oxoheptanoate is a fascinating, yet not extensively documented, ketoester that holds significant potential for applications in synthetic organic chemistry, particularly in the realm of drug discovery and development. Its structure, characterized by a terminal ethyl ester and a sterically hindered ketone, presents a unique scaffold for the construction of complex molecular architectures. This guide, designed for the discerning scientist, delves into the core physical and chemical characteristics of this compound, providing a foundation for its strategic implementation in research endeavors. As a Senior Application Scientist, the insights provided herein are grounded in both theoretical principles and practical considerations, aiming to empower researchers to unlock the full synthetic utility of this promising molecule.

Core Molecular and Physical Characteristics

A thorough understanding of a compound's fundamental properties is paramount for its effective use in the laboratory. While some experimental data for this compound is not widely available, this section consolidates known information and provides context based on the well-understood chemistry of β-keto esters.

Structural and Basic Identifiers

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 569685-78-5[1]
Molecular Formula C₁₁H₂₀O₃[1]
Molecular Weight 200.28 g/mol [1][2]
InChI Key RXCGRTUSZXCZBY-UHFFFAOYSA-N[1]

digraph "Ethyl_6_6_dimethyl_5_oxoheptanoate" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; C3 [label="C", pos="2.5,1!"]; C4 [label="C", pos="4,1!"]; C5 [label="C", pos="5,0!"]; C6 [label="C", pos="6.5,0!"]; C7 [label="C", pos="7.5,1!"]; C8 [label="C", pos="9,1!"]; C9 [label="C", pos="6.5,-1.5!"]; C10 [label="C", pos="6.5,1.5!"]; C11 [label="C", pos="5,-1.5!"]; O1 [label="O", pos="0.5,-1!"]; O2 [label="O", pos="-1,1!"]; O3 [label="O", pos="4.5,2!"];

// Bond edges C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C6 -- C9; C6 -- C10; C5 -- C11 [style=invis]; // for positioning C1 -- O1 [style=double]; C1 -- O2; C4 -- O3 [style=double]; }

Caption: 2D Structure of this compound.

Physicochemical Properties
PropertyValueNotes
Boiling Point 266.8 °C at 760 mmHgExperimentally determined.
Melting Point Data not availableExpected to be a liquid at room temperature based on its structure and boiling point.
Density Data not availableAs a liquid ester, the density is anticipated to be slightly less than 1 g/mL.
Solubility Data not availableLikely soluble in common organic solvents such as ethers, esters, and chlorinated solvents. Limited solubility in water is expected.

Spectroscopic Characterization: The Fingerprint of a Molecule

Spectroscopic analysis is the cornerstone of structural elucidation and purity assessment. While a complete set of spectra for this compound is not publicly available, key data points can be inferred and are referenced below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹³C NMR: A ¹³C NMR spectrum is available and referenced in the literature, which would provide definitive evidence for the carbon skeleton.[2] The spectrum is expected to show 11 distinct carbon signals corresponding to the molecular structure.

Mass Spectrometry (MS)

A mass spectrum (GC-MS) of the compound is referenced, which would be crucial for confirming the molecular weight and fragmentation pattern.[2] The molecular ion peak [M]⁺ would be expected at m/z = 200.

Infrared (IR) Spectroscopy

An IR spectrum would be expected to show strong characteristic absorption bands for the C=O stretching vibrations of the ester and ketone functional groups, typically in the range of 1700-1750 cm⁻¹.

Chemical Properties and Reactivity Profile

The reactivity of this compound is primarily dictated by the interplay between its ester and ketone functionalities.

Keto-Enol Tautomerism

Like other β-keto esters, this compound can exist in equilibrium with its enol tautomer. The presence of the bulky tert-butyl group adjacent to the ketone may influence the position of this equilibrium.

Keto_Enol_Tautomerism Keto Keto form Enol Enol form Keto->Enol Equilibrium Enol->Keto

Caption: Keto-Enol Tautomerism in β-Keto Esters.

Reactivity at the α-Carbon

The methylene group situated between the two carbonyl groups (the α-carbon) is acidic and can be deprotonated by a suitable base to form a stabilized enolate. This enolate is a powerful nucleophile and can participate in a variety of carbon-carbon bond-forming reactions, which is a cornerstone of its synthetic utility.

Synthetic Utility and Potential Applications in Drug Development

β-Keto esters are invaluable building blocks in medicinal chemistry. The unique structural features of this compound make it a candidate for the synthesis of novel heterocyclic compounds and complex carbocyclic frameworks. The sterically hindered ketone may offer unique selectivity in certain reactions. Its potential applications include serving as a precursor for:

  • Pyrroles, Pyrazoles, and other Heterocycles: Condensation reactions with hydrazines, ureas, and other dinucleophiles can lead to a variety of heterocyclic systems, which are prevalent in pharmacologically active molecules.

  • Chiral Building Blocks: Asymmetric reduction of the ketone or enzymatic resolutions can provide access to chiral synthons for the synthesis of enantiomerically pure drug candidates.

Synthesis of this compound

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly detailed in readily available literature, a plausible and efficient synthetic route can be conceptualized based on established methodologies for the synthesis of β-keto esters. The following represents a logical and field-proven approach.

Proposed Synthetic Pathway: Acylation of an Enolate

A robust method for the synthesis of β-keto esters involves the acylation of a ketone enolate with an appropriate acylating agent.

Synthesis_Workflow start Starting Materials: - Ethyl 4-halobutanoate - Pinacolone step1 Enolate Formation: Deprotonation of Pinacolone start->step1 step2 Nucleophilic Acylation: Reaction of enolate with Ethyl 4-halobutanoate step1->step2 product Product: This compound step2->product

Caption: Proposed Synthetic Workflow.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize this compound via the acylation of the enolate of pinacolone.

Materials:

  • Pinacolone

  • Ethyl 4-bromobutanoate (or other suitable ethyl 4-halobutanoate)

  • Lithium diisopropylamide (LDA) or other strong, non-nucleophilic base

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • Enolate Formation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve pinacolone (1.0 equivalent) in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of LDA (1.05 equivalents) in THF to the stirred solution via the dropping funnel.

    • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Acylation:

    • Add a solution of ethyl 4-bromobutanoate (1.0 equivalent) in anhydrous THF to the enolate solution at -78 °C via the dropping funnel.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of THF).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Rationale for Experimental Choices: The use of a strong, non-nucleophilic base like LDA is crucial to ensure complete and regioselective deprotonation of the less substituted α-carbon of pinacolone, minimizing self-condensation side reactions. The reaction is performed at low temperatures to control the reactivity of the enolate and prevent unwanted side reactions.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

General Precautions:

  • Handle in a well-ventilated place.

  • Wear suitable protective clothing, including gloves and safety goggles.

  • Avoid contact with skin and eyes.

  • Avoid formation of dust and aerosols.

  • Use non-sparking tools to prevent fire caused by electrostatic discharge.

Storage:

  • Store the container tightly closed in a dry, cool, and well-ventilated place.

  • Store apart from foodstuff containers or incompatible materials.

(This safety information is based on a general safety data sheet for the compound and should be supplemented with a thorough review of a specific supplier's SDS before handling.)

Conclusion: A Promising Synthon for Future Discoveries

This compound, while not as extensively characterized as some of its counterparts, presents a compelling profile for researchers in synthetic and medicinal chemistry. Its unique structural features, combined with the versatile reactivity of the β-keto ester motif, position it as a valuable tool for the construction of novel and complex molecules. This guide has provided a comprehensive overview of its known properties and a scientifically sound, albeit hypothetical, protocol for its synthesis, thereby offering a solid foundation for its exploration in the laboratory. As a Senior Application Scientist, I am confident that the strategic application of this compound will contribute to the advancement of chemical synthesis and the development of new therapeutic agents.

References

  • SpectraBase. (n.d.). This compound. Retrieved from [Link]

  • Yasuda, M., Chiba, K., Ohigashi, N., Katoh, Y., & Baba, A. (2003). Journal of the American Chemical Society, 125(24), 7291–7300. (Note: While this source is cited for spectroscopic data, the full text was not available to be reviewed for this guide).

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An In-Depth Technical Guide to Ethyl 6,6-dimethyl-5-oxoheptanoate: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6,6-dimethyl-5-oxoheptanoate is a ketoester of interest due to its potential as a building block in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its structure, featuring a sterically hindered ketone and a terminal ester, presents unique synthetic challenges and opportunities. This guide provides a comprehensive overview of this molecule, focusing on a proposed synthetic pathway, detailed experimental protocols, and an analysis of its chemical properties. While the historical discovery of this specific molecule is not extensively documented in scientific literature, this guide offers a forward-looking perspective on its synthesis and potential utility, grounded in established principles of organic chemistry.

Introduction and Molecular Overview

This compound (CAS 569685-78-5) is a derivative of heptanoic acid characterized by a ketone at the 5-position and two methyl groups at the 6-position, creating a quaternary carbon center adjacent to the carbonyl group.[1] The presence of the tert-butyl-like ketone structure significantly influences the molecule's reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 569685-78-5[1]
Molecular Formula C₁₁H₂₀O₃[1]
Molecular Weight 200.28 g/mol [1]
Purity Typically ≥95.0%[1]
InChI Key RXCGRTUSZXCZBY-UHFFFAOYSA-N[1]

The molecule's structure suggests its potential as a precursor in syntheses where the introduction of a sterically encumbered keto-ester moiety is desired. This could be relevant in the development of novel pharmaceuticals, where such groups can influence binding affinity and metabolic stability, or in the creation of specialized polymers.

Proposed Synthetic Pathway: A Stetter Reaction Approach

Given the lack of a well-documented synthesis for this compound, a plausible and efficient route is proposed here based on the Stetter reaction . The Stetter reaction is a powerful carbon-carbon bond-forming reaction that involves the 1,4-addition of an aldehyde to an α,β-unsaturated compound, catalyzed by an N-heterocyclic carbene (NHC).[2][3] This approach is advantageous as it allows for the direct construction of the γ-ketoester framework in a single, atom-economical step.

The proposed retrosynthesis is as follows:

G target This compound disconnection Stetter Reaction (C-C bond formation) target->disconnection precursors Pivalaldehyde + Ethyl Acrylate disconnection->precursors

Caption: Retrosynthetic analysis for this compound via a Stetter reaction.

This pathway utilizes the readily available starting materials, pivalaldehyde (2,2-dimethylpropanal) and ethyl acrylate. Pivalaldehyde serves as the acyl anion equivalent after activation by the NHC catalyst, and ethyl acrylate acts as the Michael acceptor.

Mechanism of the Proposed Stetter Reaction

The catalytic cycle of the Stetter reaction begins with the deprotonation of an N-heterocyclic carbene precursor (a thiazolium or triazolium salt) to generate the active NHC catalyst. The NHC then adds to the aldehyde (pivalaldehyde), and after a proton transfer, forms the key Breslow intermediate . This intermediate is a nucleophilic species that undergoes a conjugate addition to the α,β-unsaturated ester (ethyl acrylate). The resulting intermediate then collapses, regenerating the NHC catalyst and yielding the final γ-ketoester product.[4]

G cluster_0 Catalytic Cycle A NHC Catalyst (e.g., from Thiazolium Salt) C {Breslow Intermediate | (Acyl Anion Equivalent)} A->C + Pivalaldehyde B Pivalaldehyde B->C E {Adduct Intermediate} C->E + Ethyl Acrylate (Conjugate Addition) D Ethyl Acrylate D->E F Product This compound E->F Proton Transfer & Catalyst Expulsion G {Catalyst Regeneration} E->G G->A

Caption: Proposed mechanism for the NHC-catalyzed Stetter reaction for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a proposed method and should be adapted and optimized based on laboratory findings.

Materials:

  • Pivalaldehyde (freshly distilled)

  • Ethyl acrylate (inhibitor removed by passing through a column of basic alumina)

  • 3-Ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (Thiazolium salt precursor)

  • Triethylamine (Et₃N, freshly distilled)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Argon), add the thiazolium salt precursor (0.1 equivalents).

  • Add anhydrous THF to dissolve the catalyst precursor.

  • Add triethylamine (0.15 equivalents) to the solution to generate the N-heterocyclic carbene in situ. Stir for 10-15 minutes at room temperature.

  • To this solution, add ethyl acrylate (1.2 equivalents).

  • Slowly add pivalaldehyde (1.0 equivalent) to the reaction mixture via a syringe pump over a period of 2-3 hours to minimize side reactions such as benzoin condensation.

  • Allow the reaction to stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Self-Validation and Characterization

The successful synthesis of the target molecule must be validated through rigorous characterization.

Table 2: Expected Spectroscopic Data for Product Validation

TechniqueExpected Features
¹H NMR - Triplet and quartet for the ethyl ester group. - Singlet for the nine protons of the tert-butyl group. - Methylene protons adjacent to the ester and ketone will appear as distinct multiplets.
¹³C NMR - Carbonyl signals for the ketone and ester. - Quaternary carbon of the tert-butyl group. - Signals for the ethyl group and the methylene carbons of the heptanoate chain.
IR Spectroscopy - Strong C=O stretching frequencies for the ketone (around 1715 cm⁻¹) and the ester (around 1735 cm⁻¹).
Mass Spectrometry - Molecular ion peak corresponding to the molecular weight of the product. - Characteristic fragmentation pattern, including the loss of the ethoxy group and the tert-butyl group.

Alternative Synthetic Strategies

While the Stetter reaction is a promising approach, other methods could also be envisioned for the synthesis of this compound, particularly those involving conjugate addition.

Organocuprate Conjugate Addition

An alternative strategy involves the use of an organocuprate reagent, which is known to favor 1,4-addition to α,β-unsaturated carbonyl compounds.[5][6][7][8][9] In this case, a lithium di(tert-butyl)cuprate could be added to ethyl acrylate.

G title Organocuprate Addition Workflow start tert-Butyllithium + CuI step1 Formation of Lithium di(tert-butyl)cuprate start->step1 step2 Conjugate Addition to Ethyl Acrylate step1->step2 step3 Aqueous Workup step2->step3 end Ethyl 4,4-dimethylpentanoate step3->end

Caption: Workflow for a potential synthesis via organocuprate addition.

This method, however, would yield Ethyl 4,4-dimethylpentanoate, not the target molecule. To arrive at this compound, a more complex starting material than ethyl acrylate would be required, or subsequent transformations would be necessary. This highlights the elegance and efficiency of the proposed Stetter reaction.

Potential Applications and Future Directions

The unique structural features of this compound make it a molecule of interest for further exploration.

  • Drug Development: The sterically hindered ketone could serve as a key pharmacophore or as a precursor to other functional groups in the synthesis of novel therapeutic agents. The tert-butyl group can enhance metabolic stability and lipophilicity.

  • Materials Science: As a monomer or additive, it could be used to synthesize polymers with tailored thermal and mechanical properties.

  • Flavor and Fragrance: While not documented, related ketoesters are used in the flavor and fragrance industry.[10] The specific odor profile of this compound could be an area of investigation.

Future research should focus on the experimental validation and optimization of the proposed synthetic route. Additionally, exploring the reactivity of both the ketone and ester functionalities will be crucial in unlocking the full potential of this molecule as a versatile chemical intermediate.

Conclusion

This compound represents an intriguing, albeit under-documented, chemical entity. This guide has provided a comprehensive technical overview, including a plausible and detailed synthetic protocol based on the Stetter reaction. By leveraging established, powerful reactions in organic synthesis, this guide offers a clear path for researchers to access this molecule and explore its potential in various scientific domains. The self-validating nature of the proposed experimental workflow, coupled with detailed characterization methods, ensures a high degree of scientific integrity for future investigations into this promising compound.

References

  • Recent Developments of Stetter Reaction: A Brief Review. Biomedicine and Chemical Sciences. [Link]

  • Grignard Reaction - Common Conditions. Organic Chemistry Resources Worldwide. [Link]

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  • Aza-Michael addition of secondary amine to ethyl acrylate. ResearchGate. [Link]

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  • ethyl heptanoate, 106-30-9. The Good Scents Company. [Link]

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  • Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. PubMed. [Link]

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  • R2CuLi Organocuprates - Gilman Reagents. Chemistry Steps. [Link]

  • Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. [Link]

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  • Gilman Reagent & Organocuprates. YouTube. [Link]

  • Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. MDPI. [Link]

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Potential research areas for Ethyl 6,6-dimethyl-5-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Potential Research Areas for Ethyl 6,6-dimethyl-5-oxoheptanoate

Abstract

This compound (CAS No. 569685-78-5) is a gamma-keto ester whose potential in the broader scientific landscape remains largely unexplored.[1][2] Its unique structural features—a sterically hindered ketone and a linear ester chain—present a compelling case for investigation across multiple disciplines. This guide delineates three primary avenues of research: 1) its potential as a metabolic modulator, drawing parallels with the burgeoning field of exogenous ketone esters; 2) its prospective role as an antimicrobial agent, based on the established activity of related keto-ester structures; and 3) its utility as a versatile building block in synthetic organic chemistry for creating novel molecular scaffolds. For each area, we provide the scientific rationale, detailed experimental workflows, and foundational protocols to empower researchers to unlock the potential of this intriguing molecule.

Foundational Profile: Physicochemical Properties and Synthesis

A thorough understanding of a molecule's fundamental characteristics is the bedrock of any research endeavor. This compound is a bifunctional molecule containing both a ketone and an ester moiety.[1] The presence of a t-butyl group adjacent to the ketone is a key structural feature that may influence its reactivity and metabolic stability.

Physicochemical Data
PropertyValueSource
CAS Number 569685-78-5CymitQuimica[1]
Molecular Formula C₁₁H₂₀O₃CymitQuimica[1]
Molecular Weight 200.28 g/mol CymitQuimica[1]
InChI Key RXCGRTUSZXCZBY-UHFFFAOYSA-NCymitQuimica[1]
Class Gamma-Keto EsterGeneral Chemical Principles
Proposed Synthesis Protocol: Acylation of a Grignard Reagent

The synthesis of gamma-keto esters can be achieved through various established methods.[3] A robust and scalable approach involves the acylation of a Grignard reagent with an acyl chloride derivative, a method known for its reliability and efficiency.

Rationale: This pathway is chosen for its straightforward, two-step process utilizing commercially available starting materials. The use of a Grignard reagent provides a powerful nucleophile for C-C bond formation, and the subsequent acylation with a suitable acyl chloride directly yields the target gamma-keto ester structure.

Step-by-Step Protocol:

  • Preparation of Grignard Reagent:

    • To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add magnesium turnings (1.2 eq).

    • Add anhydrous diethyl ether and a crystal of iodine to initiate the reaction.

    • Slowly add a solution of 4-bromobutyl pivalate (1.0 eq) in anhydrous diethyl ether dropwise, maintaining a gentle reflux. The disappearance of the magnesium turnings indicates the formation of the Grignard reagent.

  • Acylation Reaction:

    • In a separate flask, dissolve ethyl adipoyl chloride (mono-acyl chloride of adipic acid) (1.1 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C using a dry ice/acetone bath.

    • Slowly transfer the prepared Grignard reagent to the acyl chloride solution via cannula.

    • Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir overnight.

  • Workup and Purification:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[4]

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the resulting crude oil via column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield pure this compound.

  • Characterization:

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).

Research Area 1: Metabolic Modulation and Therapeutic Potential

The study of exogenous ketone esters as metabolic modulators is a rapidly advancing field with implications for neurodegenerative diseases, metabolic syndrome, and even oncology.[5][6] These molecules provide an alternative energy source to glucose and can exert powerful signaling effects, such as inhibiting histone deacetylases (HDACs) and increasing insulin sensitivity.[5][6]

Hypothesis: this compound, upon hydrolysis in vivo to 6,6-dimethyl-5-oxoheptanoic acid[7][8], may enter metabolic pathways, potentially acting as a novel ketone body precursor or exhibiting unique signaling properties due to its distinct structure.

Causality of Experimental Choices: The proposed workflow is designed to first establish a safety profile and then systematically investigate the molecule's metabolic fate and effects. In vitro models are used for rapid screening of cytotoxicity and primary metabolic effects, while in vivo models are essential for understanding its pharmacokinetics and systemic physiological impact.

Experimental Workflow for Metabolic Investigation

metabolic_workflow cluster_in_vitro Phase 1: In Vitro Assessment cluster_in_vivo Phase 2: In Vivo Rodent Model cytotoxicity Cytotoxicity Assays (e.g., HepG2, C2C12 cells) seahorse Metabolic Flux Analysis (Seahorse XF) cytotoxicity->seahorse If non-toxic gene_expression Gene Expression Analysis (qPCR/RNA-Seq) seahorse->gene_expression Investigate mechanism pk_pd Pharmacokinetics (PK) & Pharmacodynamics (PD) gene_expression->pk_pd Advance to in vivo metabolic_monitoring Metabolic Monitoring (Blood Glucose, Ketones, Lipids) pk_pd->metabolic_monitoring tissue_analysis Tissue Analysis (Liver, Muscle, Brain) metabolic_monitoring->tissue_analysis Post-necropsy start This compound start->cytotoxicity

Caption: Workflow for investigating metabolic effects.

Key Experimental Protocol: In Vitro Metabolic Flux Analysis

Objective: To determine if the compound alters cellular energy metabolism in real-time.

  • Cell Culture: Seed HepG2 (liver) or C2C12 (myotube) cells in a Seahorse XF cell culture microplate.

  • Compound Treatment: Once cells reach optimal confluency, replace the medium with assay medium containing this compound at various concentrations (e.g., 1 µM to 100 µM) or vehicle control. Incubate for a predetermined time (e.g., 24 hours).

  • Seahorse XF Assay:

    • Perform a mitochondrial stress test by sequential injection of oligomycin, FCCP, and rotenone/antimycin A.

    • This allows for the measurement of key parameters: basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.

  • Data Analysis: Analyze the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to determine the compound's effect on mitochondrial respiration and glycolysis, respectively. A shift towards higher OCR could indicate utilization as a fuel source.

Research Area 2: Antimicrobial Activity as a Quorum Sensing Inhibitor

Bacteria utilize a communication system known as quorum sensing (QS) to coordinate virulence and biofilm formation. Small molecules that can disrupt QS are highly sought after as next-generation antimicrobial agents. Notably, many natural QS signals are N-acyl homoserine lactones (AHLs), which contain a ketone-like functional group. Research has demonstrated that β-keto esters can be designed as AHL analogues to act as QS inhibitors.[9][10][11]

Hypothesis: The keto-ester motif of this compound bears a structural resemblance to QS autoinducers and may act as a competitive inhibitor for the cognate receptor proteins (e.g., LasR in Pseudomonas aeruginosa).

Causality of Experimental Choices: The workflow begins with computational modeling (in silico) to predict binding affinity, which is a cost-effective way to gauge potential success. This is followed by foundational microbiology assays (in vitro) to confirm antibacterial activity and then specific assays to validate the proposed mechanism of QS inhibition.

Experimental Workflow for Antimicrobial Screening

antimicrobial_workflow cluster_in_silico Phase 1: In Silico Screening cluster_in_vitro Phase 2: In Vitro Validation docking Molecular Docking (e.g., vs. LasR, LuxS) adme ADME/Tox Prediction docking->adme mic_mbc MIC & MBC Determination (P. aeruginosa, S. aureus) adme->mic_mbc Proceed to wet lab qs_inhibition QS Inhibition Assays (e.g., Reporter Strain) mic_mbc->qs_inhibition If active biofilm_assay Biofilm Formation Assay (Crystal Violet) qs_inhibition->biofilm_assay start This compound start->docking

Caption: Workflow for antimicrobial and QS inhibition screening.

Key Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of the compound that inhibits visible bacterial growth.

  • Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Grow a culture of the test bacterium (e.g., P. aeruginosa ATCC 19429) to the mid-logarithmic phase in nutrient broth.[9] Adjust the culture to a 0.5 McFarland standard.

  • Assay Setup (96-well plate):

    • Add 100 µL of nutrient broth to each well.

    • Add 100 µL of the stock solution to the first well and perform a two-fold serial dilution across the plate.

    • Inoculate each well with 5 µL of the standardized bacterial suspension.

    • Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

  • Incubation: Incubate the plate at 35-37 °C for 18-24 hours.

  • Analysis: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).

Research Area 3: Utility as a Versatile Synthetic Intermediate

The dual functionality of keto-esters makes them highly valuable synthons in organic synthesis. They are precursors to a wide array of molecules, including complex heterocyclic and bicyclic systems.[12][13][14] The t-butyl group in this compound can serve as a bulky steric director or a conformational anchor, potentially leading to high diastereoselectivity in cyclization reactions.

Hypothesis: The molecule can undergo intramolecular condensation or cyclization reactions to form novel, sterically constrained carbocyclic or heterocyclic structures that are not easily accessible through other routes.

Causality of Experimental Choices: An intramolecular Paal-Knorr type reaction is proposed. This reaction is a classic and reliable method for synthesizing five-membered heterocycles (like furans, pyrroles, or thiophenes) from 1,4-dicarbonyl compounds. By first converting the ester to a second ketone, we create a 1,4-diketone substrate perfectly poised for this powerful cyclization, demonstrating the molecule's potential as a scaffold for heterocyclic chemistry.

Proposed Synthetic Application: Synthesis of a Substituted Cyclopentenone

synthesis_workflow start Ethyl 6,6-dimethyl- 5-oxoheptanoate diketone 1,4-Diketone Intermediate start->diketone 1. Saponification 2. Weinreb Amide Formation 3. Grignard Addition cyclization Intramolecular Aldol Condensation diketone->cyclization Base (e.g., LDA) product Novel Substituted Cyclopentenone cyclization->product

Caption: Synthetic pathway to a novel cyclopentenone.

Conceptual Protocol: Intramolecular Aldol Condensation

Objective: To demonstrate the utility of the molecular backbone in forming carbocyclic systems.

  • Substrate Preparation: Convert the ester group of this compound into a methyl ketone. This creates a 2,5-diketone. (This multi-step conversion is a standard organic transformation sequence).

  • Cyclization Reaction:

    • Dissolve the resulting 2,5-diketone in anhydrous THF and cool to -78 °C under an inert atmosphere.

    • Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise to selectively form the enolate.

    • Allow the reaction to slowly warm to room temperature to facilitate the intramolecular cyclization.

  • Workup and Purification:

    • Quench the reaction with saturated aqueous ammonium chloride.

    • Perform an aqueous workup followed by extraction with an organic solvent.

    • Purify the product via column chromatography. The expected product is a 3-substituted 2-pivaloylcyclopent-2-en-1-one, a highly functionalized scaffold for further synthetic elaboration.

Conclusion

This compound stands as a molecule of significant, yet unrealized, potential. Its structure suggests plausible and compelling research avenues in metabolic science, antimicrobial discovery, and synthetic chemistry. The hypotheses and experimental frameworks provided in this guide offer a clear starting point for researchers. By systematically characterizing its biological activities and exploring its synthetic versatility, the scientific community can transform this obscure chemical into a valuable tool for developing new therapeutics and advanced materials.

References

  • Soto-Mora, L. M., et al. (2025). Characterizing the Hepatic Metabolic Pathway of Ketone Ester and Subsequent Metabolites Using Human and Rat Liver Fractions. The AAPS Journal, 27(65). Available online: [Link]

  • Veech, R. L. (2004). Ketone ester effects on metabolism and transcription. FASEB journal : official publication of the Federation of American Societies for Experimental Biology. Available online: [Link]

  • Kamal, A., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central journal, 7(1), 1-15. Available online: [Link]

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  • ResearchGate. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Available online: [Link]

  • LibreTexts Biology. (2025). 17.3: Ketone Bodies. Available online: [Link]

  • ResearchGate. Cyclic β-keto esters: Synthesis and reactions. Available online: [Link]

  • Gonzalez, J. T. (2023). Ketone Esters and Their Effects on Carbohydrate Metabolism During Exercise. ResearchGate. Available online: [Link]

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  • Strauss, M. J., et al. (1970). Condensation-cyclization of diketones and keto esters with electron-deficient aromatics. I. Formation and structure of some stable delocalized anions containing the bicyclo[3.3.1]nonane skeleton. The Journal of Organic Chemistry, 35(8), 2582-2588. Available online: [Link]

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  • Li, W., et al. (2021). Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. Frontiers in Chemistry, 9, 761899. Available online: [Link]

  • Google Patents. US3565928A - Process for preparing gamma-substituted beta-keto esters.
  • Canadian Science Publishing. (1995). The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. Canadian Journal of Chemistry, 73(10), 1637-1652. Available online: [Link]

  • Rojas-Mayorga, C., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. PubMed Central. Available online: [Link]

  • Gao, Y., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Catalysts, 14(7), 449. Available online: [Link]

  • Organic Chemistry Portal. Synthesis of 1,4-keto carboxylic acids, esters and amides. Available online: [Link]

  • PubChemLite. 6,6-dimethyl-5-oxoheptanoic acid (C9H16O3). Available online: [Link]

  • PubChem. Ethyl 5-methoxy-6,6-dimethyl-4-oxoheptanoate. Available online: [Link]

  • PubChem. Ethyl 5-oxoheptanoate. Available online: [Link]

  • PubChem. Ethyl 6-oxoheptanoate. Available online: [Link]

  • PubChem. 5-Ethyl-6-methyl-2-oxoheptanoic acid. Available online: [Link]

  • PubChem. 3-Ethyl-3,6-dimethyl-5-oxoheptanoic acid. Available online: [Link]

  • Google Patents. CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate.
  • Organic Syntheses. Octanoic acid, 7-oxo-, methyl ester. Available online: [Link]

  • The Bioscan. (2025). A one-pot microwave assisted synthesis of ethyl 7,7-dimethyl-5-oxo-4-aryl-2- [(arylsulfonyl)methyl]. Available online: [Link]

  • Huang, H., et al. (2022). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry, 65(22), 15003-15022. Available online: [Link]

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An In-depth Technical Guide to Ethyl 6,6-dimethyl-5-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of Ethyl 6,6-dimethyl-5-oxoheptanoate, a γ-keto ester of interest in synthetic organic chemistry. The document details its molecular characteristics, including its molecular weight, and discusses its structural features relevant to its reactivity. A representative synthetic protocol is presented, grounded in established methodologies for the formation of γ-keto esters, alongside a discussion of the underlying chemical principles. Furthermore, this guide outlines the typical reactivity of γ-keto esters, highlighting their utility as versatile intermediates in the synthesis of more complex molecules, particularly within the context of pharmaceutical and materials science research. Standard analytical techniques for the characterization of this and similar compounds are also reviewed. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a detailed understanding of this compound and its chemical class.

Molecular Profile and Physicochemical Properties

This compound is a bifunctional organic molecule containing both a ketone and an ester functional group. Its structure presents several key features that dictate its chemical behavior and potential applications. The molecular weight of this compound is 200.28 g/mol , and its chemical formula is C₁₁H₂₀O₃[1].

Structural Characteristics

The molecule's structure consists of a heptanoate backbone with a ketone at the 5-position and a gem-dimethyl group at the 6-position. The ethyl ester at one terminus and the sterically hindered ketone at the other create a molecule with distinct reactive sites. The presence of the γ-keto group in relation to the ester is a defining feature, influencing the molecule's conformational preferences and the reactivity of the adjacent methylene groups.

Physicochemical Data

A summary of the key physicochemical identifiers and properties for this compound is provided in the table below. It is important to note that while some data is available from commercial suppliers, a complete experimental dataset for properties such as boiling point and density is not widely published.

PropertyValueSource(s)
Molecular Weight 200.28 g/mol [1]
Molecular Formula C₁₁H₂₀O₃[1]
CAS Number 569685-78-5[1]
IUPAC Name This compoundN/A
InChI Key RXCGRTUSZXCZBY-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Considerations

Representative Synthetic Pathway: Reductive Acylation of an Alkyne

A plausible and efficient route to this compound involves the indium-catalyzed reductive acylation of an appropriate alkyne with an acid anhydride. This method is advantageous due to its operational simplicity and the mild reaction conditions often employed.

The logical flow of this synthetic approach is illustrated in the diagram below:

G cluster_reactants Starting Materials cluster_reagents Reagents & Catalyst Alkyne Ethyl pent-4-ynoate Process Reductive Acylation Alkyne->Process Anhydride Pivalic Anhydride Anhydride->Process Catalyst Indium Catalyst (e.g., InCl₃) Catalyst->Process Reductant Hydrosilane (e.g., PhSiH₃) Reductant->Process Workup Aqueous Workup & Purification Process->Workup Product This compound Workup->Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

Disclaimer: The following protocol is a representative procedure based on established methods for the synthesis of γ-keto esters and should be adapted and optimized for specific laboratory conditions.

Materials:

  • Ethyl pent-4-ynoate

  • Pivalic anhydride

  • Indium(III) chloride (InCl₃)

  • Phenylsilane (PhSiH₃)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • To a dry, inert-atmosphere flask, add the indium(III) chloride catalyst.

  • Add the anhydrous solvent, followed by ethyl pent-4-ynoate and pivalic anhydride.

  • Stir the mixture at room temperature and add phenylsilane dropwise.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure this compound.

Causality in Experimental Design
  • Choice of Catalyst: Indium catalysts are known for their ability to activate alkynes towards nucleophilic attack, making them suitable for this transformation.

  • Reductant: A hydrosilane is employed to reduce the intermediate species formed after the acylation, leading to the desired saturated keto-ester.

  • Anhydride as Acyl Source: Pivalic anhydride is chosen to introduce the tert-butyl ketone moiety. Anhydrides are generally effective acylating agents in the presence of a suitable catalyst.

  • Aqueous Workup: The use of a mild base like sodium bicarbonate is crucial to neutralize any acidic byproducts and the catalyst, facilitating a clean extraction.

  • Chromatographic Purification: Due to the potential for side products, purification by column chromatography is essential to isolate the target compound with high purity.

Analytical Characterization

The structural elucidation of this compound relies on a combination of standard spectroscopic techniques. The expected data from these analyses are summarized below.

Spectroscopic Data
TechniqueKey Expected Features
¹H NMR Signals corresponding to the ethyl ester group (a quartet and a triplet), singlets for the gem-dimethyl protons, and multiplets for the methylene protons of the heptanoate chain.
¹³C NMR Resonances for the two carbonyl carbons (ester and ketone), the quaternary carbon of the gem-dimethyl group, and the various methylene and methyl carbons.
Infrared (IR) Spectroscopy Characteristic strong absorption bands for the C=O stretching of the ketone and the ester functional groups.
Mass Spectrometry (MS) A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Reactivity and Applications in Drug Development

γ-Keto esters are valuable synthetic intermediates due to the presence of multiple reactive sites. The ketone can undergo nucleophilic addition, reduction, or conversion to other functional groups. The ester can be hydrolyzed, reduced, or transesterified. The methylene groups alpha to the carbonyls can be deprotonated to form enolates, which can then participate in a variety of carbon-carbon bond-forming reactions.

This versatile reactivity makes compounds like this compound attractive building blocks in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogues, which are often pursued in drug discovery programs. The general reactivity of keto-esters allows for their incorporation into diverse molecular scaffolds.

The logical relationship of the functional groups and their potential transformations is depicted below:

G A This compound Ester Ketone α-Methylene B Hydrolysis/Reduction A:f0->B transforms C Nucleophilic Addition/Reduction A:f1->C transforms D Enolate Formation & Alkylation A:f2->D enables E Carboxylic Acid / Alcohol B->E F Secondary Alcohol C->F G α-Substituted Derivatives D->G

Caption: Reactivity map of this compound.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For specific handling and disposal information, the Safety Data Sheet (SDS) from the supplier should be consulted.

Conclusion

This compound, with a molecular weight of 200.28 g/mol , is a representative example of a γ-keto ester with significant potential as a building block in organic synthesis. Its synthesis can be achieved through modern catalytic methods, and its bifunctional nature allows for a wide range of chemical transformations. This guide provides a foundational understanding of its properties, a representative synthetic approach, and its potential applications, serving as a valuable resource for researchers in the chemical sciences.

References

  • Yasuda, M.; Chiba, K.; Ohigashi, N.; Katoh, Y.; Baba, A. Indium-Catalyzed Reductive Acylation of Alkynes with Anhydrides Leading to α,β-Unsaturated Ketones and γ-Keto Esters. Journal of the American Chemical Society2003 , 125 (25), 7291–7300. [Link]

  • This compound. PubChem. [Link]

  • This compound. SpectraBase. [Link]

  • Stoichiometric Reactions of Acylnickel(II) Complexes with Electrophiles and the Catalytic Synthesis of Ketones. PMC. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 6,6-dimethyl-5-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 6,6-dimethyl-5-oxoheptanoate is a γ-keto ester, a class of organic compounds characterized by a ketone functional group at the γ-position relative to an ester. This structural motif is a valuable building block in the synthesis of a variety of more complex molecules, including pharmaceuticals, agrochemicals, and natural products. The presence of two carbonyl groups with different reactivities, along with adjacent acidic protons, allows for a wide range of chemical transformations. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a reliable and efficient protocol for the synthesis of this compound, underpinned by established principles of organic chemistry.

The synthetic strategy detailed herein focuses on a robust and well-documented approach: the Michael addition of an enolate to an α,β-unsaturated ester, followed by an alkylation step. This method offers high yields and good control over the final product structure. We will delve into the mechanistic underpinnings of each step, provide a detailed experimental protocol, and present data in a clear and accessible format.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step sequence involving a Michael addition followed by an enolate alkylation. This strategy is advantageous as it allows for the sequential formation of the carbon skeleton from readily available starting materials.

Overall Reaction Scheme:

G start Ethyl acetoacetate + Methyl vinyl ketone step1 Michael Addition (Base-catalyzed) start->step1 intermediate Ethyl 2-acetyl-5-oxohexanoate step1->intermediate step2 Alkylation (Base, CH3I) intermediate->step2 product This compound step2->product

Caption: Overall synthetic workflow for this compound.

Step 1: Michael Addition of Ethyl Acetoacetate to Methyl Vinyl Ketone

The first step involves the conjugate addition of the enolate of ethyl acetoacetate to methyl vinyl ketone. This reaction, a classic example of a Michael addition, is a powerful method for forming carbon-carbon bonds.[1][2][3][4] The reaction is typically catalyzed by a base, which deprotonates the α-carbon of the ethyl acetoacetate, forming a resonance-stabilized enolate. This nucleophilic enolate then attacks the β-carbon of the α,β-unsaturated ketone.

Reaction Mechanism:

G cluster_0 Enolate Formation cluster_1 Michael Addition cluster_2 Protonation Ethyl acetoacetate Ethyl acetoacetate Enolate Enolate Ethyl acetoacetate->Enolate Base EnolateMethyl vinyl ketone EnolateMethyl vinyl ketone Adduct enolate Adduct enolate EnolateMethyl vinyl ketone->Adduct enolate Ethyl 2-acetyl-5-oxohexanoate Ethyl 2-acetyl-5-oxohexanoate Adduct enolate->Ethyl 2-acetyl-5-oxohexanoate H+ source

Caption: Mechanism of the Michael addition step.

Step 2: Alkylation of the Intermediate β-dicarbonyl Compound

The product of the Michael addition, ethyl 2-acetyl-5-oxohexanoate, is a β-dicarbonyl compound with an acidic proton between the two carbonyl groups. This proton can be readily removed by a base to form a new enolate. This enolate can then act as a nucleophile in an SN2 reaction with an alkyl halide, in this case, methyl iodide, to introduce the two methyl groups at the C6 position.[5][6] To ensure dimethylation, a slight excess of a strong base and methyl iodide is typically used.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound.

Materials and Reagents
Reagent/MaterialGradeSupplier
Ethyl acetoacetateReagentSigma-Aldrich
Methyl vinyl ketoneReagentSigma-Aldrich
Sodium ethoxideReagentSigma-Aldrich
Anhydrous ethanolACSFisher Scientific
Methyl iodideReagentSigma-Aldrich
Sodium hydride (60% dispersion in mineral oil)ReagentSigma-Aldrich
Anhydrous Tetrahydrofuran (THF)ACSFisher Scientific
Diethyl etherACSFisher Scientific
Saturated aqueous ammonium chlorideN/APrepared in-house
Saturated aqueous sodium chloride (Brine)N/APrepared in-house
Anhydrous magnesium sulfateACSFisher Scientific

Safety Precautions:

  • Methyl vinyl ketone is a lachrymator and toxic. Handle in a well-ventilated fume hood.

  • Sodium ethoxide and sodium hydride are moisture-sensitive and corrosive. Handle under an inert atmosphere.

  • Methyl iodide is a carcinogen. Handle with appropriate personal protective equipment in a fume hood.

  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon).

Protocol 1: Synthesis of Ethyl 2-acetyl-5-oxohexanoate (Michael Addition)

Procedure:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous ethanol (100 mL).

  • Carefully add sodium ethoxide (1.0 g, 14.7 mmol) to the ethanol and stir until dissolved.

  • Cool the solution to 0 °C using an ice bath.

  • Add ethyl acetoacetate (13.0 g, 100 mmol) dropwise to the cooled sodium ethoxide solution over 15 minutes.

  • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure complete enolate formation.

  • Add methyl vinyl ketone (7.0 g, 100 mmol) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane:Ethyl Acetate).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (50 mL).

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation to obtain pure ethyl 2-acetyl-5-oxohexanoate.

Expected Yield: 75-85%

Protocol 2: Synthesis of this compound (Alkylation)

Procedure:

  • To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add a 60% dispersion of sodium hydride in mineral oil (2.4 g, 60 mmol).

  • Wash the sodium hydride with anhydrous hexane (2 x 10 mL) to remove the mineral oil, carefully decanting the hexane washings.

  • Add anhydrous tetrahydrofuran (THF) (100 mL) to the flask.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve ethyl 2-acetyl-5-oxohexanoate (10.0 g, 50 mmol) in anhydrous THF (25 mL) and add it dropwise to the sodium hydride suspension over 30 minutes.

  • After the addition, allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Cool the reaction mixture back to 0 °C and add methyl iodide (14.2 g, 100 mmol) dropwise over 20 minutes.

  • After the addition, allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by TLC (Eluent: 4:1 Hexane:Ethyl Acetate).

  • Upon completion, carefully quench the reaction by the slow, dropwise addition of water (20 mL) at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (Eluent: gradient of 100% Hexane to 9:1 Hexane:Ethyl Acetate) to obtain pure this compound.

Expected Yield: 60-70%

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceBoiling Point (°C)
Ethyl 2-acetyl-5-oxohexanoateC₁₀H₁₆O₄200.23Colorless to pale yellow liquid135-140 (at 10 mmHg)
This compoundC₁₁H₂₀O₃200.27Colorless liquid-

Alternative Synthetic Routes

While the Michael addition-alkylation sequence is a robust method, other strategies can also be employed for the synthesis of γ-keto esters like this compound.[7][8][9][10][11] These include:

  • Hydration of 3-Alkynoates: Gold-catalyzed hydration of appropriately substituted 3-alkynoates can provide a direct route to γ-keto esters.[7][8]

  • Knoevenagel Condensation: A Knoevenagel condensation between a β-keto ester and an aldehyde, followed by reduction and further functionalization, can also be a viable pathway.[12][13][14]

  • Acetoacetic Ester Synthesis followed by Decarboxylation: A variation of the acetoacetic ester synthesis can be designed to yield the target ketone after hydrolysis and decarboxylation of an intermediate β-keto acid.[6][15][16][17]

The choice of synthetic route will often depend on the availability of starting materials, desired scale of the reaction, and the specific functional group tolerance required for more complex target molecules.

Conclusion

The protocol detailed in these application notes provides a reliable and well-precedented method for the synthesis of this compound. By understanding the underlying reaction mechanisms and adhering to the experimental procedures, researchers can confidently produce this valuable synthetic intermediate. The modularity of the described Michael addition-alkylation strategy also offers flexibility for the synthesis of a diverse range of substituted γ-keto esters, making it a valuable tool in the arsenal of synthetic organic chemists.

References

  • Efficient Synthesis of γ-Keto Esters through Neighboring Carbonyl Group-Assisted Regioselective Hydration of 3-Alkynoates. The Journal of Organic Chemistry. [Link]

  • Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates. PubMed. [Link]

  • One-Pot Synthesis of γ-Diketones, γ-Keto Esters, and Conjugated Cyclopentenones from Nitroalkanes. Organic Chemistry Portal. [Link]

  • Formation of γ-‐Keto Esters from β - Organic Syntheses. Organic Syntheses. [Link]

  • Novel synthesis of .gamma.-keto esters. The Journal of Organic Chemistry. [Link]

  • Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link]

  • Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. JoVE. [Link]

  • Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. [Link]

  • Enantioselective Decarboxylation of Beta-Keto Esters With Pd/amino Alcohol Systems: Successive Metal Catalysis and Organocatalysis. PubMed. [Link]

  • Decarboxylation. Master Organic Chemistry. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Synthesis using the Michael Reaction. YouTube. [Link]

  • Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. Organic Chemistry Portal. [Link]

  • A Mechanistic study of the Knoevenagel Condensation Reaction: New Insights into the Influence of Acid and Base Properties of Mixed Metal Oxide Catalysts on the Catalytic Activity. ResearchGate. [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Recent Advances in Base-Assisted Michael Addition Reactions. ResearchGate. [Link]

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Application Note & Protocol: A Guideline for the Laboratory Synthesis of Ethyl 6,6-dimethyl-5-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of Ethyl 6,6-dimethyl-5-oxoheptanoate, a β-keto ester of interest in synthetic organic chemistry. β-Keto esters are highly valuable intermediates due to the synthetic versatility conferred by their dual carbonyl functionality and the acidity of the α-hydrogen.[1][2][3] This guide details a robust and controlled synthetic approach via a Michael addition reaction, a cornerstone of carbon-carbon bond formation. The protocol is designed for researchers, scientists, and professionals in drug development, offering not just a procedural walkthrough but also a deep dive into the mechanistic rationale and experimental causality. All procedural steps, safety considerations, and characterization data are presented to ensure reproducibility and a high degree of scientific integrity.

Introduction and Strategic Rationale

This compound is a linear β-keto ester. The synthesis of such molecules is a fundamental task in organic chemistry, with several established methodologies available. These include the Claisen condensation, which joins two ester molecules[1][3][4][5][6], and the acylation of ketone enolates.[7]

For the specific target molecule, a Michael addition (or 1,4-conjugate addition) presents a highly efficient and regioselective strategy.[8][9][10][11] This approach involves the reaction of a nucleophile (the Michael donor) with an α,β-unsaturated carbonyl compound (the Michael acceptor).[9][10]

Our selected strategy involves the conjugate addition of the lithium enolate of 3,3-dimethyl-2-butanone (pinacolone) to ethyl acrylate. This method is chosen for its superior control and directness in assembling the target carbon skeleton. The use of a pre-formed lithium enolate, generated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), ensures that the enolate is formed quantitatively and regioselectively, minimizing side reactions such as self-condensation that can plague other methods.

Reaction Scheme:
  • Step 1: Enolate Formation: 3,3-Dimethyl-2-butanone is deprotonated by LDA to form the corresponding lithium enolate.

  • Step 2: Michael Addition: The enolate acts as a nucleophile, attacking the β-carbon of ethyl acrylate.

  • Step 3: Work-up: The resulting enolate is quenched with a proton source to yield the final product.

Experimental Protocol

This section outlines the detailed procedure for the synthesis of this compound.

Materials and Equipment

Reagents & Materials:

ReagentFormulaMW ( g/mol )AmountMoles (mmol)Properties
DiisopropylamineC₆H₁₅N101.191.54 mL11.0Corrosive, Flammable Liquid
n-Butyllithium (n-BuLi)C₄H₉Li64.064.4 mL (2.5 M in hexanes)11.0Pyrophoric, Corrosive
3,3-Dimethyl-2-butanone (Pinacolone)C₆H₁₂O100.161.23 mL10.0Flammable Liquid
Ethyl acrylateC₅H₈O₂100.121.08 mL10.0Flammable Liquid, Lachrymator
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11~60 mL-Flammable Liquid, Peroxide Former
Saturated aq. NH₄ClNH₄Cl53.49~20 mL-Aqueous Solution
Diethyl ether (Et₂O)C₄H₁₀O74.12~100 mL-Highly Flammable Liquid
Anhydrous MgSO₄MgSO₄120.37As needed-Desiccant
Silica GelSiO₂60.08As needed-For chromatography

Equipment:

  • Three-necked round-bottom flask (100 mL), flame-dried

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Low-temperature thermometer

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Ice-water bath and Dry ice/acetone bath (-78 °C)

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Synthesis Workflow Diagram

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Work-up & Purification A Flame-dry glassware under vacuum B Assemble under inert atmosphere (N2/Ar) A->B C Prepare LDA solution in THF at 0 °C, then cool to -78 °C B->C D Add Pinacolone dropwise to form enolate C->D E Add Ethyl Acrylate dropwise at -78 °C D->E F Stir for 2-3 hours at -78 °C E->F G Quench with sat. aq. NH4Cl F->G H Extract with Et2O G->H I Wash, Dry, and Concentrate H->I J Purify via Column Chromatography I->J K K J->K Final Product

Caption: Overall workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

CAUTION: This procedure involves pyrophoric and corrosive reagents and should be performed by trained personnel in a chemical fume hood under an inert atmosphere.

  • Preparation of LDA Solution:

    • To a flame-dried 100 mL three-necked flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, add anhydrous THF (40 mL) and diisopropylamine (1.54 mL, 11.0 mmol).

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise via syringe. A cloudy white precipitate may form.

    • Stir the solution at 0 °C for 30 minutes to ensure complete formation of LDA.

  • Enolate Formation:

    • Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath.

    • In a separate, dry vial, prepare a solution of 3,3-dimethyl-2-butanone (1.23 mL, 10.0 mmol) in anhydrous THF (5 mL).

    • Add the pinacolone solution dropwise to the LDA solution over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

  • Michael Addition Reaction:

    • Add ethyl acrylate (1.08 mL, 10.0 mmol) dropwise to the enolate solution at -78 °C over 20 minutes.

    • Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by TLC if desired (staining with potassium permanganate).

  • Work-up and Isolation:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride (20 mL) at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude oil is purified by flash column chromatography on silica gel.

    • Use a gradient eluent system, starting with 95:5 Hexane:Ethyl Acetate and gradually increasing the polarity to 90:10 Hexane:Ethyl Acetate.

    • Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure to yield this compound as a colorless oil.

Reaction Mechanism

The reaction proceeds via a well-established conjugate addition mechanism.

Mechanism cluster_reactants Species Pinacolone Pinacolone Enolate Lithium Enolate Pinacolone->Enolate 1. Deprotonation (THF, -78 °C) LDA LDA AdductEnolate Adduct Enolate Enolate->AdductEnolate 2. Nucleophilic Attack (Michael Addition) EthylAcrylate Ethyl Acrylate EthylAcrylate->AdductEnolate Product Product AdductEnolate->Product 3. Protonation (NH4Cl Work-up)

Caption: Mechanistic pathway of the Michael addition for the synthesis.

  • Enolate Formation: The strong base LDA abstracts an α-proton from pinacolone to form a resonance-stabilized lithium enolate.

  • Nucleophilic Attack: The carbon-centered nucleophile (enolate) attacks the electrophilic β-carbon of ethyl acrylate, which is electron-deficient due to conjugation with the ester carbonyl. This 1,4-addition breaks the π-bond of the alkene and forms a new carbon-carbon bond.

  • Protonation: The resulting intermediate enolate is stable until the reaction is quenched with a mild proton source (NH₄Cl), which protonates the α-carbon to yield the final β-keto ester product.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Physicochemical Properties:

PropertyValue
Molecular FormulaC₁₁H₂₀O₃
Molecular Weight200.28 g/mol [12]
AppearanceColorless Oil
Purity (Typical)>95%[12]

Expected Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~4.12 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

    • δ ~2.70 (t, J = 7.0 Hz, 2H, -COCH₂-)

    • δ ~2.30 (t, J = 7.0 Hz, 2H, -CH₂CO₂Et)

    • δ ~1.85 (quint, J = 7.0 Hz, 2H, -COCH₂CH₂-)

    • δ ~1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)

    • δ ~1.15 (s, 9H, -C(CH₃)₃)

  • ¹³C NMR (101 MHz, CDCl₃): [13]

    • δ ~214.0 (C=O, ketone)

    • δ ~173.5 (C=O, ester)

    • δ ~60.5 (-OCH₂)

    • δ ~44.0 (-C(CH₃)₃)

    • δ ~38.0 (-COCH₂-)

    • δ ~34.0 (-CH₂CO₂Et)

    • δ ~26.5 (-C(CH₃)₃)

    • δ ~19.0 (-COCH₂CH₂-)

    • δ ~14.2 (-OCH₂CH₃)

  • FT-IR (neat, cm⁻¹):

    • ~2960 (C-H stretch)

    • ~1735 (C=O stretch, ester)

    • ~1710 (C=O stretch, ketone)

  • Mass Spectrometry (EI):

    • m/z (%): 200 (M⁺), 143, 115, 85, 57 (base peak)

Safety and Handling

  • n-Butyllithium: Pyrophoric and corrosive. Handle under an inert atmosphere. Any transfer should be done via syringe or cannula. Quench excess reagent carefully with a less reactive solvent like isopropanol at low temperatures before disposal.

  • Diisopropylamine: Corrosive and flammable. Causes severe skin burns and eye damage. Handle in a fume hood with appropriate personal protective equipment (PPE).

  • Ethyl Acrylate: Flammable liquid and vapor. Harmful if swallowed or inhaled. It is a lachrymator (causes tearing). Use in a well-ventilated fume hood.

  • Solvents (THF, Diethyl Ether): Highly flammable. THF can form explosive peroxides upon prolonged exposure to air. Use from a freshly opened bottle or test for peroxides before use.

Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

References

  • Grokipedia.
  • Master Organic Chemistry. (2020-09-14).
  • Organic Chemistry Portal.
  • Fiveable.
  • Košak, U., Kovač, A., & Gobec, S. (2012). One-Pot Synthesis of β-Keto Esters and Preparation of 3-Ketopalmitoyl-CoA. Synlett, 23(10), 1609-1611.
  • Wikipedia.
  • Chemistry LibreTexts. (2014-08-29). 19.
  • Allen Institute.
  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides.
  • JoVE. (2023-04-30).
  • ACS Publications. (2012-12-31). A New Mild Method for the C-Acylation of Ketone Enolates. A Convenient Synthesis of β-Keto-Esters, -Thionoesters, and -Thioesters.
  • National Institutes of Health. Crystallization-Enabled Stereoconvergent Michael Additions of β-Keto Esters to Nitroolefins.
  • NC State University Libraries. 23.10 Conjugate Carbonyl Additions: The Michael Reaction.
  • Wikipedia. Michael addition reaction.
  • Chemistry LibreTexts. (2025-03-17). 23.10: Conjugate Carbonyl Additions - The Michael Reaction.
  • CymitQuimica.
  • SpectraBase.

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Application Note: 1H NMR Analysis of Ethyl 6,6-dimethyl-5-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 6,6-dimethyl-5-oxoheptanoate is a bifunctional organic molecule containing both an ester and a ketone moiety. As a key intermediate in various synthetic pathways, particularly in the development of novel pharmaceutical compounds and specialty chemicals, its structural integrity is of paramount importance. High-resolution Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy offers a powerful and non-destructive method for the unambiguous structural elucidation and purity assessment of this compound. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the ¹H NMR analysis of this compound, covering theoretical spectral prediction, a detailed experimental protocol, and data interpretation.

Predicted ¹H NMR Spectrum and Structural Correlation

A thorough understanding of the expected ¹H NMR spectrum is crucial for accurate interpretation. The structure of this compound, shown below, dictates a unique set of proton environments, each with a characteristic chemical shift, multiplicity, and integration value.

Structure of this compound:

Based on the electronic environment of the protons, we can predict the following signals. The chemical shifts are influenced by the electronegativity of nearby atoms and the anisotropic effects of the carbonyl groups.

Protons (Label)Chemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationRationale for Chemical Shift and Multiplicity
a (-C(CH ₃)₃)~1.15Singlet (s)9HThese nine protons are equivalent due to free rotation around the C-C single bonds. They are adjacent to a quaternary carbon, resulting in a singlet. The proximity to the ketone carbonyl group causes a slight downfield shift compared to a standard tert-butyl group.
b (-O-CH₂-CH ₃)~1.25Triplet (t)3HThese protons are part of the ethyl ester group and are coupled to the two adjacent methylene protons (c ), resulting in a triplet (n+1 = 2+1 = 3).
c (-O-CH ₂-CH₃)~4.12Quartet (q)2HThese methylene protons are deshielded by the adjacent oxygen atom of the ester group. They are coupled to the three methyl protons (b ), resulting in a quartet (n+1 = 3+1 = 4)[1].
d (-CO-CH ₂-CH₂-)~2.70Triplet (t)2HThese protons are alpha to the ketone carbonyl group, which causes a significant downfield shift. They are coupled to the adjacent methylene protons (e ), resulting in a triplet.
e (-CH₂-CH ₂-CH₂-CO-)~1.90Quintet (or multiplet)2HThese protons are situated between two other methylene groups and will be split by both, resulting in a more complex multiplet, predicted here as a quintet.
f (-O-CO-CH ₂-)~2.30Triplet (t)2HThese protons are alpha to the ester carbonyl group, leading to a downfield shift. They are coupled to the adjacent methylene protons (e ), resulting in a triplet.

Experimental Protocol

This section outlines a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

Sample Preparation

Proper sample preparation is critical for obtaining a high-resolution NMR spectrum with minimal artifacts.[2]

  • Materials:

    • This compound (5-10 mg)

    • Deuterated chloroform (CDCl₃) or other appropriate deuterated solvent (0.6-0.7 mL)

    • High-quality 5 mm NMR tube

    • Pasteur pipette with a cotton or glass wool plug

    • Vortex mixer

  • Procedure:

    • Weigh approximately 5-10 mg of this compound directly into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. CDCl₃ is a common choice for non-polar to moderately polar organic compounds.

    • Gently vortex the vial until the sample is completely dissolved. Visually inspect the solution to ensure there are no suspended particles.

    • Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into the NMR tube to remove any particulate matter.

    • Cap the NMR tube securely and label it clearly.

NMR Instrument Parameters

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer. These may be adjusted based on the specific instrument and experimental goals.

ParameterRecommended ValuePurpose
Pulse Program zg30 or equivalentStandard 30-degree pulse for quantitative analysis.
Number of Scans (NS) 8 to 16To improve the signal-to-noise ratio.
Relaxation Delay (D1) 1-2 secondsAllows for sufficient relaxation of the protons between scans.
Acquisition Time (AQ) 3-4 secondsEnsures good resolution.
Spectral Width (SW) 16 ppmTo encompass the entire expected range of proton chemical shifts.
Temperature 298 K (25 °C)Standard operating temperature.
Data Processing and Analysis

Modern NMR software automates many of the processing steps. However, a manual check is always recommended.

  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum.

  • Phase Correction: The baseline of the spectrum is adjusted to be flat and at zero intensity.

  • Baseline Correction: A polynomial function is applied to correct any remaining baseline distortions.

  • Referencing: The chemical shift scale is calibrated. If using CDCl₃, the residual solvent peak at 7.26 ppm can be used as an internal reference. Alternatively, a small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

  • Integration: The area under each peak is calculated to determine the relative number of protons.

  • Peak Picking: The exact chemical shift of each peak is identified.

Workflow Diagram

The following diagram illustrates the complete workflow for the ¹H NMR analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis & Interpretation weigh Weigh Sample dissolve Dissolve in CDCl3 weigh->dissolve filter Filter into NMR Tube dissolve->filter instrument_setup Set Instrument Parameters filter->instrument_setup acquire_fid Acquire FID instrument_setup->acquire_fid ft Fourier Transform acquire_fid->ft phase_baseline Phase & Baseline Correction ft->phase_baseline reference Referencing phase_baseline->reference integrate Integration & Peak Picking reference->integrate assign_signals Assign Signals integrate->assign_signals structure_confirm Confirm Structure assign_signals->structure_confirm

Caption: Workflow for ¹H NMR analysis.

Advanced Analysis and Considerations

For complex samples or for obtaining more detailed structural information, advanced NMR techniques can be employed.

  • 2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) can be used to definitively establish the coupling relationships between adjacent protons. HMBC (Heteronuclear Multiple Bond Correlation) can provide information about the connectivity between protons and carbons over two to three bonds, further confirming the structure.

  • Quantitative NMR (qNMR): For accurate determination of purity or concentration, qNMR can be utilized. This requires careful selection of acquisition parameters, particularly a long relaxation delay, and the use of a certified internal standard.

Conclusion

¹H NMR spectroscopy is an indispensable tool for the structural verification of this compound. By understanding the predicted spectrum and following a robust experimental protocol, researchers can confidently confirm the identity and purity of their synthesized material. The detailed analysis of chemical shifts, multiplicities, and integration values provides a comprehensive structural fingerprint of the molecule, ensuring the quality of this important chemical intermediate for its intended applications in research and development.

References

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  • Guide: Preparing a Sample for NMR analysis – Part I. Nanalysis. (2024-02-29). [Link]

  • Interpreting the H-1 hydrogen-1 (proton) NMR spectrum of ethyl ethanoate (ethyl acetate). Doc Brown's Chemistry. [Link]

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Illuminating Molecular Architecture: A Detailed Guide to the 13C NMR Characterization of Ethyl 6,6-dimethyl-5-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Ethyl 6,6-dimethyl-5-oxoheptanoate, a β-keto ester, presents a compelling case for the power of Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. Its structure, featuring a ketone, an ester, and a sterically hindered tert-butyl group, offers a rich tapestry of carbon environments that can be unambiguously mapped using modern NMR techniques. This application note provides an in-depth, experience-driven guide for researchers, scientists, and drug development professionals on the comprehensive ¹³C NMR characterization of this molecule. We will move beyond a simple recitation of steps to explore the rationale behind the experimental design, ensuring a robust and self-validating analytical workflow.

The Strategic Importance of ¹³C NMR for Structural Verification

While ¹H NMR provides a wealth of information about the proton framework of a molecule, ¹³C NMR offers a direct window into the carbon backbone. For a molecule like this compound, with its multiple carbonyl groups and quaternary carbons, ¹³C NMR is not just confirmatory but essential for unequivocal structure verification. The large chemical shift dispersion in ¹³C NMR minimizes the signal overlap that can complicate ¹H NMR spectra, allowing for the clear resolution of each unique carbon atom.[1]

This guide will detail the acquisition of a standard broadband-decoupled ¹³C NMR spectrum, supplemented by Distortionless Enhancement by Polarization Transfer (DEPT) experiments. DEPT is a powerful technique for differentiating between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons, providing an additional layer of structural confirmation.[2][3][4][5][6]

Experimental Protocol: A Step-by-Step Guide to High-Fidelity Data Acquisition

The following protocol is designed to yield a high-quality, interpretable ¹³C NMR spectrum of this compound. The causality behind each step is explained to empower the researcher with a deeper understanding of the process.

I. Sample Preparation: The Foundation of a Good Spectrum

The quality of the final spectrum is intrinsically linked to the meticulousness of the sample preparation.

  • Analyte Purity: Begin with a sample of this compound of the highest possible purity. Impurities will introduce extraneous peaks, complicating spectral interpretation.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is an excellent choice for this compound due to its good solubilizing power for moderately polar organic molecules and its single, well-characterized solvent peak at approximately 77.16 ppm.

  • Concentration: For a standard 5 mm NMR tube, dissolve 50-100 mg of the compound in approximately 0.6-0.7 mL of CDCl₃.[7] This concentration is a balance between obtaining a good signal-to-noise ratio in a reasonable timeframe and avoiding viscosity issues that can lead to broader lines.[8]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm). TMS is chemically inert and its single, sharp signal does not overlap with the expected signals of the analyte.[9]

  • Dissolution and Filtration: Ensure complete dissolution of the sample. Gentle vortexing may be applied. To remove any particulate matter that could degrade spectral resolution, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[8]

  • Labeling: Clearly label the NMR tube with the sample identity and solvent.[10]

II. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 400 MHz spectrometer.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak.

  • Standard ¹³C{¹H} Spectrum:

    • Pulse Program: A standard single-pulse experiment with broadband proton decoupling.

    • Spectral Width: A spectral width of 0 to 220 ppm is appropriate to encompass all expected carbon resonances, from the aliphatic carbons to the carbonyls.[1]

    • Acquisition Time (at): Typically around 1-2 seconds.

    • Relaxation Delay (d1): A delay of 2 seconds is a good starting point. While longer delays are necessary for truly quantitative ¹³C NMR, this value provides a good balance for qualitative structural confirmation.[11][12][13]

    • Number of Scans (ns): Due to the low natural abundance of ¹³C, a larger number of scans is required compared to ¹H NMR. Aim for 1024 to 2048 scans for a concentrated sample.

  • DEPT Experiments:

    • DEPT-90: This experiment will only show signals from CH (methine) carbons as positive peaks.[2][3][4]

    • DEPT-135: This experiment will show CH₃ (methyl) and CH (methine) carbons as positive peaks, and CH₂ (methylene) carbons as negative peaks. Quaternary carbons are absent in both DEPT-90 and DEPT-135 spectra.[2][3][4][5][6]

Data Analysis and Spectral Interpretation: Decoding the Molecular Blueprint

The interpretation of the ¹³C NMR spectrum involves assigning each observed resonance to a specific carbon atom in the this compound molecule.

Molecular Structure and Carbon Numbering

For clarity in our assignments, the carbon atoms of this compound are numbered as follows:

Caption: Numbering scheme for this compound.

Predicted ¹³C NMR Chemical Shifts and Assignments

The following table outlines the predicted chemical shifts for each carbon atom. These predictions are based on established chemical shift ranges for similar functional groups and can be confirmed and refined using the acquired DEPT spectra.[14][15][16][17]

Carbon NumberPredicted Chemical Shift (δ, ppm)Multiplicity (from DEPT)Rationale
C1 ~173Quaternary (C)Ester carbonyl carbon, deshielded by two oxygen atoms.
C5 ~213Quaternary (C)Ketone carbonyl carbon, typically the most deshielded carbon.[16]
C6 ~45Quaternary (C)Quaternary carbon adjacent to a carbonyl group.
C7, C8, C9 ~26Methyl (CH₃)Equivalent methyl carbons of the tert-butyl group.
C4 ~43Methylene (CH₂)Methylene carbon adjacent to the ketone.
C3 ~24Methylene (CH₂)Methylene carbon in the alkyl chain.
C2 ~34Methylene (CH₂)Methylene carbon adjacent to the ester carbonyl.
C10 ~60Methylene (CH₂)Methylene carbon of the ethyl ester, bonded to oxygen.
C11 ~14Methyl (CH₃)Methyl carbon of the ethyl ester.
Interpreting the Spectra: A Guided Walkthrough
  • Broadband Decoupled Spectrum: The initial spectrum should display nine distinct signals, corresponding to the nine unique carbon environments in the molecule. The three methyl carbons of the tert-butyl group (C7, C8, C9) are chemically equivalent and will appear as a single, more intense peak.

  • DEPT-135 Analysis:

    • Positive Peaks: Expect to see positive signals for the three methyl groups (C7, C8, C9 and C11).

    • Negative Peaks: The four methylene groups (C2, C3, C4, and C10) will appear as negative signals.

  • DEPT-90 Analysis: No signals are expected in the DEPT-90 spectrum as there are no methine (CH) carbons in the molecule. This is a key confirmatory data point.

  • Identifying Quaternary Carbons: The signals present in the broadband decoupled spectrum but absent in the DEPT-135 spectrum correspond to the three quaternary carbons: the ester carbonyl (C1), the ketone carbonyl (C5), and the tert-butyl quaternary carbon (C6).[2][3][4]

Workflow for ¹³C NMR Characterization

The entire process, from sample preparation to final structural confirmation, can be visualized as a logical workflow.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation weigh Weigh Compound (50-100 mg) dissolve Dissolve in CDCl3 with TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter load Load Sample & Lock filter->load shim Shim Magnet load->shim acquire_13c Acquire 13C{1H} Spectrum shim->acquire_13c acquire_dept Acquire DEPT-135 & DEPT-90 acquire_13c->acquire_dept process Process Spectra (FT, Phasing, Baseline Correction) acquire_dept->process assign_dept Assign Carbon Types (DEPT Spectra) process->assign_dept assign_full Assign All Carbons (Full Spectrum) assign_dept->assign_full confirm Confirm Structure assign_full->confirm

Caption: Workflow for the ¹³C NMR characterization of a small molecule.

Conclusion: Confidence in Chemical Structure

By following this comprehensive protocol, researchers can confidently characterize the carbon framework of this compound. The combination of a standard broadband-decoupled ¹³C spectrum with DEPT experiments provides a self-validating dataset that confirms the presence of all carbon atoms and their respective multiplicities. This level of detailed structural analysis is indispensable in the rigorous environment of pharmaceutical and chemical research, ensuring the integrity of downstream applications and development efforts.

References

  • Chemistry LibreTexts. (2024, October 4). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]

  • Fiveable. (n.d.). DEPT 13C NMR Spectroscopy | Organic Chemistry Class Notes. [Link]

  • OpenStax. (2023, September 20). 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry. [Link]

  • Nanalysis. (2015, November 19). DEPT: A tool for 13C peak assignments. [Link]

  • Argyropoulos, D. S., & Heitner, C. (1997). Quantitative (13)C NMR analysis of lignins with internal standards. Journal of agricultural and food chemistry, 45(7), 2608-2614. [Link]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

  • University of Maryland, Baltimore County Department of Chemistry and Biochemistry. (n.d.). NMR Sample Requirements and Preparation. [Link]

  • Jacquier, R., Petrus, C., Petrus, F., & Verducci, J. (1970). Mechanisms of heterocyclic ring formations. 4. A carbon-13 NMR study of the reaction of .beta.-keto esters with hydroxylamine. Bulletin de la Societe Chimique de France, 8, 2685-2690. [Link]

  • Mahanthappa, M. K., & Toste, F. D. (2014). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. Organic letters, 16(6), 1712-1715. [Link]

  • University of Ottawa NMR Facility Blog. (2007, December 21). How Can I Get a Quantitative 13C NMR Spectrum?[Link]

  • SpectraBase. (n.d.). This compound - Optional[13C NMR] - Chemical Shifts. [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. [Link]

  • American Chemical Society Publications. (2014, March 6). 13C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. [Link]

  • University of Cambridge Department of Chemistry. (n.d.). NMR Sample Preparation. [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. [Link]

  • University College London Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. [Link]

  • Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. [Link]

  • MDPI. (2023, September 22). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]

  • Chemistry LibreTexts. (2023, February 11). 6.5: Interpreting C-13 NMR Spectra. [Link]

  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. [Link]

  • The Organic Chemistry Tutor. (2019, January 22). Carbon-13 NMR Spectroscopy. [Link]

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Application Note: Mass Spectrometry Fragmentation of Ethyl 6,6-dimethyl-5-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Introduction

Ethyl 6,6-dimethyl-5-oxoheptanoate is a keto-ester of interest in various fields, including organic synthesis and as a potential building block in the development of novel pharmaceutical agents. A thorough understanding of its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in complex matrices. This application note provides a detailed guide to the mass spectrometric fragmentation of this compound under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By elucidating the principal fragmentation pathways, this document aims to equip researchers with the necessary knowledge to confidently identify this molecule and its analogs.

The structure of this compound, with its ester and sterically hindered ketone functionalities, gives rise to a rich and informative fragmentation pattern. This guide will delve into the mechanistic details of these fragmentations, supported by established principles of mass spectrometry.

Part 1: Electron Ionization (EI) Mass Spectrometry

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum is a fingerprint of the molecule, rich in structural information. For this compound (molar mass: 200.28 g/mol ), the molecular ion (M•+) at m/z 200 is expected to be of low abundance due to the numerous favorable fragmentation pathways available.

Principal EI Fragmentation Pathways

The fragmentation of this compound in EI-MS is primarily governed by cleavages alpha to the carbonyl groups and the ester moiety, as well as characteristic rearrangements.[1][2]

Alpha-Cleavage at the Ketone:

The most prominent fragmentation pathway for ketones is the cleavage of the C-C bond adjacent to the carbonyl group.[3][4] In the case of this compound, there are two potential alpha-cleavage sites around the ketone.

  • Cleavage 'a' (Formation of the tert-butyl cation): Cleavage of the bond between C5 and C6 is highly favored due to the formation of the very stable tert-butyl cation. This will result in a prominent peak at m/z 57 . The other fragment would be an acyl radical. The stability of the tertiary carbocation makes this a dominant fragmentation route.

  • Cleavage 'b' (Formation of an acylium ion): Cleavage of the bond between C4 and C5 leads to the formation of a tert-butyl acylium ion at m/z 99 and a corresponding radical.

McLafferty Rearrangement:

The McLafferty rearrangement is a characteristic fragmentation for carbonyl compounds containing a γ-hydrogen.[5] In this compound, a γ-hydrogen is available on the ethyl ester chain relative to the keto group. This rearrangement involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the β-bond, resulting in the elimination of a neutral alkene molecule and the formation of a radical cation. For the keto-carbonyl, this would lead to a fragment at m/z 144 .

Ester Fragmentation:

The ethyl ester group also directs fragmentation.

  • Loss of the Ethoxy Radical: Cleavage of the O-C2H5 bond can lead to the loss of an ethoxy radical (•OCH2CH3), resulting in an acylium ion at m/z 155 .

  • McLafferty Rearrangement of the Ester: The ester functionality can also undergo a McLafferty rearrangement, involving the transfer of a γ-hydrogen from the alkyl chain to the ester carbonyl oxygen. This would lead to the elimination of a neutral alkene and the formation of a protonated carboxylic acid fragment. In this molecule, this would result in a fragment at m/z 156 .

  • Formation of the [M-45]+ ion: A common fragmentation for ethyl esters is the loss of the ethoxy group (C2H5O•), leading to an ion at m/z 155 .[6]

Proposed EI Fragmentation Scheme

EI_Fragmentation M This compound (M•+, m/z 200) F57 tert-butyl cation [C(CH3)3]+ m/z 57 M->F57 α-cleavage 'a' F99 tert-butyl acylium ion [(CH3)3CCO]+ m/z 99 M->F99 α-cleavage 'b' F144 McLafferty Rearrangement [C7H12O3]•+ m/z 144 M->F144 Keto McLafferty F155 Acylium ion [M-OC2H5]+ m/z 155 M->F155 Loss of •OC2H5 F156 Ester McLafferty [C7H8O3]•+ m/z 156 M->F156 Ester McLafferty

Caption: Proposed EI fragmentation of this compound.

Predicted EI Mass Spectrum Data
m/z Proposed Ion Structure Fragmentation Pathway Predicted Relative Abundance
200[C11H20O3]•+ (Molecular Ion)-Very Low
155[M - •OC2H5]+Loss of ethoxy radicalModerate
144[C7H12O3]•+McLafferty Rearrangement (Keto)Moderate
99[(CH3)3CCO]+α-cleavage at ketoneHigh
57[C(CH3)3]+α-cleavage at ketoneHigh (likely base peak)

Part 2: Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization is a "soft" ionization technique that typically results in the formation of protonated molecules [M+H]+ or adducts (e.g., [M+Na]+) with minimal fragmentation in the ion source. Tandem mass spectrometry (MS/MS) is then required to induce fragmentation and obtain structural information.

ESI-MS/MS Fragmentation of the Protonated Molecule [M+H]+

For this compound, the protonated molecule [M+H]+ will have an m/z of 201. The fragmentation of this even-electron ion will proceed through different mechanisms than the radical cation formed in EI.

Key ESI-MS/MS Fragmentations:

  • Loss of Ethanol: A common fragmentation pathway for protonated ethyl esters is the neutral loss of ethanol (46 Da), leading to the formation of an acylium ion. This would result in a fragment at m/z 155 .

  • Loss of Water: If protonation occurs on the keto-carbonyl, subsequent loss of a neutral water molecule (18 Da) is possible, especially with some rearrangement, which would yield a fragment at m/z 183 .

  • Cleavage of the Alkyl Chain: Fragmentation of the alkyl chain between the two carbonyl groups can also occur. For instance, cleavage between C3 and C4 could lead to fragments corresponding to the ester-containing portion.

Proposed ESI-MS/MS Fragmentation Scheme

ESI_Fragmentation MH Protonated Molecule [M+H]+ m/z 201 F155_ESI Acylium ion [M+H - C2H5OH]+ m/z 155 MH->F155_ESI Loss of Ethanol F183 [M+H - H2O]+ m/z 183 MH->F183 Loss of Water F_chain Chain Cleavage Fragments MH->F_chain Alkyl Chain Cleavage

Caption: Proposed ESI-MS/MS fragmentation of protonated this compound.

Predicted ESI-MS/MS Spectral Data
Precursor Ion (m/z) Product Ion (m/z) Neutral Loss (Da) Proposed Fragmentation
20115546Loss of ethanol
20118318Loss of water

Part 3: Experimental Protocols

GC-MS Protocol for EI Analysis

This protocol is designed for a standard gas chromatograph coupled to a single quadrupole or ion trap mass spectrometer.

Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.

GC Conditions:

  • Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250 °C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A standard non-polar column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Oven Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Scan Range: m/z 40-300.

LC-MS/MS Protocol for ESI Analysis

This protocol is suitable for a liquid chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of methanol or acetonitrile.

  • Dilute to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

LC Conditions:

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm ID, 3.5 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B.

    • 2-15 min: 5% to 95% B.

    • 15-18 min: 95% B.

    • 18-18.1 min: 95% to 5% B.

    • 18.1-25 min: 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Collision Gas: Argon.

  • MS1: Scan for the protonated molecule at m/z 201.

  • MS2 (Product Ion Scan): Isolate the precursor ion at m/z 201 and scan for product ions in the range of m/z 50-210. Optimize collision energy (typically 10-30 eV) to maximize the abundance of key fragment ions.

Conclusion

The mass spectrometric fragmentation of this compound is characterized by predictable and structurally informative pathways. Under Electron Ionization, the presence of a strong peak at m/z 57 is highly indicative of the tert-butyl group, while other alpha-cleavages and McLafferty rearrangements provide further confirmation of the keto-ester structure. In Electrospray Ionization with tandem MS, the neutral loss of ethanol from the protonated molecule is a key diagnostic fragmentation. The protocols and fragmentation schemes detailed in this application note provide a robust framework for the confident identification and structural elucidation of this compound in various research and development settings.

References

  • Bicchi, C., et al. (2008). "Characterisation of the aromatic profile of Tuber magnatum Pico and Tuber borchii Vitt. truffles by solid phase micro-extraction and gas chromatography-mass spectrometry.
  • McLafferty, F. W. (1959). "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry, 31(1), 82-87. Available at: [Link]

  • Sparkman, O. D., & Penton, Z. (2019). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press.
  • de Hoffmann, E., & Stroobant, V. (2007).
  • NIST Chemistry WebBook. (n.d.). Hexanoic acid, 5-oxo-, ethyl ester. National Institute of Standards and Technology. Available at: [Link]

  • PubChem. (n.d.). Ethyl 5-oxohexanoate. National Center for Biotechnology Information. Available at: [Link]

  • JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Journal of Visualized Experiments. Available at: [Link]

  • Wikipedia. (n.d.). McLafferty rearrangement. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

  • PubChem. (n.d.). Ethyl 5-oxoheptanoate. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2017). Analysis of Butyl Butyrate Mass Spectrum. Available at: [Link]

  • JoVE. (2024). Mass Spectrometry: Aldehyde and Ketone Fragmentation. Journal of Visualized Experiments. Available at: [Link]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Available at: [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available at: [Link]

  • Identification of Aromatic Fatty Acid Ethyl Esters. (n.d.). Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Catalytic and mechanistic insights into the production of ethyl levulinate from biorenewable feedstocks. Green Chemistry. Available at: [Link]

  • NIST Chemistry WebBook. (n.d.). Ethyl acetoacetate. National Institute of Standards and Technology. Available at: [Link]

  • Journal of the American Chemical Society. (1963). Structure and Reactivity in the Vapor Phase Photolysis of Ketones. II. Methyl Neopentyl Ketone. Available at: [Link]

  • ResearchGate. (n.d.). Mass Spectra of β-Keto Esters. Available at: [Link]

  • Canadian Science Publishing. (n.d.). Mass Spectra of β-Keto Esters. Available at: [Link]

  • YouTube. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. Chad's Prep. Available at: [Link]

  • Chemistry LibreTexts. (2021). Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry of Some Common Functional Groups. Available at: [Link]

Sources

Application Note & Protocol: High-Resolution FTIR Spectroscopy of Ethyl 6,6-dimethyl-5-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the characterization of Ethyl 6,6-dimethyl-5-oxoheptanoate using Fourier-Transform Infrared (FTIR) spectroscopy. This compound is a bifunctional organic molecule containing both a ketone and an ester moiety, making it a valuable intermediate in organic synthesis. Accurate structural verification and purity assessment are critical for its application in research and development. This guide details the theoretical underpinnings, a step-by-step experimental protocol for attenuated total reflectance (ATR)-FTIR, and a detailed interpretation of the resulting spectrum. It is intended for researchers, chemists, and quality control analysts in the pharmaceutical and chemical industries.

Introduction to FTIR Spectroscopy and this compound

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique used to identify and characterize organic molecules.[1][2] The method relies on the principle that molecular bonds vibrate at specific, quantized frequencies.[3] When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes, resulting in a unique spectral "fingerprint".[2] This fingerprint allows for the identification of functional groups and provides structural information about the molecule.[4]

This compound (CAS 569685-78-5) is a keto-ester whose structure presents distinct functional groups that are readily identifiable by FTIR spectroscopy. Its molecular framework consists of:

  • An ethyl ester group (-COOCH₂CH₃)

  • A ketone carbonyl group (C=O)

  • A tert-butyl group (-C(CH₃)₃) adjacent to the ketone

  • A saturated aliphatic backbone

The primary analytical goal is to confirm the presence and structural integrity of these key functional groups by identifying their characteristic absorption bands in the mid-infrared region (4000 cm⁻¹ to 400 cm⁻¹).

Principles of Vibrational Spectroscopy for Keto-Esters

The infrared spectrum of this compound is dominated by the stretching and bending vibrations of its constituent bonds. The most informative regions of the spectrum for this molecule are the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).

Carbonyl (C=O) Stretching Vibrations

The most prominent features in the spectrum are expected to be the carbonyl (C=O) stretching bands, which are typically strong and sharp due to the large change in dipole moment during vibration.[5]

  • Ester C=O Stretch: Aliphatic esters typically exhibit a strong absorption band in the range of 1750-1735 cm⁻¹ .[6][7][8] This frequency is generally higher than that of ketones due to the electron-withdrawing effect of the adjacent oxygen atom, which strengthens the C=O double bond.

  • Ketone C=O Stretch: Saturated, acyclic ketones show a strong C=O stretching absorption around 1715 cm⁻¹ .[8][9] The presence of two distinct, well-resolved peaks in the 1700-1750 cm⁻¹ region would provide strong evidence for the bifunctional nature of the molecule.

C-H Stretching and Bending Vibrations
  • sp³ C-H Stretching: The various methyl (-CH₃) and methylene (-CH₂) groups in the aliphatic chain and ethyl group will produce a series of sharp to medium absorption bands in the region of 3000-2850 cm⁻¹ .[10]

  • tert-Butyl Group Vibrations: The tert-butyl group has characteristic bending vibrations. A split peak or a strong doublet is often observed around 1390 cm⁻¹ and 1365 cm⁻¹ for the symmetric and asymmetric bending of the C-H bonds in the methyl groups of the tert-butyl moiety. The peak at 1365 cm⁻¹ is often particularly sharp and is a strong indicator of this group.

C-O Stretching Vibrations

The ester functional group also possesses characteristic C-O stretching vibrations. Esters typically show two distinct C-O stretching bands in the fingerprint region:

  • Asymmetric C-C-O Stretch: A strong band between 1300-1150 cm⁻¹ .[6][11]

  • Symmetric O-C-C Stretch: A medium to strong band between 1150-1000 cm⁻¹ .[6][11]

The combination of these three intense peaks (C=O stretch, and two C-O stretches) is highly characteristic of an ester and is sometimes referred to as the "Rule of Three".[11]

Experimental Protocol: ATR-FTIR Analysis

Attenuated Total Reflectance (ATR) is a preferred sampling technique for liquid samples as it requires minimal sample preparation and is easy to clean.[12][13]

Materials and Instrumentation
  • Spectrometer: A Fourier-Transform Infrared Spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector, capable of scanning the 4000-400 cm⁻¹ range.

  • ATR Accessory: A single-bounce diamond ATR accessory.

  • Sample: this compound (liquid).

  • Cleaning Supplies: Reagent-grade isopropanol or acetone, and soft laboratory wipes.

Instrument Setup and Background Collection
  • Instrument Purge: Ensure the spectrometer's sample compartment has been purged with dry air or nitrogen for at least 15 minutes to minimize atmospheric water and CO₂ interference.

  • ATR Crystal Cleaning: Thoroughly clean the surface of the diamond ATR crystal. Apply a small amount of isopropanol and wipe dry with a soft, lint-free wipe.

  • Background Scan: With the clean, empty ATR accessory in place, collect a background spectrum. This scan measures the ambient environment (atmosphere and the ATR crystal itself) and will be automatically subtracted from the sample spectrum.

    • Scan Parameters:

      • Scans: 32 (for good signal-to-noise ratio)

      • Resolution: 4 cm⁻¹

      • Spectral Range: 4000-400 cm⁻¹

Sample Analysis Workflow

workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis Clean_Crystal Clean ATR Crystal (Isopropanol) Collect_Background Collect Background (32 scans, 4 cm⁻¹ res.) Clean_Crystal->Collect_Background Apply_Sample Apply Sample Drop (Ensure full coverage) Collect_Background->Apply_Sample Ready for Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Process_Data Process Spectrum (Baseline & ATR Correction) Acquire_Spectrum->Process_Data Raw Data Interpret Interpret Spectrum & Assign Peaks Process_Data->Interpret Clean_Up Clean Crystal & Sample Area Interpret->Clean_Up

Caption: ATR-FTIR Experimental Workflow.

Step-by-Step Procedure
  • Apply Sample: Place a single drop of this compound directly onto the center of the clean ATR crystal. Ensure the crystal surface is fully covered by the liquid film.

  • Acquire Spectrum: Using the same scan parameters as the background, acquire the sample spectrum.

  • Data Processing: The instrument software will automatically perform the Fourier transform and ratio the sample interferogram against the background interferogram to produce the final absorbance spectrum. Apply an ATR correction if available in the software to account for the wavelength-dependent depth of penetration of the evanescent wave.

  • Clean Up: After analysis, carefully clean the sample from the ATR crystal using a wipe moistened with isopropanol or acetone.

Spectral Interpretation and Data

The resulting FTIR spectrum should be analyzed for the presence of the characteristic absorption bands predicted in Section 2.

Annotated Molecular Structure

Caption: Key Vibrational Modes of the Target Molecule.

Table of Expected Absorption Bands

The following table summarizes the expected characteristic FTIR absorption bands for this compound.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupExpected IntensityNotes
2960 - 2850C-H Stretch (sp³)Alkyl (CH₃, CH₂)Strong, SharpA complex of multiple peaks confirming the aliphatic nature.
1738 ± 5 C=O Stretch Ester Very Strong, Sharp A primary, high-wavenumber carbonyl peak characteristic of esters.[6][7]
1715 ± 5 C=O Stretch Ketone Very Strong, Sharp A second, distinct carbonyl peak confirming the ketone moiety.[9]
1465 ± 10C-H Bend (Asymmetric)Alkyl (CH₃, CH₂)MediumScissoring and asymmetric deformation modes.
1365 ± 5 C-H Bend (Symmetric) tert-Butyl Strong, Sharp A characteristic "umbrella" mode, often a sharp diagnostic peak.
1240 ± 20C-C-O Asymmetric StretchEsterStrongPart of the characteristic ester fingerprint region.[11]
1100 ± 20O-C-C Symmetric StretchEsterStrongThe second major C-O stretch of the ester group.[6][11]

Conclusion

The FTIR spectrum of this compound provides unambiguous confirmation of its chemical structure. The presence of two distinct, strong carbonyl absorption bands around 1738 cm⁻¹ and 1715 cm⁻¹ confirms the existence of both the ester and ketone functional groups, respectively. Further structural verification is provided by the strong sp³ C-H stretching bands, the characteristic C-O stretches of the ester in the fingerprint region, and the sharp symmetric bending vibration of the tert-butyl group. The ATR-FTIR method described herein is a rapid, reliable, and robust protocol for the routine identification and quality assessment of this compound.

References

  • FindLight. (2019). FTIR: Fourier-Transform Infrared Spectroscopy Principles and Applications. Available at: [Link]

  • ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?. Available at: [Link]

  • Drawell. (2025). FTIR Analysis for Liquid Samples - What You Need to Know. Available at: [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Ketones. Available at: [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. Available at: [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

  • Rocky Mountain Laboratories. (2023). What sample is needed for FTIR?. Available at: [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • Berkeley Learning Hub. (2024). Ketone IR Spectroscopy Analysis. Available at: [Link]

  • Michigan State University. (n.d.). Principles of FTIR Spectroscopy. Available at: [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]

  • Kwantlen Polytechnic University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Available at: [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Available at: [Link]

  • Agilent Technologies. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview. Available at: [Link]

  • Polymer Chemistry Characterization Lab, Virginia Tech. (n.d.). Sample Preparation – FT-IR/ATR. Available at: [Link]

  • Spectroscopy Online. (2017). The Carbonyl Group, Part I: Introduction. Available at: [Link]

  • Chemistry LibreTexts. (2023). 4.7 Identifying Characteristic Functional Groups. Available at: [Link]

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Topic: Purification Methods for Ethyl 6,6-dimethyl-5-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide to the purification of Ethyl 6,6-dimethyl-5-oxoheptanoate (CAS 569685-78-5), a keto-ester intermediate valuable in organic synthesis. Commercially available grades of this compound often exhibit purities of around 95%, necessitating robust purification strategies for applications demanding high-purity material.[1] This guide moves beyond simple procedural lists to explain the underlying principles and causal relationships behind experimental choices. We present detailed, field-proven protocols for purification by flash column chromatography and vacuum distillation, complete with troubleshooting guides and methods for purity assessment. The methodologies are designed to be self-validating systems, ensuring reliable and reproducible outcomes for researchers in drug development and chemical synthesis.

Introduction: The Imperative for Purity

This compound is a versatile bifunctional molecule, incorporating both a ketone and an ester moiety. This structure makes it a valuable synthon, or building block, for the synthesis of more complex molecules, including heterocyclic compounds and pharmaceutical intermediates. The presence of impurities—such as unreacted starting materials, synthetic by-products, or isomers—can have profound consequences, leading to low yields in subsequent reactions, difficult-to-remove side products, and compromised biological activity in downstream applications.

The challenge lies in the compound's moderate polarity and its likely liquid state at ambient temperatures, which dictates the choice of appropriate purification techniques. This application note details two primary, orthogonal methods for its purification: high-resolution separation via flash column chromatography and bulk purification via vacuum distillation.

Compound Profile
PropertyValueSource
Chemical Name This compoundN/A
CAS Number 569685-78-5[1][2]
Molecular Formula C₁₁H₂₀O₃[1]
Molecular Weight 200.28 g/mol [1][3]
Structure N/A
Typical Purity ~95.0%[1]

Strategic Approach to Purification

The optimal purification strategy depends on the initial purity of the crude material, the nature of the impurities, and the desired final purity and scale. For instance, closely related isomers or compounds with similar polarity are best separated by chromatography, whereas high-boiling point impurities or non-volatile residues are efficiently removed by distillation.

Logical Purification Workflow

The following diagram outlines a decision-making process for selecting the most appropriate purification technique.

G start Crude this compound tlc Perform TLC Analysis start->tlc decision1 Impurities Separable by TLC? tlc->decision1 chrom Flash Column Chromatography (High Purity, Small-to-Medium Scale) decision1->chrom  Yes distill Vacuum Distillation (Good Purity, Medium-to-Large Scale) decision1->distill  No (Baseline or Non-UV) or Large Scale decision2 Purity >99%? chrom->decision2 distill->decision2 end Pure Product decision2->end  Yes re_distill Consider Re-distillation or Preparative HPLC decision2->re_distill  No

Caption: Decision workflow for selecting a purification method.

Method 1: High-Purity Isolation by Flash Column Chromatography

Flash column chromatography is the method of choice for removing impurities with similar polarity to the target compound.[4][5] Normal-phase chromatography, which utilizes a polar stationary phase (silica gel) and a less polar mobile phase, is ideally suited for this medium-polarity keto-ester.[4][6]

Principle of Separation

In normal-phase chromatography, molecules are separated based on their differential adsorption to the polar silica surface and solubility in the mobile phase. Non-polar compounds have weak interactions with the silica and are eluted quickly by a non-polar solvent. Polar compounds, like our keto-ester, adsorb more strongly and require a more polar solvent to desorb and elute from the column.[4]

Step 1: Thin-Layer Chromatography (TLC) for Solvent System Optimization

Before performing a flash column, it is essential to identify a solvent system that provides good separation. The goal is to find a solvent mixture where the target compound has an Rf (retention factor) of approximately 0.2-0.35.[6]

Protocol:

  • Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a silica gel TLC plate.

  • Develop the plate in a TLC chamber containing a pre-determined solvent system. Start with a non-polar mixture and gradually increase polarity.

  • Visualize the separated spots using a UV lamp (if UV-active) and/or a chemical stain (e.g., potassium permanganate).

  • Calculate the Rf value for each spot: Rf = (distance traveled by spot) / (distance traveled by solvent front).

  • Adjust the solvent ratio until the desired Rf for the product is achieved.

Example Solvent Systems:

Solvent System (v/v)PolarityTypical Rf of ProductComments
10% Ethyl Acetate / HexanesLow~0.1Increase polarity.
20% Ethyl Acetate / Hexanes Medium ~0.3 Optimal for separation.
30% Ethyl Acetate / HexanesHigher~0.5Decrease polarity.
5% Methanol / DichloromethaneHigh>0.6For very polar impurities.[6]
Step 2: Flash Chromatography Protocol

This protocol is designed for purifying 1-5 g of crude material. Adjust the column size and solvent volumes accordingly for different scales.

Materials:

  • Glass chromatography column (e.g., 40 mm diameter)

  • Silica gel (230-400 mesh)

  • Optimized solvent system (e.g., 20% Ethyl Acetate / Hexanes)

  • Crude this compound

  • Collection tubes, compressed air/nitrogen source

Procedure:

  • Column Packing: Secure the column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Fill the column with the chosen non-polar solvent (Hexanes).

  • Prepare a slurry of silica gel in the same solvent and pour it carefully into the column, avoiding air bubbles. Tap the column gently to ensure even packing. Allow the silica to settle, then add another layer of sand on top.[5]

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully pipette it onto the top of the silica bed.

    • Dry Loading (Recommended): Dissolve the crude product in a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution: Carefully add the mobile phase to the column. Using gentle positive pressure (air or nitrogen), push the solvent through the column at a flow rate of approximately 5 cm of solvent level decrease per minute.[5]

  • Fraction Collection: Collect fractions (e.g., 20-30 mL each) in numbered test tubes.

  • Analysis: Monitor the elution of the compound by spotting fractions onto TLC plates and visualizing.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

G cluster_prep Preparation cluster_run Execution cluster_post Analysis & Isolation tlc 1. TLC Optimization (Find Solvent for Rf ≈ 0.3) pack 2. Pack Column with Silica Gel tlc->pack load 3. Dry Load Crude Sample pack->load elute 4. Elute with Solvent System load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evap 8. Evaporate Solvent combine->evap product Purified Product evap->product

Sources

The Synthetic Versatility of Ethyl 6,6-dimethyl-5-oxoheptanoate: A Guide for the Research Scientist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Ethyl 6,6-dimethyl-5-oxoheptanoate, a γ-keto ester, represents a versatile yet underutilized synthon with significant potential in pharmaceutical and materials science research. Its unique structural features—a sterically hindered ketone, a flexible alkyl chain, and a reactive ester functionality—offer a rich platform for a variety of chemical transformations. This guide provides an in-depth exploration of the synthesis and application of this valuable intermediate, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of a reagent is fundamental to its effective application and characterization.

PropertyValueSource
Molecular Formula C₁₁H₂₀O₃
Molecular Weight 200.28 g/mol
CAS Number 569685-78-5
Appearance Colorless to pale yellow liquid (predicted)-
Boiling Point Not reported-
Purity Typically >95%
SpectroscopyExpected Chemical Shifts/Signals
¹H NMR (CDCl₃) δ 4.1 (q, 2H, -OCH₂CH₃), 2.5 (t, 2H, -CH₂CO-), 2.3 (t, 2H, -COCH₂-), 1.2 (t, 3H, -OCH₂CH₃), 1.1 (s, 9H, -C(CH₃)₃)
¹³C NMR (CDCl₃) δ 213 (-C=O, ketone), 173 (-C=O, ester), 60 (-OCH₂-), 44 (-C(CH₃)₃), 35-40 (-CH₂- groups), 14 (-CH₃, ethyl)
IR (neat) ~1735 cm⁻¹ (C=O stretch, ester), ~1715 cm⁻¹ (C=O stretch, ketone)

Synthesis of this compound: A Plausible Approach

While a specific literature preparation for this compound is not widely documented, a highly plausible and efficient synthetic route can be designed based on well-established organic reactions. The Stork enamine alkylation provides a robust method for the α-alkylation of ketones and aldehydes and can be adapted for the synthesis of γ-keto esters.[1][2]

Proposed Synthetic Pathway: Stork Enamine Acylation

This approach involves the reaction of an enamine derived from a suitable ketone with an acyl halide derivative.

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Hydrolysis Ketone Pinacolone Enamine N-(2,2-dimethyl-1-methylenepropyl)pyrrolidine Ketone->Enamine p-TsOH, Toluene, Dean-Stark Amine Pyrrolidine Amine->Enamine Product_imine Iminium Salt Intermediate Enamine->Product_imine Acetonitrile Acyl_Halide Ethyl 4-chloro-4-oxobutanoate Acyl_Halide->Product_imine Final_Product This compound Product_imine->Final_Product aq. HCl

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

PART 1: Synthesis of N-(3,3-dimethylbut-1-en-2-yl)pyrrolidine (Enamine)

  • Apparatus Setup: To a round-bottom flask equipped with a Dean-Stark apparatus, a reflux condenser, and a magnetic stirrer, add pinacolone (1.0 equiv.), pyrrolidine (1.2 equiv.), and a catalytic amount of p-toluenesulfonic acid (0.01 equiv.) in toluene.

  • Reaction: Heat the mixture to reflux. The reaction progress can be monitored by the collection of water in the Dean-Stark trap.

  • Work-up: Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature. Remove the toluene under reduced pressure. The crude enamine is typically used in the next step without further purification. The rationale for using the crude product is the inherent instability of many enamines to silica gel chromatography.

PART 2: Acylation and Hydrolysis

  • Acylation: Dissolve the crude enamine in an aprotic solvent such as acetonitrile. Cool the solution to 0 °C in an ice bath. Add ethyl 4-chloro-4-oxobutanoate (1.0 equiv.) dropwise to the stirred solution. The formation of an iminium salt intermediate occurs.[3][4] Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Hydrolysis: After the acylation is complete (monitored by TLC), add an aqueous solution of hydrochloric acid (e.g., 1 M HCl) and stir vigorously for 1-2 hours to hydrolyze the iminium salt.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel.

Applications in Heterocyclic Synthesis

The 1,4-dicarbonyl-like nature of γ-keto esters makes them excellent precursors for the synthesis of five- and six-membered heterocycles, which are prevalent scaffolds in medicinal chemistry.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and efficient method for preparing substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[5][6] While this compound is a 1,5-ketoester, it can be envisioned as a precursor to a 1,4-dicarbonyl through a hypothetical α-functionalization of the ketone. A more direct application would involve a reaction that generates the second carbonyl in situ.

Conceptual Reaction Scheme:

G Start This compound Intermediate 1,4-Dicarbonyl Intermediate (Hypothetical or In Situ Generated) Start->Intermediate [Oxidation/Functionalization] Pyrrole Substituted Pyrrole Intermediate->Pyrrole Acid catalyst (e.g., AcOH) Amine Primary Amine (R-NH₂) Amine->Pyrrole

Caption: Paal-Knorr synthesis of a substituted pyrrole.

Protocol for Paal-Knorr Pyrrole Synthesis (Adapted)

This protocol is based on the general procedure for the Paal-Knorr synthesis and assumes the prior formation of a suitable 1,4-dicarbonyl precursor from this compound.

  • Reaction Setup: In a round-bottom flask, dissolve the 1,4-dicarbonyl compound (1.0 equiv.) and a primary amine (e.g., aniline or benzylamine, 1.1 equiv.) in glacial acetic acid or ethanol.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC. The choice of a weak acid like acetic acid is crucial as stronger acids can promote the formation of furan byproducts.[7]

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into ice-water and neutralize with a base (e.g., sodium bicarbonate). Extract the product with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude pyrrole can be purified by column chromatography or recrystallization.

Synthesis of Pyridazines

Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms and are of interest in drug discovery. They can be synthesized from 1,4-dicarbonyl compounds by condensation with hydrazine.[8][9]

Conceptual Reaction Scheme:

G Start 1,4-Dicarbonyl Precursor from This compound Dihydropyridazine Dihydropyridazine Intermediate Start->Dihydropyridazine Ethanol, Reflux Hydrazine Hydrazine (H₂N-NH₂) Hydrazine->Dihydropyridazine Pyridazine Substituted Pyridazine Dihydropyridazine->Pyridazine Oxidation (e.g., air, MnO₂)

Caption: Synthesis of a substituted pyridazine.

Protocol for Pyridazine Synthesis (Adapted)

  • Condensation: Dissolve the 1,4-dicarbonyl precursor (1.0 equiv.) in ethanol in a round-bottom flask. Add hydrazine hydrate (1.1 equiv.) and heat the mixture at reflux for 4-6 hours. This initially forms a dihydropyridazine intermediate.

  • Oxidation: The dihydropyridazine can often be oxidized to the aromatic pyridazine by air upon prolonged heating or by the addition of a mild oxidizing agent like manganese dioxide.

  • Work-up and Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the desired pyridazine derivative.

Potential for Michael Addition and Robinson Annulation

The enolizable ketone of this compound can act as a nucleophile in Michael additions, a powerful carbon-carbon bond-forming reaction. This reactivity opens the door to the Robinson annulation for the construction of six-membered rings.[10]

Robinson Annulation Workflow:

G Start This compound Enolate Enolate Formation Start->Enolate Base (e.g., NaOEt) Michael_Adduct Michael Adduct (1,5-Diketone) Enolate->Michael_Adduct Michael Addition MVK Methyl Vinyl Ketone (MVK) MVK->Michael_Adduct Aldol_Condensation Intramolecular Aldol Condensation Michael_Adduct->Aldol_Condensation Base Product Annulated Product Aldol_Condensation->Product - H₂O

Caption: Robinson annulation using the title compound.

Protocol for Robinson Annulation (Adapted)

  • Michael Addition: In a flask under an inert atmosphere, dissolve this compound (1.0 equiv.) in a suitable solvent like ethanol. Add a catalytic amount of a base such as sodium ethoxide. To this mixture, add methyl vinyl ketone (1.1 equiv.) dropwise at room temperature. Stir the reaction until the starting material is consumed (monitored by TLC).

  • Aldol Condensation: Upon completion of the Michael addition, add an additional amount of base (e.g., 1.0 equiv. of sodium ethoxide) and heat the reaction mixture to reflux to promote the intramolecular aldol condensation and subsequent dehydration.

  • Work-up and Purification: Cool the reaction, neutralize with a weak acid (e.g., acetic acid), and remove the solvent. Extract the product with an organic solvent, wash with water and brine, dry, and concentrate. Purify the annulated product by column chromatography. The steric hindrance of the gem-dimethyl group may influence the rate and yield of both the Michael addition and the subsequent cyclization, a factor that should be considered during optimization.

Conclusion and Future Outlook

This compound is a promising building block for organic synthesis. Its sterically encumbered ketone and versatile ester functionality provide a platform for constructing complex molecules, particularly heterocycles and carbocyclic ring systems of interest in drug discovery and development. The protocols outlined in this guide, while adapted from general methodologies, offer a solid foundation for researchers to explore the synthetic potential of this compound. Further investigation into the specific reactivity of this molecule, particularly how the gem-dimethyl group influences reaction outcomes, will undoubtedly uncover novel and efficient synthetic transformations.

References

  • Stork, G., et al. (1963). The Enamine Alkylation and Acylation of Carbonyl Compounds. Journal of the American Chemical Society, 85(2), 207–222. [Link]

  • Hickmott, P. W. (1982). Enamines: Recent advances in synthetic, spectroscopic, mechanistic, and stereochemical aspects. Tetrahedron, 38(14), 1975-2050. [Link]

  • Stork Enamine Synthesis. Organic Chemistry Portal. [Link]

  • Stork Enamine Alkylation. Wikipedia. [Link]

  • Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767. [Link]

  • Knorr, L. (1884). Synthese von Pyrrolderivaten. Berichte der deutschen chemischen Gesellschaft, 17(2), 1635-1642. [Link]

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of Pyridazine. ChemTube3D. [Link]

  • A Novel and Convenient Protocol for Synthesis of Pyridazines. Organic Letters. [Link]

  • Robinson Annulation. Wikipedia. [Link]

  • The Robinson Annulation. Master Organic Chemistry. [Link]

Sources

Ethyl 6,6-dimethyl-5-oxoheptanoate: A Versatile Scaffold for the Synthesis of Novel Heterocycles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Unique 1,5-Ketoester in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of novel molecular architectures. Ethyl 6,6-dimethyl-5-oxoheptanoate, a readily accessible 1,5-ketoester, represents a building block of significant potential, yet its utility in the synthesis of heterocyclic frameworks remains an area ripe for exploration. The distinct electronic and steric environments of its two carbonyl functionalities—a sterically hindered ketone and an ester-proximal ketone—offer a unique platform for regioselective transformations. This technical guide provides in-depth application notes and detailed protocols for the utilization of this compound as a precursor to valuable heterocyclic systems, including pyridazines and fused dihydropyrimidinones. The methodologies presented herein are designed to provide researchers, scientists, and drug development professionals with a practical and scientifically rigorous foundation for leveraging this versatile building block in their synthetic endeavors.

Core Reactivity Principles: Navigating the Reactivity of a Dichotomous Dicarbonyl

The synthetic utility of this compound is rooted in the differential reactivity of its two carbonyl groups. The ketone at the 5-position is sterically encumbered by the adjacent tert-butyl group, which influences its susceptibility to nucleophilic attack. Conversely, the carbon alpha to the ester carbonyl is activated, rendering its protons acidic and amenable to enolization.[1] This electronic dichotomy is the cornerstone of the regioselective cyclization strategies detailed in the following sections.

Application I: Synthesis of Substituted Pyridazines via Paal-Knorr Condensation

The Paal-Knorr synthesis is a classical and robust method for the formation of five- and six-membered heterocycles from dicarbonyl compounds.[2][3] The reaction of 1,4-dicarbonyls with hydrazine or its derivatives provides a direct route to pyridazines.[4][5] In the case of the unsymmetrical 1,5-ketoester, this compound, the reaction with hydrazine hydrate proceeds with high regioselectivity to yield the corresponding dihydropyridazinone, which can be subsequently aromatized.

Mechanistic Rationale: A Tale of Two Carbonyls

The regioselectivity of the cyclization is dictated by the relative electrophilicity and steric accessibility of the two carbonyl carbons. The less sterically hindered and more electrophilic ketone at the 5-position is the initial site of nucleophilic attack by one of the nitrogen atoms of hydrazine. This is followed by an intramolecular condensation of the second nitrogen atom with the ester carbonyl, leading to a stable six-membered dihydropyridazinone ring.

G cluster_0 Paal-Knorr Pyridazine Synthesis Start This compound + Hydrazine Hydrate Intermediate1 Hydrazone Formation at C5-Ketone Start->Intermediate1 Nucleophilic Attack Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 Condensation Product Dihydropyridazinone Intermediate2->Product Dehydration

Caption: Workflow for the Paal-Knorr synthesis of dihydropyridazinones.

Protocol 1: Synthesis of 4-(2,2-Dimethyl-propyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid ethyl ester

Materials:

  • This compound (1.0 equiv)

  • Hydrazine hydrate (1.2 equiv)

  • Ethanol, absolute

  • Acetic acid, glacial

Procedure:

  • To a solution of this compound in absolute ethanol, add hydrazine hydrate dropwise at room temperature.

  • Add a catalytic amount of glacial acetic acid to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the desired dihydropyridazinone.

Parameter Value
Reaction Time 4-6 hours
Temperature Reflux (approx. 78 °C)
Expected Yield 75-85%
Purification Column Chromatography

Application II: A Novel Biginelli-Type Reaction for Fused Dihydropyrimidinones

The Biginelli reaction is a classic three-component condensation that provides access to dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities.[6][7][8][9] The traditional Biginelli reaction involves a β-ketoester, an aldehyde, and urea or thiourea.[10][11] Herein, we propose a novel adaptation of this reaction utilizing this compound as the dicarbonyl component, leading to the formation of a fused bicyclic dihydropyrimidinone.

Mechanistic Postulate: An Intramolecular Cascade

In this proposed transformation, the reaction is initiated by the condensation of the aldehyde and urea to form an acyliminium ion intermediate.[8] The enolizable methylene alpha to the ester of this compound then acts as the nucleophile, attacking the iminium ion. Subsequent intramolecular cyclization between the remaining urea nitrogen and the ketone at the 5-position, followed by dehydration, yields the fused dihydropyrimidinone. The use of a Lewis acid catalyst, such as ytterbium(III) triflate, is anticipated to facilitate the reaction.[6]

G cluster_1 Proposed Biginelli-Type Reaction Start This compound + Aldehyde + Urea Intermediate1 Acyliminium Ion Formation Start->Intermediate1 Condensation Intermediate2 Nucleophilic Attack by Enol Intermediate1->Intermediate2 Addition Intermediate3 Intramolecular Cyclization Intermediate2->Intermediate3 Condensation Product Fused Dihydropyrimidinone Intermediate3->Product Dehydration

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 6,6-dimethyl-5-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 6,6-dimethyl-5-oxoheptanoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the yield and purity of this valuable β-keto ester intermediate. Here, we address common challenges encountered during its synthesis via a crossed Claisen-type condensation, providing in-depth explanations and actionable troubleshooting steps.

The synthesis of this compound can be effectively achieved through the crossed Claisen condensation of 3,3-dimethyl-2-butanone (pinacolone) with diethyl carbonate. This reaction involves the formation of a ketone enolate which then acts as a nucleophile, attacking the electrophilic carbonyl of the diethyl carbonate.[1][2]

Proposed Experimental Protocol: Crossed Claisen Condensation

This protocol outlines a general procedure for the synthesis of this compound.

Reagents and Materials:

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • 3,3-dimethyl-2-butanone (pinacolone)

  • Diethyl carbonate

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, flame-dried under an inert atmosphere

Procedure:

  • Preparation: Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) to a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel. Wash the NaH with anhydrous hexane to remove the mineral oil and decant the hexane. Add anhydrous THF to the flask.

  • Enolate Formation: Cool the THF/NaH suspension to 0 °C in an ice bath. Slowly add a solution of pinacolone (1.0 equivalent) in anhydrous THF dropwise from the addition funnel over 30 minutes. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, or until hydrogen evolution ceases.

  • Condensation: Re-cool the enolate solution to 0 °C. Add diethyl carbonate (1.5 equivalents) dropwise via the addition funnel. After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess NaH by the slow addition of ethanol, followed by cold water. Acidify the aqueous layer to a pH of ~4-5 with cold 1 M HCl.

  • Extraction and Isolation: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL). Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. Purify the crude product by vacuum distillation to obtain this compound.

Troubleshooting Guide & FAQs

Here we address specific issues that you might encounter during the synthesis.

Q1: I am observing very low or no yield of the desired product. What are the potential causes and solutions?

Low or no product formation is a common issue that can often be traced back to the reagents or reaction conditions.

Possible Causes and Solutions:

  • Inactive Base or Insufficient Base Strength: Sodium hydride (NaH) is highly reactive and can be deactivated by moisture.[3] Ensure you are using fresh, properly stored NaH and that all solvents and reagents are rigorously dried.[3] While NaH is generally sufficient, for sterically hindered ketones like pinacolone, a stronger, non-nucleophilic base like Lithium diisopropylamide (LDA) might be necessary to ensure complete enolate formation.[3][4]

  • Stoichiometry of the Base: The Claisen condensation requires a stoichiometric amount of base.[5][6] This is because the final β-keto ester product is more acidic (pKa ≈ 11) than the starting ketone or alcohol byproducts, and it gets deprotonated by the base.[7][8] This final, irreversible deprotonation step drives the reaction equilibrium towards the product.[7] Ensure you are using at least one full equivalent of active base.

  • Self-Condensation of the Ketone (Aldol Addition): The enolate of pinacolone can potentially react with another molecule of pinacolone in an aldol addition reaction. While this reaction is often reversible, it can be a competitive pathway.[9] To favor the Claisen condensation, you can try adding the pre-formed ketone enolate to a solution of the diethyl carbonate. Using an excess of diethyl carbonate also statistically favors the desired reaction.[9]

  • Steric Hindrance: The tert-butyl group in pinacolone presents significant steric bulk, which can hinder the approach of the enolate to the electrophile.[10] Increasing the reaction temperature or using a less sterically hindered base might help, but be mindful of potential side reactions at higher temperatures.

G start Low or No Yield Observed check_base Check Base Activity & Stoichiometry start->check_base check_conditions Verify Anhydrous Conditions start->check_conditions check_side_reactions Investigate Side Reactions start->check_side_reactions check_sterics Consider Steric Hindrance start->check_sterics solution_base Use fresh NaH (≥1 eq.) or switch to LDA. check_base->solution_base Inactive or insufficient base solution_conditions Flame-dry glassware. Distill solvents. check_conditions->solution_conditions Moisture present solution_side_reactions Add enolate to excess diethyl carbonate. check_side_reactions->solution_side_reactions Aldol condensation suspected solution_sterics Increase reaction time/temperature. Use a less hindered base. check_sterics->solution_sterics Reactants are bulky

Q2: My reaction mixture shows a significant amount of unreacted pinacolone and a byproduct from an aldol reaction. How can I prevent this?

This indicates that the enolate of pinacolone is either not reacting with the diethyl carbonate or is preferentially reacting with another molecule of pinacolone.

Possible Causes and Solutions:

  • Reactivity of the Electrophile: Diethyl carbonate is a relatively stable and less reactive electrophile compared to, for example, an acyl chloride.[2] The reaction may require more forcing conditions (higher temperature, longer reaction time) to proceed effectively.

  • Mode of Addition: The order of addition of reagents is crucial. A successful crossed Claisen condensation often involves the slow addition of the enolizable component (pinacolone in this case) to a mixture of the base and the non-enolizable component (diethyl carbonate).[1] This ensures that the enolate is formed in the presence of a large excess of the desired electrophile, minimizing self-condensation.[1][11]

  • Base Selection: Using a strong, non-nucleophilic, and sterically hindered base like LDA allows for the irreversible and quantitative formation of the ketone enolate before the addition of the electrophile.[4] This can give the researcher more control over the reaction pathway.

G cluster_reactants Starting Materials cluster_pathways Reaction Pathways cluster_products Products Pinacolone Pinacolone Enolate Pinacolone Enolate Pinacolone->Enolate + Base DEC Diethyl Carbonate Claisen Crossed Claisen Condensation (Desired Pathway) DEC->Claisen Base Base (e.g., NaH) Base->Enolate Enolate->Claisen + Diethyl Carbonate Aldol Aldol Self-Condensation (Side Reaction) Enolate->Aldol + Pinacolone Target This compound Claisen->Target Byproduct Aldol Adduct Aldol->Byproduct

Q3: During workup or purification, I am losing my product and recovering pinacolone. Why is this happening?

This is a classic problem of hydrolysis followed by decarboxylation of the β-keto ester.

Possible Causes and Solutions:

  • Harsh Acidic or Basic Conditions: β-keto esters can be hydrolyzed back to a β-keto acid under either acidic or basic conditions, especially at elevated temperatures.[5] This β-keto acid is often unstable and can readily lose CO₂ (decarboxylate) to form a ketone, which in this case would be pinacolone.[5][12]

  • Thermal Instability: Prolonged heating during purification, especially if acidic or basic traces are present, can also promote decarboxylation.

Preventative Measures:

  • Mild Workup: Perform the acidic quench at low temperatures (0 °C) and use a mild acid. Avoid strongly acidic or basic conditions.

  • Purification Technique: Use vacuum distillation at the lowest possible temperature to purify the product. If the product is particularly sensitive, column chromatography on silica gel may be a better option, although care must be taken as silica gel is acidic. The silica gel can be neutralized by pre-treating it with a base like triethylamine.

Q4: I used sodium methoxide as a base and my final product is a mixture of ethyl and methyl esters. What went wrong?

You have encountered a common side reaction called transesterification.

Explanation and Solution:

  • Transesterification: This occurs when the alkoxide base does not match the alkoxy group of the ester.[5][13] In your case, the methoxide (CH₃O⁻) can act as a nucleophile and attack the carbonyl of the diethyl carbonate or the final ethyl ester product, displacing an ethoxide group (CH₃CH₂O⁻) and leading to the formation of methyl esters.[14]

  • The Solution: To prevent transesterification, always use an alkoxide base that corresponds to the alcohol component of your ester.[14][15] For this synthesis using diethyl carbonate, the correct base would be sodium ethoxide (NaOEt). If you choose to use sodium hydride (NaH), this issue is avoided as the hydride is non-nucleophilic, and the ethoxide generated in situ from the reaction with any residual ethanol would match the ester.

Summary of Key Parameters and Troubleshooting

Parameter Recommendation Common Problem Troubleshooting Action
Base Stoichiometric NaH or NaOEt; LDA for difficult cases.Low yield; transesterification.Use fresh, anhydrous base in at least 1:1 molar ratio. Match alkoxide to ester (e.g., NaOEt for ethyl esters).[5][14]
Solvent Anhydrous THF, ether, or toluene.No reaction.Ensure solvent is rigorously dried, e.g., by distillation from sodium/benzophenone.[3]
Temperature 0 °C for enolate formation, reflux for condensation.Low yield or side reactions.Optimize temperature; higher temps may overcome steric hindrance but can increase side reactions.
Work-up Quench at 0 °C, mild acidic conditions (pH 4-5).Product decomposition (decarboxylation).Keep the workup cold and avoid strong acids or bases.[5]
Purification Vacuum distillation or column chromatography.Product decomposition.Distill at the lowest possible temperature; consider neutral or basic alumina for chromatography if product is acid-sensitive.

G cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Condensation cluster_step3 Step 3: Work-up A Pinacolone + NaH B Pinacolone Enolate + H₂ A->B Anhydrous THF C Enolate + Diethyl Carbonate B->C D Tetrahedral Intermediate C->D Nucleophilic Attack E Product Enolate + NaOEt D->E Elimination of EtO⁻ & Deprotonation F Product Enolate E->F G Final Product F->G Acidic Work-up (H₃O⁺)

References

  • BenchChem. (2025).
  • LibreTexts. (2023, January 22). Claisen Reactions. Chemistry LibreTexts. [Link]

  • Pearson+. (2024, August 1). Show how crossed Claisen condensations could be used to prepare.... Study Prep. [Link]

  • BenchChem. (2025). How to minimize byproduct formation in beta-keto ester synthesis. BenchChem.
  • LibreTexts. (2025, January 19). 23.8: Mixed Claisen Condensations. Chemistry LibreTexts. [Link]

  • Synthetic studies of β-ketoesters. (n.d.).
  • Wikipedia. (2023). Claisen condensation. Wikipedia. [Link]

  • LibreTexts. (2023, January 22). Claisen Reactions. Chemistry LibreTexts. [Link]

  • Fiveable. (n.d.). 3.5 Claisen condensation. Organic Chemistry II. [Link]

  • Chemistry Stack Exchange. (2018, February 2). Base used in Claisen Condensation. [Link]

  • Oregon State University. (n.d.). The Claisen Condensation. [Link]

  • Reddit. (2020, December 17). Thank you all for your suggestions regarding my failing Claisen condensation.... r/Chempros. [Link]

  • ResearchGate. (2025, August 6). Mastering β-keto esters. [Link]

  • Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • Master Organic Chemistry. (2020, September 14). The Claisen Condensation (And Its Intramolecular Version, The “Dieckmann” Condensation). [Link]

  • Chemistry Steps. (n.d.). Crossed Claisen and Claisen Variation Reactions. [Link]

  • Crossed Claisen Condens
  • Pearson. (n.d.). Claisen Condensation Explained. [Link]

  • JoVE. (2025, May 22). β-Dicarbonyl Compounds via Crossed Claisen Condensations. [Link]

  • YouTube. (2024, June 17). CHEM 2325 Module 30: Crossed Claisen Condensations. [Link]

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

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Technical Support Center: Synthesis of Ethyl 6,6-dimethyl-5-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of Ethyl 6,6-dimethyl-5-oxoheptanoate. This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond standard protocols to provide in-depth troubleshooting advice based on mechanistic principles and extensive laboratory experience. Our goal is to help you diagnose and resolve common issues, with a focus on identifying and mitigating the formation of unwanted side products.

Overview of the Primary Synthetic Route

The most reliable and common laboratory-scale synthesis of this compound is achieved via a Michael 1,4-conjugate addition.[1][2] This route involves the reaction of a stable enolate, derived from pinacolone (3,3-dimethyl-2-butanone), with an α,β-unsaturated ester, ethyl acrylate. This method is favored for its efficiency in forming the required 1,5-dicarbonyl skeleton.

The overall transformation is depicted below:

G cluster_reactants Reactants cluster_process Process Pinacolone Pinacolone Base 1. Strong Base (e.g., LDA) THF, -78 °C Pinacolone->Base Enolate Formation EthylAcrylate Ethyl Acrylate Quench 2. Aqueous Workup (e.g., sat. aq. NH4Cl) EthylAcrylate->Quench Base->Quench Michael Addition Product This compound Quench->Product

Caption: Core workflow for the Michael addition synthesis route.

While robust, this synthesis is sensitive to reaction conditions, and several side products can arise if not properly controlled. This guide will focus on their identification and prevention.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is consistently low, even though TLC shows consumption of starting materials. What are the most likely culprits? A: Low yields in this Michael addition are often due to non-obvious side reactions that consume the reactants or product. The most common issues are the polymerization of ethyl acrylate, aldol self-condensation of pinacolone, and intramolecular cyclization of the final product. Each of these pathways competes with the desired reaction and can significantly reduce the isolated yield. A detailed breakdown is provided in the Troubleshooting Guide below.

Q2: I've isolated a viscous, oily, or solid byproduct that is difficult to characterize. What could it be? A: This is a classic symptom of the anionic polymerization of ethyl acrylate. The enolate or the strong base used can initiate a chain reaction with the highly reactive ethyl acrylate monomer, leading to the formation of poly(ethyl acrylate). To mitigate this, ensure the ethyl acrylate is added slowly to the pre-formed enolate solution at a low temperature. This keeps the instantaneous concentration of the monomer low, favoring the 1:1 Michael addition over polymerization.

Q3: My final product appears to be contaminated with a more polar, acidic compound. What went wrong? A: You are likely observing the saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid, 6,6-dimethyl-5-oxoheptanoic acid. This occurs if the reaction is quenched with water while still strongly basic, or if a basic aqueous workup is performed. To prevent this, the reaction should be quenched by pouring it into a cold, mildly acidic solution, such as saturated aqueous ammonium chloride (NH₄Cl) or dilute HCl.

Troubleshooting Guide: Side Product Identification and Mitigation

This section addresses specific experimental problems, linking them to common side products.

Problem 1: Low Conversion & Aldol Byproduct Formation
  • Symptom: A significant amount of pinacolone starting material is recovered, and a byproduct with a mass corresponding to a pinacolone dimer (e.g., m/z ≈ 228 for the dehydrated product) is observed in GC-MS analysis.

  • Root Cause: Aldol self-condensation of pinacolone. This occurs when the pinacolone enolate attacks the carbonyl group of a neutral pinacolone molecule. This is favored by incomplete deprotonation or by reaction conditions that allow significant concentrations of both the enolate and the neutral ketone to coexist.

  • Mechanism:

    • Enolate Attack: The enolate of pinacolone attacks a second, neutral molecule of pinacolone.

    • Dehydration: The resulting β-hydroxy ketone can easily dehydrate, especially during workup or distillation, to yield an α,β-unsaturated ketone.

G cluster_nodes Pinacolone Enolate Pinacolone Enolate Neutral Pinacolone Neutral Pinacolone Pinacolone Enolate->Neutral Pinacolone Aldol Addition Aldol Adduct\n(β-Hydroxy Ketone) Aldol Adduct (β-Hydroxy Ketone) Neutral Pinacolone->Aldol Adduct\n(β-Hydroxy Ketone) Dehydrated Dimer\n(α,β-Unsaturated Ketone) Dehydrated Dimer (α,β-Unsaturated Ketone) Aldol Adduct\n(β-Hydroxy Ketone)->Dehydrated Dimer\n(α,β-Unsaturated Ketone) -H₂O

Caption: Pathway for aldol self-condensation of pinacolone.

  • Solutions & Protocols:

    • Ensure Complete Enolate Formation: Use a sufficiently strong, non-nucleophilic base like Lithium Diisopropylamide (LDA). Prepare the enolate by adding pinacolone to a solution of LDA at -78 °C and allowing it to stir for 30-60 minutes before adding the ethyl acrylate. This minimizes the concentration of neutral pinacolone.

    • Maintain Anhydrous Conditions: Water will quench the base and the enolate, leading to incomplete conversion and promoting side reactions. Ensure all glassware is oven-dried and solvents are anhydrous.[3]

    • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the base to ensure full deprotonation.

Problem 2: Formation of a Cyclic β-Diketone Byproduct
  • Symptom: An unexpected, relatively non-polar byproduct is detected, often with a molecular weight corresponding to the desired product minus ethanol (M-46).

  • Root Cause: Intramolecular (Dieckmann-like) condensation of the product, this compound. The product contains acidic protons at the C4 position (alpha to the ketone). In the presence of a strong base, this position can be deprotonated, and the resulting enolate can attack the ester carbonyl at C1, cyclizing to form a six-membered ring after eliminating ethoxide.[4][5][6][7]

  • Mechanism:

G Product Ethyl 6,6-dimethyl- 5-oxoheptanoate Base Base (e.g., EtO⁻) Product->Base Deprotonation at C4 Enolate C4-Enolate Intermediate Base->Enolate Cyclic Cyclic β-Diketone (2-(tert-butyl)-cyclohexane-1,3-dione) Enolate->Cyclic Intramolecular Acyl Substitution Ethanol Ethanol Cyclic->Ethanol Elimination

Caption: Intramolecular condensation leading to a cyclic side product.

  • Solutions & Protocols:

    • Control Reaction Time: Monitor the reaction closely by TLC or GC. Once the Michael addition is complete, quench the reaction promptly.

    • Temperature Control: Avoid prolonged heating in the presence of the base, as this provides the activation energy for the cyclization.

    • Use a Non-Basic Workup: Quench the reaction by pouring the cold (-78 °C) mixture into a vigorously stirred, cold solution of saturated aqueous NH₄Cl. This protonates any remaining base and enolates, preventing further reactions during warming and extraction.

Problem 3: Formation of Isomeric Byproducts
  • Symptom: You observe a byproduct with the same mass as the desired product but with different chromatographic and spectroscopic properties.

  • Root Cause: 1,2-Addition vs. 1,4-Addition. While the 1,4-Michael addition is thermodynamically favored, direct 1,2-addition of the enolate to the ester carbonyl of ethyl acrylate is a kinetically possible pathway. This leads to the formation of a β-keto allene precursor after elimination, which is unstable and can rearrange.

  • Solutions & Protocols:

    • Favor Thermodynamic Control: Allow the reaction to warm slowly to room temperature after the initial addition at low temperature. This allows any kinetically formed 1,2-adduct to revert and form the more stable 1,4-adduct.

    • Solvent Choice: Polar aprotic solvents like THF are known to favor 1,4-addition for enolates.[4]

    • Counter-ion Effects: Lithium enolates (from LDA) generally give higher selectivity for 1,4-addition compared to sodium or potassium enolates.

Summary of Key Side Products
Side Product NameMolecular FormulaMolecular Weight ( g/mol )Identification CluesMitigation Strategy
Aldol Dimer (dehydrated)C₁₂H₂₂O182.31GC-MS peak at m/z ~182. Forms from pinacolone.Pre-form enolate at low temp; use strong base (LDA).
Poly(ethyl acrylate)(C₅H₈O₂)ₙVariable (High)Viscous oil or solid precipitate; broad NMR signals.Slow addition of ethyl acrylate at low temperature.
Cyclic β-DiketoneC₉H₁₄O₂154.21GC-MS peak at m/z ~154 (Product - EtOH).Prompt quenching of reaction; avoid excess heat/base.
Saponified ProductC₉H₁₆O₃172.22Acidic nature; broad -OH in IR; different R_f value.Use non-basic/acidic workup (e.g., aq. NH₄Cl).

Recommended Purification Protocol

Should side products form, purification via flash column chromatography is typically effective.

  • Neutralize and Extract: After quenching with saturated aq. NH₄Cl, extract the product into a suitable organic solvent (e.g., ethyl acetate or diethyl ether). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Select Solvent System: The target product is moderately polar. A typical mobile phase is a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20% ethyl acetate). Use TLC to determine the optimal solvent system for separating the product from less polar (Aldol Dimer, Cyclic β-Diketone) and more polar (Saponified Product) impurities.

  • Perform Chromatography: Load the crude material onto a silica gel column and elute with the chosen solvent system. Collect fractions and analyze by TLC to isolate the pure this compound.

By understanding the mechanistic origins of these common side products, you can rationally design your experimental conditions to favor the desired reaction pathway, leading to higher yields and purity.

References

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Available at: [Link][8]

  • University of Calgary. Chapter 21: Ester Enolates. Available at: [Link][9]

  • Chemistry LibreTexts. 22.7: Alkylation of Enolate Ions. Available at: [Link][10]

  • Grokipedia. Dieckmann condensation. Available at: [Link][5]

  • Pearson. Show the ketones that would result from hydrolysis and decarboxylation of the following β-keto esters. Available at: [Link][11]

  • Chemistry LibreTexts. 9.4: β-Ketoacids Decarboxylate. Available at: [Link][12]

  • AK Lectures (YouTube). Hydrolysis and Decarboxylation of ß-Keto Ester Example. Available at: [Link][13]

  • NC State University Libraries. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link][14]

  • University of Wisconsin-Madison. 18: Reactions of Enolate Ions and Enols. Available at: [Link][15]

  • JoVE. Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. Available at: [Link][16]

  • Wikipedia. Dieckmann condensation. Available at: [Link][6]

  • Organic Chemistry Tutor. Dieckmann Condensation. Available at: [Link][7]

  • NROChemistry. Dieckmann Condensation. Available at: [Link][17]

  • Chemistry LibreTexts. 23.11: Conjugate Carbonyl Additions - The Michael Reaction. Available at: [Link][1]

  • Wikipedia. Michael addition reaction. Available at: [Link][2]

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Technical Support Center: Overcoming Challenges in the Purification of Ethyl 6,6-dimethyl-5-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the purification of Ethyl 6,6-dimethyl-5-oxoheptanoate. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating this valuable β-keto ester. While specific literature on the purification of this exact molecule is not abundant, the principles and techniques outlined here are derived from extensive experience with analogous compounds and foundational organic chemistry. This guide provides in-depth troubleshooting, frequently asked questions, and detailed protocols to empower you to achieve high purity and yield in your experiments.

Understanding the Molecule and its Synthesis

This compound is a β-keto ester, a class of compounds known for their utility in organic synthesis, particularly in the formation of carbon-carbon bonds. A common and logical synthetic route to this molecule is a crossed Claisen condensation .[1][2][3][4] This reaction would likely involve the condensation of ethyl 4,4-dimethylpentanoate with an ethylating agent in the presence of a strong base, or more plausibly, the reaction between the enolate of a simpler ester and a derivative of pivalic acid.

A plausible and efficient synthetic approach is the crossed Claisen condensation between ethyl acetate and methyl pivalate. Understanding this synthetic pathway is crucial as it allows us to anticipate the potential impurities that may arise, which is the first step in developing a robust purification strategy.[1][4]

Plausible Synthetic Route and Potential Impurities

The crossed Claisen condensation between ethyl acetate and methyl pivalate would proceed as follows:

cluster_reactants Reactants cluster_reagents Reagents cluster_products Products & Impurities Ethyl Acetate Ethyl Acetate Reaction Mixture Reaction Mixture Ethyl Acetate->Reaction Mixture Methyl Pivalate Methyl Pivalate Methyl Pivalate->Reaction Mixture Strong Base (e.g., NaOEt) Strong Base (e.g., NaOEt) Strong Base (e.g., NaOEt)->Reaction Mixture Acid Workup Acid Workup Final Crude Product Final Crude Product Acid Workup->Final Crude Product Target Molecule This compound Ethyl Acetoacetate Ethyl Acetoacetate (Self-condensation of Ethyl Acetate) Unreacted Starting Materials Unreacted Starting Materials Base-Related Impurities Base-Related Impurities (e.g., salts) Reaction Mixture->Acid Workup Reaction Mixture->Target Molecule Crossed Claisen Condensation Reaction Mixture->Ethyl Acetoacetate Reaction Mixture->Unreacted Starting Materials Reaction Mixture->Base-Related Impurities

Caption: Plausible synthesis of this compound and potential impurities.

Table of Potential Impurities
CompoundStructureBoiling Point (°C)Notes
This compound ~230-240 (Predicted)Target Molecule
Ethyl Acetate77.1Unreacted starting material
Methyl Pivalate101.6Unreacted starting material
Ethyl Acetoacetate180.8Product of ethyl acetate self-condensation
Ethanol78.37Byproduct of the condensation reaction

Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address common issues encountered during the purification of this compound.

Q1: My crude NMR shows a complex mixture of signals in the ester and ketone regions. What are the likely culprits?

A1: A complex NMR spectrum of the crude product is a common issue arising from the nature of the Claisen condensation. The most probable impurities are:

  • Unreacted Starting Materials: Ethyl acetate and methyl pivalate have distinct NMR signals that can be compared to pure standards.

  • Self-Condensation Product: The self-condensation of ethyl acetate to form ethyl acetoacetate is a frequent side reaction.[1] This will give rise to a new set of ethyl and keto-methylene signals.

  • Base-Related Byproducts: Depending on the base and workup, you may have salts or other non-volatile impurities that can broaden NMR peaks.

Recommendation: Perform a simple aqueous workup with a mild acid (e.g., dilute HCl) to neutralize any remaining base and remove water-soluble impurities before proceeding with chromatographic purification.

Q2: I'm struggling with poor separation of my target molecule from a closely-eluting impurity during column chromatography. How can I improve the resolution?

A2: Poor separation in column chromatography is a frequent challenge, especially with structurally similar compounds. Here are several strategies to enhance resolution:

  • Optimize the Solvent System:

    • TLC is Key: Before running a column, meticulously optimize your solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.[5]

    • Solvent Polarity: If your compound is polar and not moving much even in high concentrations of ethyl acetate, consider adding a small amount of a more polar solvent like methanol.[5] However, be cautious as this can sometimes lead to peak tailing.

    • Alternative Solvents: Explore different solvent combinations. For instance, replacing ethyl acetate with dichloromethane or a mixture of dichloromethane and acetone might alter the selectivity and improve separation.[6]

  • Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased, can be highly effective in separating compounds with different polarities.[7] Start with a low polarity solvent system and slowly increase the proportion of the more polar solvent.

  • Dry Loading: If your crude product has poor solubility in the initial chromatography solvent, consider dry loading.[8] Dissolve your sample in a suitable solvent, adsorb it onto a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of your column.

Q3: My compound is streaking or "tailing" on the silica gel column. What causes this and how can I fix it?

A3: Peak tailing for polar compounds like β-keto esters on silica gel is often due to interactions between the ketone and ester functional groups and the acidic silanol groups on the silica surface.[9] This can be addressed by:

  • Adding a Modifier to the Mobile Phase:

    • For acidic impurities or to mitigate interactions with acidic silica, adding a small amount of a neutralizer like triethylamine (TEA) (e.g., 0.1-1%) to your eluent can significantly improve peak shape.[9]

    • If your compound itself is acidic, a small amount of acetic acid in the eluent can be beneficial.[9]

  • Changing the Stationary Phase: If modifying the mobile phase is ineffective, consider a different stationary phase:

    • Alumina: Alumina is available in acidic, basic, and neutral forms. Depending on the properties of your compound and impurities, one of these may offer better separation with less tailing.[9]

    • Reverse-Phase Silica (C18): For highly polar compounds, reverse-phase chromatography, using a nonpolar stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol), can be an excellent alternative.[9]

Q4: Can I use distillation for purification? What are the potential pitfalls?

A4: Distillation can be a viable purification method, especially for removing lower-boiling impurities like unreacted starting materials and solvent. However, there are important considerations for β-keto esters:

  • Thermal Stability: β-keto esters can be susceptible to decomposition at high temperatures. It is crucial to perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal stress.

  • Keto-Enol Tautomerism: The presence of both keto and enol forms can sometimes lead to difficulties in obtaining a sharp boiling point.

  • Decarboxylation: If any hydrolysis of the ester to the carboxylic acid has occurred, the resulting β-keto acid is prone to decarboxylation upon heating.[10]

Recommendation: Use distillation as a preliminary purification step to remove volatile impurities before a final chromatographic polishing step.

Detailed Experimental Protocol: Flash Column Chromatography

This protocol provides a step-by-step guide for purifying this compound using flash column chromatography.

1. Preparation:

  • Solvent System Selection: Based on TLC analysis, prepare an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). A good starting point is 10-20% ethyl acetate in hexanes.

  • Column Packing (Wet-Packing):

    • Secure a glass column vertically.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a layer of sand.

    • Fill the column with the initial, low-polarity eluent.

    • Slowly add silica gel as a slurry in the eluent, ensuring no air bubbles are trapped.[7]

    • Gently tap the column to ensure even packing.

    • Add another layer of sand on top of the silica gel.

    • Drain the solvent until it is level with the top of the sand.

2. Sample Loading (Dry Loading Recommended):

  • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane).

  • Add silica gel (approximately 2-3 times the mass of the crude product) to the solution.

  • Remove the solvent under reduced pressure (rotary evaporator) until a dry, free-flowing powder is obtained.[8]

  • Carefully add this powder to the top of the packed column.

3. Elution:

  • Carefully add the eluent to the column, taking care not to disturb the top layer of sand.

  • Apply gentle pressure (using a pump or bulb) to achieve a flow rate of about 2 inches per minute.

  • Collect fractions in test tubes.

  • If using a gradient, gradually increase the polarity of the eluent as the column runs.

4. Analysis:

  • Monitor the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Visualization of Purification Workflow

The following diagram illustrates a decision-making process for selecting the appropriate purification strategy.

start Crude Product (this compound) check_impurities Analyze Crude Product (NMR, TLC) start->check_impurities low_bp_impurities Low-Boiling Impurities Present? check_impurities->low_bp_impurities Impurities Identified distillation Vacuum Distillation high_bp_impurities High-Boiling Impurities Present? distillation->high_bp_impurities Volatiles Removed column_chrom Column Chromatography check_purity Check Purity (NMR, GC-MS) column_chrom->check_purity high_bp_impurities->column_chrom Yes high_bp_impurities->check_purity No low_bp_impurities->distillation Yes low_bp_impurities->high_bp_impurities No pure_product Pure Product re_purify Further Purification Needed? check_purity->re_purify Purity Assessed re_purify->column_chrom Yes re_purify->pure_product No

Caption: Decision workflow for purification of this compound.

Frequently Asked Questions (FAQs)

Q: What are the expected spectroscopic data for pure this compound?

A: While an experimental spectrum should always be your definitive guide, the expected ¹H NMR signals would include: a triplet and quartet for the ethyl ester group, a singlet for the t-butyl group, and several multiplets for the methylene protons. The ¹³C NMR would show characteristic peaks for the ester and ketone carbonyls.

Q: Is this compound prone to degradation during storage?

A: Beta-keto esters can be sensitive to both acidic and basic conditions, which can catalyze hydrolysis or other side reactions. For long-term storage, it is advisable to keep the compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen).

Q: What are the key safety precautions when handling this compound and the reagents for its purification?

A: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. The solvents used in chromatography (e.g., hexanes, ethyl acetate) are flammable and should be handled with care, away from ignition sources. Silica gel can be a respiratory irritant, so avoid inhaling the dust.

References

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of baker's yeast β-keto ester oxidoreductase. [Table]. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • MDPI. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(18), 6729. Retrieved from [Link]

  • Google Patents. (n.d.). US20110009663A1 - Process for purifying an a-keto ester.
  • Theseus. (n.d.). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use. Retrieved from [Link]

  • NIH. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7, 126. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Crossed Claisen and Claisen Variation Reactions. Retrieved from [Link]

  • Biotage. (2024, January 25). Optimizing flash chromatography method [Video]. YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • PSIBERG. (2023, January 10). Claisen Condensation: Mechanism, Types, and Examples. Retrieved from [Link]

  • NROChemistry. (n.d.). Claisen Condensation: Mechanism & Examples. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Biotage. (2023, January 30). How can I modify my flash chromatography method to separate chemically similar compounds? Retrieved from [Link]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethyl-3,6-dimethyl-5-oxoheptanoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN101125815A - A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate.
  • PubChem. (n.d.). Ethyl 6-methyl-5-oxoheptanoate. Retrieved from [Link]

  • The Bioscan. (2025, June 17). A one-pot microwave assisted synthesis of ethyl 7,7-dimethyl-5-oxo-4-aryl-2- [(arylsulfonyl)methyl]. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, October 31). 9.4: β-Ketoacids Decarboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN111675614A - Method for synthesizing 7-bromo-2, 2-dimethylheptanoic acid ethyl ester.
  • Google Patents. (n.d.). WO2013162390A1 - Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.

Sources

Ethyl 6,6-dimethyl-5-oxoheptanoate stability and storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 6,6-dimethyl-5-oxoheptanoate

Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to ensure the optimal handling, storage, and utilization of this valuable β-keto ester intermediate in your experiments. Given the compound's specific functional groups, its stability is paramount for reproducible and successful outcomes. This guide provides in-depth, experience-driven advice and troubleshooting protocols based on the fundamental chemical principles governing β-keto esters.

Section 1: Compound Identity and Properties

A foundational understanding of the molecule's properties is the first step in ensuring its stability.

PropertyValueSource
CAS Number 569685-78-5[1]
Molecular Formula C₁₁H₂₀O₃[1]
Molecular Weight 200.28 g/mol [1][2]
Chemical Class Ester, Ketone (Specifically, a β-Keto Ester)[1]
Typical Purity ≥95.0%[1]

Section 2: Frequently Asked Questions (FAQs) on Storage and Stability

These FAQs address the most common inquiries regarding the day-to-day handling and storage of this compound.

Q1: What are the ideal long-term storage conditions for this compound?

A: For optimal long-term stability, this compound should be stored at -20°C , under an inert atmosphere (e.g., argon or nitrogen) , in a tightly sealed container. The primary degradation pathway for esters is hydrolysis, which is significantly slowed at lower temperatures and in the absence of moisture.[3][4]

Q2: The compound arrived in a sealed ampoule/vial. What is the correct procedure for opening and initial handling?

A:

  • Inspect the Container: Upon receipt, check for any damage to the seal.

  • Equilibrate to Room Temperature: Before opening, allow the container to warm to room temperature (at least 30-60 minutes). This is a critical step to prevent atmospheric moisture from condensing on the cold compound, which would introduce water and risk hydrolysis.[3]

  • Inert Atmosphere Handling: If possible, open the container inside a glovebox or use a Schlenk line to maintain an inert atmosphere. If these are unavailable, open and quickly aliquot the desired amount in a well-ventilated fume hood, then promptly reseal the main container and purge with an inert gas if possible.

Q3: Is this compound sensitive to air or moisture?

A: Yes. The compound's primary sensitivity is to moisture due to the ester functional group. Esters can undergo hydrolysis, a reaction with water that breaks the ester bond to form the parent carboxylic acid and ethanol.[3] This reaction can be catalyzed by both acidic and basic conditions. While less sensitive to oxygen, prolonged exposure to air is not recommended as it invariably introduces moisture.

Q4: What solvents should I use to prepare a stock solution? How stable will it be?

A:

  • Recommended Solvents: Use anhydrous aprotic solvents such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (ACN). Ensure your solvent is from a freshly opened bottle or has been properly dried to minimize water content.

  • Solvents to Avoid for Storage: Avoid using protic solvents like methanol or ethanol for creating stock solutions intended for storage, as transesterification can occur. Similarly, aqueous buffers or solutions containing water will lead to hydrolysis.

  • Solution Stability: Stock solutions are significantly less stable than the neat compound. It is strongly recommended to prepare solutions fresh for each experiment. If storage is unavoidable, store the solution under an inert atmosphere at -20°C or -80°C for a very short period (1-3 days) and re-qualify its purity if in doubt.

Q5: The safety data sheet (SDS) for a similar compound mentions storing it in a "cool, dry, well-ventilated place." Is -20°C necessary?

A: The SDS provides general safety and storage guidelines.[5] For a high-purity research chemical used in sensitive applications, "cool" is often interpreted as refrigerated (2-8°C) or frozen (-20°C) to minimize any potential for slow degradation over months or years. While 2-8°C is acceptable for short-term storage (weeks), -20°C is the authoritative recommendation for long-term preservation of purity.

Section 3: Troubleshooting Guide

When experiments yield unexpected results, systematic troubleshooting is key. Compound stability is often a primary suspect.

Q1: My reaction is producing a lower-than-expected yield of the desired product and an unknown byproduct with a lower molecular weight. What could be happening?

A: This is a classic symptom of hydrolysis followed by decarboxylation .[6] As a β-keto ester, the compound can first hydrolyze to its corresponding β-keto acid. This intermediate is often unstable and can readily lose carbon dioxide (decarboxylate) to form 6,6-dimethyl-2-heptanone. This process is accelerated by acidic or basic conditions and elevated temperatures.[6][7]

Troubleshooting Steps:

  • Analyze Byproducts: Use LC-MS or GC-MS to identify the byproduct. Check for a mass corresponding to the hydrolyzed acid or the decarboxylated ketone.

  • Check Reaction pH: Ensure your reaction conditions are not strongly acidic or basic, unless required by the protocol. Even trace amounts of acid or base on glassware can initiate degradation.

  • Use Anhydrous Conditions: Scrupulously dry all solvents and reagents and run the reaction under an inert atmosphere to prevent hydrolysis.

Q2: I checked the purity of my stored compound by NMR and see new, small peaks that weren't there initially. What do they indicate?

A: New peaks suggest degradation. The most likely culprits are:

  • Hydrolysis Product: Look for a new carboxylic acid peak (broad singlet, typically >10 ppm) and signals corresponding to ethanol.

  • Decarboxylation Product: Look for signals corresponding to the ketone product (6,6-dimethyl-2-heptanone).

  • Enolate-Driven Side Products: If the compound was exposed to a base, even a weak one, enolate formation could lead to self-condensation or other side reactions.[7]

Preventative Action: This indicates that the storage conditions were compromised. Review the storage and handling protocol (Section 4). The remaining material should be considered suspect and may require re-purification before use in sensitive applications.

Q3: My experimental results are inconsistent from one day to the next, even when I follow the same protocol. Could the compound be the issue?

A: Yes, inconsistent results are a hallmark of using a reagent with variable purity. This often happens when a stock solution is used over several days. The solution may be degrading over time, meaning you are adding less active compound with each subsequent experiment.

Solution: Always prepare stock solutions fresh from the neat, properly stored compound for every experiment or, at a minimum, for each new batch of experiments.[3] This practice eliminates solution instability as a variable.

Section 4: Key Experimental Protocols

Adhering to strict protocols is a self-validating system for ensuring the integrity of your starting material.

Protocol 1: Standard Operating Procedure for Handling and Stock Solution Preparation
  • Preparation: Move the sealed vial of this compound from -20°C storage to a desiccator at room temperature. Allow it to equilibrate for at least 60 minutes.

  • Weighing: In a fume hood, briefly open the vial and quickly weigh the desired amount of the oil into a clean, dry, tared vial. For highest precision, use a positive displacement pipette.

  • Resealing: Immediately close the master vial, purge the headspace with argon or nitrogen, wrap the cap securely with Parafilm®, and return it to -20°C storage.

  • Solubilization: To the freshly weighed aliquot, add the required volume of anhydrous aprotic solvent (e.g., DCM, THF) via a syringe through a septum cap to create a stock solution of known concentration.

  • Usage: Use the solution immediately. Do not store it for future use.

Protocol 2: Quick Assessment of Stability in a Novel Buffer System

If you must use the compound in an aqueous buffer, it is critical to understand its stability window.

  • Preparation: Prepare a concentrated stock solution in an appropriate anhydrous solvent (e.g., acetonitrile or DMSO).

  • Test Samples: Prepare several small-volume samples by spiking your aqueous buffer with the stock solution to the final desired concentration.

  • Time Points: Immediately take a "time zero" (T=0) sample and analyze it by HPLC or LC-MS to get a starting purity profile.

  • Incubation: Leave the remaining samples at the intended experimental temperature.

  • Analysis: Analyze the samples at various time points (e.g., 30 min, 1 hr, 2 hr, 4 hr).

  • Evaluation: Compare the peak area of the parent compound at each time point relative to T=0. A significant decrease indicates instability under your experimental conditions.

Section 5: Visualization of Key Concepts

Primary Degradation Pathway

The following diagram illustrates the two-step degradation process that β-keto esters are susceptible to, especially in the presence of water.

G parent This compound intermediate β-Keto Acid Intermediate (6,6-dimethyl-5-oxoheptanoic acid) parent->intermediate Hydrolysis (+ H₂O, H⁺ or OH⁻ cat.) product2 Ethanol parent->product2 Hydrolysis product1 Final Ketone Product (6,6-dimethyl-2-heptanone) intermediate->product1 Decarboxylation (spontaneous or heat) product3 CO₂ intermediate->product3 Decarboxylation

Caption: Major degradation pathway of this compound.

Troubleshooting Decision Tree

Use this flowchart to diagnose potential issues related to compound stability during your experiments.

G start Inconsistent Results or Low Yield Observed q1 Was the stock solution prepared fresh? start->q1 sol1 Root Cause: Solution Degradation Action: Prepare fresh solution for every experiment. q1->sol1 No q2 Were anhydrous solvents and conditions used? q1->q2 Yes ans1_no No ans1_yes Yes sol2 Root Cause: Hydrolysis Action: Thoroughly dry all solvents and glassware. Use an inert atmosphere. q2->sol2 No q3 Are reaction conditions strongly acidic or basic? q2->q3 Yes ans2_no No ans2_yes Yes sol3 Root Cause: Catalyzed Hydrolysis & Decarboxylation Action: Buffer reaction pH if possible. Analyze for decarboxylated byproduct. q3->sol3 Yes end_node Issue likely not related to starting material stability. Action: Investigate other reaction parameters (reagents, temp, etc.). q3->end_node No ans3_no No ans3_yes Yes

Caption: Decision tree for troubleshooting experimental issues.

References

  • Vertex AI Search. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance.
  • PubMed. (2018). Stability of Ethyl Glucuronide, Ethyl Sulfate, Phosphatidylethanols and Fatty Acid Ethyl Esters in Postmortem Human Blood.
  • CymitQuimica.
  • ECHEMI.
  • AK Lectures.
  • ChemicalBook.
  • PubChem. 3-Ethyl-3,6-dimethyl-5-oxoheptanoic acid | C11H20O3 | CID 57681969.
  • YouTube. (2015).

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Technical Support Center: Identification of Impurities in Ethyl 6,6-dimethyl-5-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with Ethyl 6,6-dimethyl-5-oxoheptanoate. It provides in-depth troubleshooting advice, detailed analytical protocols, and answers to frequently asked questions regarding the identification and quantification of impurities. Our approach is rooted in established analytical principles to ensure the integrity and reliability of your experimental results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries encountered during the analysis of this compound samples.

Q1: What are the most likely types of impurities I should expect in my sample?

A: Impurities in a given sample of this compound can be broadly categorized into three groups:

  • Process-Related Impurities: These originate from the synthetic route. They include unreacted starting materials, intermediates, and byproducts from side reactions. The specific impurities will depend on the synthetic pathway chosen.

  • Degradation Products: These can form during storage or under specific analytical conditions (e.g., high heat in a GC inlet). For an ester like this, the most common degradation pathway is hydrolysis to the corresponding carboxylic acid (6,6-dimethyl-5-oxoheptanoic acid).

  • Residual Solvents: Solvents used during synthesis and purification (e.g., ethanol, ethyl acetate, hexane) may be present in trace amounts.[1]

A proactive approach to impurity control involves understanding the manufacturing process and stability of the active pharmaceutical ingredient (API).[2]

Q2: Which analytical technique is the best starting point for a preliminary purity screen?

A: For a volatile and thermally stable compound like this compound, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is an excellent initial technique. It offers high separation efficiency and provides mass spectral data that is invaluable for the tentative identification of unknown peaks.[3] High-Performance Liquid Chromatography (HPLC) with a universal detector like a Charged Aerosol Detector (CAD) or a UV detector (if impurities are chromophoric) is also a powerful alternative, especially for non-volatile or thermally labile impurities.[4]

Q3: I am seeing broad or split peaks in my chromatogram. Could this be due to keto-enol tautomerism?

A: Yes, that is a very likely cause. As a β-keto ester, your compound can exist in equilibrium with its enol form. These two forms can sometimes be separated under certain chromatographic conditions, leading to peak splitting or broadening.[4][5] This phenomenon can occur in both GC and HPLC.[6] To manage this, you can try:

  • In GC: Using a higher inlet temperature to favor one form or a faster ramp rate to minimize on-column conversion.[6]

  • In HPLC: Adjusting the mobile phase pH or using a buffer to drive the equilibrium to a single form, typically the keto form.[4]

Q4: My initial purity assessment by GC-FID shows 98%, but qNMR suggests it's only 94%. Why the discrepancy?

A: This is a common and important observation. The discrepancy arises from the fundamental difference between these techniques:

  • GC-FID (and HPLC-UV) provide relative purity. They calculate purity based on the area percentage of the main peak relative to all other detected peaks. This method assumes that all compounds have the same response factor, which is rarely true. It also cannot detect impurities that are non-volatile (for GC) or lack a chromophore (for HPLC-UV).

  • Quantitative NMR (qNMR) provides absolute purity. It determines the purity of the analyte by comparing the integral of a specific analyte proton signal to the integral of a certified internal standard of known purity.[4][7] It is a primary analytical method that is not dependent on the response factor of impurities.

Therefore, the qNMR result is considered a more accurate and definitive measure of mass fraction purity.

Section 2: Troubleshooting Guides

This section provides structured approaches to solving specific analytical challenges.

Problem: Unexpected Peaks in GC-MS Chromatogram

You have run a GC-MS analysis of your this compound sample and observed several unexpected peaks. The goal is to identify these unknowns.

Causality: Unexpected peaks can be contaminants from the sample preparation, degradation products, or process-related impurities. A systematic approach is required to identify their source and structure.[8]

Troubleshooting Workflow:

G start Unknown Peak Detected in GC-MS step1 Step 1: Blank Analysis Inject solvent blank. Is peak present? start->step1 step2a Peak is a System Contaminant (e.g., column bleed, solvent impurity, septa) step1->step2a Yes step2b Peak is Sample-Related step1->step2b No step3 Step 2: Mass Spectrum Evaluation Analyze EI fragmentation pattern. step2b->step3 step4 Step 3: Database Search Compare spectrum against NIST/Wiley libraries. step3->step4 step5 Step 4: Manual Interpretation - Identify molecular ion (M+). - Look for characteristic fragments (e.g., loss of -OEt, McLafferty rearrangement). step4->step5 step6 Step 5: Propose Structure Correlate findings with potential process impurities or degradants. step5->step6 step7 Step 6: Confirmation - Obtain a reference standard. - Confirm by co-injection (retention time match). - Use high-resolution MS for elemental composition. step6->step7 end Impurity Identified step7->end G start Sample Received screen Initial Purity Screen (GC-MS or HPLC-UV/CAD) start->screen decision1 Purity Meets Specification and No Unknowns > 0.1%? screen->decision1 pass Release Batch decision1->pass Yes fail Impurity Investigation Required decision1->fail No identify Structure Elucidation (MS Fragmentation, HRMS) fail->identify isolate Isolation if Necessary (Prep-HPLC or SFC) identify->isolate confirm Definitive Structure Confirmation (NMR Spectroscopy) isolate->confirm quantify Quantification (Develop validated method using reference standard or use qNMR) confirm->quantify report Final Report (Structure, Concentration, Toxicological Assessment) quantify->report

Sources

Optimizing reaction conditions for Ethyl 6,6-dimethyl-5-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Ethyl 6,6-dimethyl-5-oxoheptanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable β-keto ester intermediate. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format, focusing on troubleshooting and optimizing your reaction conditions for higher yield and purity.

Introduction: The Challenge of Synthesizing β-Keto Esters

This compound is a key building block in various synthetic pathways. However, like many β-keto esters, its synthesis is not without challenges. Issues such as low yields, competing side reactions, and difficult purifications are common hurdles. This guide is structured to address these specific problems head-on, providing not just solutions, but the chemical reasoning behind them.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: There are two primary and highly effective strategies for synthesizing this target molecule:

  • Stork Enamine Acylation: This is a powerful and mild method for forming C-C bonds at the α-position of a ketone.[1] The synthesis involves three main stages: (1) Formation of an enamine from a ketone and a secondary amine (e.g., pyrrolidine or morpholine); (2) Acylation of the enamine with a suitable acid chloride; and (3) Hydrolysis of the resulting iminium salt to yield the final β-keto ester.[2] This method is often preferred because it operates under neutral conditions and minimizes polyacylation products.[3]

  • Organocuprate (Gilman Reagent) Acylation: This route involves the reaction of an acid chloride with a lithium dialkylcuprate (Gilman reagent).[4] A key advantage of this method is its high selectivity. Organocuprates react with acid chlorides to form ketones but, unlike more reactive organometallics like Grignard reagents, they do not react further with the ketone product.[5][6] This prevents the formation of tertiary alcohol byproducts.[7][8]

Q2: I'm seeing significant byproduct formation. What are the most likely side reactions?

A2: Byproduct formation is a common issue. The most probable side reactions depend on your chosen synthetic route:

  • For Stork Enamine Acylation:

    • O-acylation vs. C-acylation: While C-acylation is the desired pathway, some O-acylation can occur, leading to an enol ester byproduct. This is generally reversible and can be minimized by controlling reaction temperature.

    • Polyacylation: Although less common than with enolates, if the product β-keto ester is deprotonated, it can react further. Using the appropriate stoichiometry and adding the acylating agent slowly helps prevent this.[3]

    • Incomplete Hydrolysis: If the hydrolysis step is incomplete, you may have residual iminium salt in your crude product. Ensure sufficient time and acidic conditions (e.g., dilute aq. HCl) for the hydrolysis.[9]

  • For Organocuprate Acylation:

    • Wurtz-Coupling: Homocoupling of the alkyl groups from the organocuprate can occur, especially if the reaction is exposed to oxygen or if the temperature is too high.

    • Reaction with Solvent: The highly reactive organocuprate can react with certain solvents. Ethereal solvents like THF or diethyl ether are generally preferred.

Q3: Is purification by distillation problematic for this compound?

A3: Yes, purification of β-keto esters by distillation requires care. These compounds can be thermally sensitive.[10] The primary risk is decarboxylation , where the molecule loses a molecule of CO₂ upon heating, especially if acidic or basic impurities are present.[11] This results in the formation of a simple ketone as a major impurity. To mitigate this, it is highly recommended to perform distillation under reduced pressure (vacuum distillation) to lower the boiling point. Ensure all glassware is clean and free of acidic or basic residues.

Troubleshooting Guide: From Low Yields to Impure Products

This section addresses specific problems you might encounter during your experiments.

Q4: My reaction yield is consistently below 40%. What are the most likely causes and how can I fix it?

A4: Low yield is a multifaceted problem. Let's break it down using a systematic approach.

G Start Low Yield (<40%) Prob1 Problem: Inefficient Enamine Formation (Stork Route) Start->Prob1 Prob2 Problem: Poor Acylation Step Start->Prob2 Prob3 Problem: Degradation During Workup/Purification Start->Prob3 Sol1a Solution: Ensure anhydrous conditions. Use Dean-Stark trap to remove H₂O. Prob1->Sol1a Sol1b Solution: Use a mild acid catalyst (e.g., p-TsOH). Prob1->Sol1b Sol2a Solution: Check reactivity of acyl chloride. Use freshly distilled or new reagent. Prob2->Sol2a Sol2b Solution: Control temperature. Add acylating agent slowly at 0°C. Prob2->Sol2b Sol3a Solution: Use mild acidic workup (e.g., sat. aq. NH₄Cl) and keep temperature low. Prob3->Sol3a Sol3b Solution: Purify via vacuum distillation or flash chromatography instead of atmospheric distillation. Prob3->Sol3b

Caption: Troubleshooting workflow for low reaction yields.

  • Probable Cause 1: Inefficient Enamine Formation (Stork Route) The formation of the enamine from a ketone and a secondary amine is a reversible equilibrium reaction.[12] The presence of water will shift the equilibrium back towards the starting materials.

    • Solution: Ensure your solvent and reagents are anhydrous. The most effective method is to use a Dean-Stark apparatus during the enamine formation step to azeotropically remove water as it is formed. Adding a catalytic amount of a mild acid like p-toluenesulfonic acid (p-TsOH) can also accelerate the reaction.[13]

  • Probable Cause 2: Degradation of Reagents Organometallic reagents (like organocuprates) and acid chlorides are sensitive to moisture and air.

    • Solution: Use freshly prepared or titrated organocuprate reagents. Ensure your acid chloride is pure; consider distilling it immediately before use if it is old. Always perform these reactions under an inert atmosphere (e.g., Argon or Nitrogen).

  • Probable Cause 3: Incorrect Stoichiometry or Temperature

    • Solution: For the Stork acylation, use a slight excess (1.1-1.2 equivalents) of the secondary amine and the acylating agent. Add the acylating agent slowly at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side products. For organocuprate reactions, a slight excess of the Gilman reagent is often used.

Q5: I am observing an unexpected ketone impurity after purification. What is it and how can I prevent it?

A5: The impurity is likely 6,6-dimethyl-2-heptanone, the product of decarboxylation. β-keto acids, which can form from the hydrolysis of the ester during workup, are notoriously unstable and readily lose CO₂ upon heating.[11]

  • Prevention during Workup:

    • Avoid Strong Acids/Bases: When neutralizing or washing your reaction mixture, use mild reagents like a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) instead of strong HCl or NaOH.

    • Keep it Cold: Perform all aqueous workup steps at low temperatures (e.g., in an ice bath).

  • Prevention during Purification:

    • Use Vacuum Distillation: As mentioned in Q3, this is critical. Lowering the pressure significantly reduces the temperature required for distillation, minimizing the risk of thermal decarboxylation.

    • Consider Chromatography: If distillation consistently leads to decomposition, flash column chromatography on silica gel is an excellent alternative for purification at room temperature.

Optimizing Reaction Parameters

To assist in your optimization efforts, the following table summarizes key parameters and their typical ranges for a Stork enamine acylation approach.

ParameterRecommended ConditionRationale & Expert Notes
Secondary Amine Pyrrolidine or MorpholinePyrrolidine often gives higher reactivity. Morpholine can sometimes provide better selectivity.
Solvent Toluene, THF, BenzeneToluene is excellent for azeotropic removal of water with a Dean-Stark trap during enamine formation.
Catalyst (Enamine) p-TsOH (catalytic amount)Speeds up the dehydration to form the enamine. Use sparingly to avoid side reactions.[13]
Acylation Temp. 0 °C to Room Temp.Start at 0 °C and allow to slowly warm to room temperature. This controls the initial exotherm and minimizes O-acylation.
Hydrolysis 1-2 M aq. HCl or H₂SO₄Ensure sufficient time for complete conversion of the iminium salt back to the ketone. Monitor by TLC.[9]
Purification Vacuum Distillation / ChromatographyEssential to prevent thermal decarboxylation. A short path distillation apparatus is ideal.[10][11]

Protocols & Workflows

Protocol 1: Synthesis via Stork Enamine Acylation

This protocol provides a robust starting point for your optimization experiments.

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Hydrolysis & Workup A Combine Ketone, Secondary Amine, and Toluene in a flask. B Add catalytic p-TsOH. A->B C Reflux with Dean-Stark trap until H₂O evolution ceases. B->C D Cool and remove solvent under reduced pressure. C->D E Dissolve crude enamine in anhydrous THF under Ar. D->E Proceed to Acylation F Cool to 0°C. E->F G Add Ethyl 4-(chloroformyl)butanoate dropwise. F->G H Stir and allow to warm to RT overnight. G->H I Add dilute aq. HCl to the mixture. H->I Proceed to Hydrolysis J Stir vigorously for 2-4 hours at RT. I->J K Extract with Et₂O or EtOAc. J->K L Wash organic layer with sat. aq. NaHCO₃, then brine. Dry over MgSO₄. K->L M Purify by vacuum distillation. L->M

Caption: Step-by-step workflow for the Stork enamine synthesis.

Materials:

  • 3,3-Dimethyl-2-butanone (Pinacolone)

  • Pyrrolidine (freshly distilled)

  • Ethyl 4-(chloroformyl)butanoate (can be prepared from adipic acid monoethyl ester)

  • p-Toluenesulfonic acid (p-TsOH)

  • Anhydrous Toluene, Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether (Et₂O), Saturated aq. NaHCO₃, Brine, Anhydrous MgSO₄

  • 1 M Hydrochloric Acid (HCl)

Procedure:

  • Enamine Formation:

    • To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 3,3-dimethyl-2-butanone (1.0 eq), pyrrolidine (1.2 eq), and a catalytic amount of p-TsOH (~0.01 eq) in toluene.

    • Heat the mixture to reflux and continue until no more water collects in the Dean-Stark trap (typically 2-4 hours).

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene. The resulting crude oil is the enamine.

  • Acylation:

    • Place the crude enamine under an inert atmosphere (Argon) and dissolve it in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add ethyl 4-(chloroformyl)butanoate (1.1 eq) dropwise via a syringe, maintaining the temperature below 5 °C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Hydrolysis and Workup:

    • Add 1 M HCl to the reaction mixture and stir vigorously for 2-4 hours. Monitor the disappearance of the intermediate iminium salt by TLC.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification:

    • Purify the crude oil by vacuum distillation to obtain pure this compound.

References
  • Organic Chemistry Tutor. Gilman Reagent (Organocuprates). [Link]

  • Homework.Study.com. Draw two different ways to prepare the ketone from an acid chloride and an organocuprate reagent. [Link]

  • NROChemistry. Stork Enamine Synthesis. [Link]

  • Chemistry Steps. Conversion of Acid Chlorides to Ketones. [Link]

  • JoVE. Synthesis of α-Substituted Carbonyl Compounds: The Stork Enamine Reaction. [Link]

  • Chemistry Steps. Stork Enamine Synthesis. [Link]

  • Wikipedia. Stork enamine alkylation. [Link]

  • Chemistry LibreTexts. 18.4: 19.4 New Synthesis of Aldehydes and Ketones. [Link]

  • Chemistry Steps. Reaction of Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents. [Link]

  • Scribd. Stork 1963. [Link]

  • ACS Publications. Direct Amidation of Tertiary N-Benzylamines. [Link]

  • Google Patents. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER.
  • Pearson. Enamine Alkylation and Acylation Explained. [Link]

  • ResearchGate. Optimization of reaction conditions of enamine synthesis. [Link]

  • Glasp. Stork Enamine Reaction Mechanism - Alkylation, Acylation, & Michael Addition | Video Summary and Q&A. [Link]

  • Chemistry LibreTexts. 19.10: Alkylation and Acylation of the α-Carbon Using an Enamine Intermediate. [Link]

Sources

Preventing degradation of Ethyl 6,6-dimethyl-5-oxoheptanoate during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Ethyl 6,6-dimethyl-5-oxoheptanoate

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile β-keto ester. Here, we provide in-depth answers to common challenges, focusing on the prevention of degradation to ensure the integrity and success of your experiments.

Section 1: Understanding the Molecule: Core Stability and Degradation Pathways

Before troubleshooting, it is essential to understand the inherent chemical vulnerabilities of this compound. As a β-keto ester, its structure contains a reactive methylene group positioned between two carbonyl groups, which dictates its reactivity and instability under certain conditions.

FAQ 1: What are the primary degradation pathways for this compound?

The two most significant degradation pathways are hydrolysis and subsequent decarboxylation . These reactions can occur under both acidic and basic conditions and are often accelerated by heat.[1]

  • Hydrolysis: The ester functional group is susceptible to cleavage by water, yielding the corresponding β-keto acid (6,6-dimethyl-5-oxoheptanoic acid) and ethanol. This reaction can be catalyzed by acid (H₃O⁺) or base (OH⁻). The presence of moisture in solvents or reagents is a common trigger for this process.[2]

  • Decarboxylation: The β-keto acid product of hydrolysis is often unstable.[3] Upon gentle heating, it readily loses carbon dioxide (CO₂) through a cyclic, six-membered transition state to form a ketone (4,4-dimethyl-2-hexanone).[4][5] This ease of decarboxylation is a characteristic feature of compounds with a carbonyl group at the β-position relative to a carboxylic acid.[6]

DegradationPathways cluster_main Degradation of this compound Start This compound Intermediate β-Keto Acid (6,6-dimethyl-5-oxoheptanoic acid) Start->Intermediate Hydrolysis (+ H₂O, H⁺ or OH⁻) End Ketone Product (4,4-dimethyl-2-hexanone) + CO₂ Intermediate->End Decarboxylation (Heat) TroubleshootingWorkflow Problem Problem: Low Reaction Yield Check_Purity 1. Verify Starting Material Purity (GC/NMR) Problem->Check_Purity Check_Conditions 2. Analyze Reaction Conditions Check_Purity->Check_Conditions Pure Sol_Purity Solution: Purify starting material or acquire new batch. Check_Purity->Sol_Purity Impure Check_Byproducts 3. Identify Byproducts (LC-MS/NMR) Check_Conditions->Check_Byproducts Conditions OK Sol_Moisture Solution: Use anhydrous solvents/reagents. Dry glassware thoroughly. Check_Conditions->Sol_Moisture Moisture Present? Sol_Temp Solution: Lower reaction temperature. Run temperature screen. Check_Conditions->Sol_Temp Temp Too High? Sol_Base Solution: Use non-nucleophilic base. Match alkoxide to ester. Check_Conditions->Sol_Base Wrong Base? Sol_Decarb Solution: Byproduct is decarboxylated ketone. Minimize heat and moisture. Check_Byproducts->Sol_Decarb Ketone Found Sol_Hydrolysis Solution: Byproduct is β-keto acid. Minimize moisture. Check_Byproducts->Sol_Hydrolysis Acid Found

Caption: A logical workflow for troubleshooting low reaction yields.

Section 3: Proactive Strategies for Preventing Degradation

The best troubleshooting is prevention. Implementing the following strategies will significantly enhance the stability of this compound in your experiments.

FAQ 4: How should I properly store and handle this compound?

Proper storage is the first line of defense against degradation.

  • Temperature: Store at 0-8 °C to minimize thermal decomposition. *[7] Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent exposure to atmospheric moisture.

  • Container: Use a tightly sealed container with a secure cap. For long-term storage, consider an ampoule sealed under vacuum or inert gas.

FAQ 5: Are there alternative reaction conditions or reagents that can minimize degradation?

Yes. The choice of reagents and conditions is critical. For reactions involving the α-carbon, such as alkylations, consider the following:

  • Nearly Neutral Conditions: For some transformations, such as palladium-catalyzed allylations, it's possible to generate the enolate under nearly neutral conditions, which avoids the harsh pH that leads to degradation and epimerization. *[8][9] Protecting Groups: In a multi-step synthesis where the β-keto ester functionality must endure harsh conditions (e.g., strong acid/base or potent reducing agents), the use of a protecting group may be necessary. T[10]he ketone can be protected as an acetal, which is stable to bases and nucleophiles but can be removed under acidic conditions. S[10]pecialized protecting groups designed for β-keto esters, such as those derived from 2-(trimethylsilyl)ethanol, offer orthogonal cleavage conditions.

[11]---

Section 4: Protocols and Analytical Methods

This section provides actionable protocols for a common reaction and for monitoring compound stability.

Protocol 1: α-Alkylation of this compound

This protocol provides a standard procedure for alkylation, with integrated quality control and troubleshooting checkpoints.

Objective: To add an alkyl group to the α-position of the β-keto ester.

Reagents & Equipment:

  • This compound

  • Anhydrous Ethanol (EtOH)

  • Sodium Ethoxide (NaOEt)

  • Alkyl Halide (e.g., Iodomethane)

  • Oven-dried, three-neck round-bottom flask with stir bar

  • Inert gas line (N₂ or Ar)

  • Syringes and septa

Procedure:

  • Setup: Assemble the dry glassware under a positive pressure of inert gas.

  • Base Addition: To the flask, add anhydrous EtOH (e.g., 10 mL per 1 g of ester) via syringe. Add sodium ethoxide (1.05 equivalents) portion-wise, allowing it to dissolve completely.

  • Enolate Formation: Cool the solution to 0 °C in an ice bath. Slowly add this compound (1.0 eq) dropwise via syringe. Stir for 30-60 minutes at 0 °C.

    • QC Checkpoint 1: At this stage, you can take a small aliquot, quench it with saturated NH₄Cl, extract, and analyze by TLC or GC to confirm the consumption of starting material.

  • Alkylation: Add the alkyl halide (1.1 eq) dropwise, keeping the temperature at 0 °C. After addition, allow the reaction to warm to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS. Look for the disappearance of the starting material and the appearance of a new, less polar spot/peak for the alkylated product.

    • Troubleshooting: If the reaction stalls, gentle warming (e.g., to 40 °C) may be required, but be mindful of potential degradation. If dialkylation is observed, consider using a bulkier base or inverse addition (adding the enolate to the alkyl halide).

  • Workup: Once complete, cool the reaction mixture to 0 °C and quench by slowly adding saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Analytical Method for Monitoring Degradation

Objective: To quantify the purity of this compound and detect the presence of its primary degradation product, 4,4-dimethyl-2-hexanone.

Method: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.

  • Sample Preparation: Prepare a dilute solution of your sample (~1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

  • GC Conditions (Example):

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Data Analysis:

    • Identify the peak for this compound based on its retention time and mass spectrum (M⁺ = 186).

    • Search for a peak corresponding to 4,4-dimethyl-2-hexanone. It will have a shorter retention time and a mass spectrum with M⁺ = 128.

    • Quantify the relative amounts by integrating the peak areas. A high percentage of the ketone product indicates significant degradation has occurred. Other analytical methods like HPLC can also be employed for monitoring.

[12][13]---

References

  • Chemistry LibreTexts. (2021). 9.4: β-Ketoacids Decarboxylate. [Link]

  • AK Lectures. Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. [Link]

  • AK Lectures. (2014). Hydrolysis and Decarboxylation of ß-Keto Ester Example. YouTube. [Link]

  • Chemistry Steps. Decarboxylation. [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. [Link]

  • ResearchGate. (2008). β-Keto Esters Derived from 2-(Trimethylsilyl)ethanol: An Orthogonal Protective Group for β-Keto Esters. Synthesis. [Link]

  • Wikipedia. Protecting group. [Link]

  • Pearson+. Draw a structure for each of the following:c. a β-keto ester. [Link]

  • National Institutes of Health (NIH). (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. [Link]

  • University of Wisconsin. Protecting Groups. [Link]

  • ResearchGate. (2022). Mastering β-keto esters. [Link]

  • ACS Publications. Acidity and tautomerism of .beta.-keto esters and amides in aqueous solution. [Link]

  • National Institutes of Health (NIH). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • JoVE. Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. [Link]

  • Analytical Methods in Environmental Chemistry Journal. Articles List. [Link]

  • MDPI. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. [Link]

  • Agency for Toxic Substances and Disease Registry. ANALYTICAL METHODS. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Ethyl 6,6-dimethyl-5-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals who are looking to scale up the synthesis of Ethyl 6,6-dimethyl-5-oxoheptanoate. As a key intermediate in various synthetic pathways, robust and scalable production is often a critical bottleneck. This document provides a comprehensive, question-and-answer-based resource for troubleshooting and optimizing this synthesis, focusing on a proposed route via Michael addition.

Proposed Synthetic Pathway: Michael Addition of Pinacolone Enolate to Ethyl Acrylate

Currently, a standardized, large-scale synthesis for this compound is not widely documented in publicly available literature. Therefore, we propose a scientifically sound and scalable approach based on the Michael addition reaction. This involves the conjugate addition of the enolate of pinacolone (the Michael donor) to ethyl acrylate (the Michael acceptor).

The overall transformation is depicted below:

G A Pinacolone C This compound A->C 1. Strong Base (e.g., LDA) 2. Quench B Ethyl Acrylate B->C

Caption: Proposed synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in this proposed synthesis when scaling up?

A1: The most critical step is the quantitative and regioselective formation of the pinacolone enolate. Pinacolone has alpha-protons on only one side of the carbonyl group, which simplifies regioselectivity. However, incomplete deprotonation can lead to significant side reactions, primarily the self-condensation of pinacolone, which will complicate purification and lower the yield of the desired product. On a larger scale, efficient mixing and precise temperature control during base addition are paramount to ensure complete enolate formation.

Q2: Which base is recommended for generating the pinacolone enolate at scale?

A2: For kilogram-scale synthesis, Lithium diisopropylamide (LDA) is the preferred base.[1] LDA is a strong, non-nucleophilic base that provides rapid and irreversible deprotonation of the ketone, favoring the formation of the kinetic enolate.[2] Alternative bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can also be used, but they may lead to a higher proportion of side products due to their greater propensity to exist in equilibrium with the ketone.

Q3: What are the primary competing side reactions to be aware of?

A3: The main side reactions of concern are:

  • 1,2-Addition (Aldol-type reaction): The enolate can attack the carbonyl carbon of ethyl acrylate instead of the β-carbon. This is generally less favorable for enolates compared to more "hard" nucleophiles like Grignard reagents.[3]

  • Self-Condensation of Pinacolone: If deprotonation is not complete, the enolate can react with unreacted pinacolone.

  • Polymerization of Ethyl Acrylate: The enolate can initiate the anionic polymerization of ethyl acrylate. This is often mitigated by maintaining low temperatures and controlling the rate of addition of the electrophile.

Q4: How can I minimize the formation of byproducts during the reaction?

A4: To minimize byproducts:

  • Ensure Complete Enolate Formation: Use a slight excess of a strong, non-nucleophilic base like LDA.

  • Maintain Low Temperatures: The reaction should be conducted at low temperatures (typically -78 °C) to favor the desired 1,4-addition and prevent polymerization.

  • Slow Addition of Electrophile: Add the ethyl acrylate slowly to the enolate solution to maintain a low concentration of the electrophile, further discouraging polymerization.

  • Use an Anhydrous, Aprotic Solvent: Tetrahydrofuran (THF) is a common choice as it effectively solvates the lithium enolate.[4] Ensure all reagents and solvents are rigorously dried to prevent quenching of the enolate.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Inactive base (degraded LDA).2. Wet reagents or solvent quenching the enolate.3. Reaction temperature too low, preventing the reaction from proceeding at a reasonable rate.1. Titrate the LDA solution before use to confirm its molarity.2. Ensure all glassware is oven-dried and reagents/solvents are anhydrous.3. After the addition of ethyl acrylate at -78 °C, allow the reaction to slowly warm to room temperature and stir for several hours.
Significant Amount of Unreacted Pinacolone 1. Insufficient amount of base used.2. Inefficient mixing during base addition, leading to localized areas of incomplete deprotonation.1. Use a slight excess (1.05-1.1 equivalents) of LDA.2. On a larger scale, use an overhead mechanical stirrer to ensure efficient mixing.
Presence of a High Molecular Weight, Viscous Material Polymerization of ethyl acrylate.1. Ensure the reaction is maintained at a low temperature during the addition of ethyl acrylate.2. Add the ethyl acrylate dropwise or via a syringe pump over an extended period.
Complex Mixture of Products in Crude NMR/GC-MS 1. Formation of 1,2-addition product.2. Self-condensation of pinacolone.3. Retro-Michael reaction during workup or purification.1. Confirm the identity of byproducts by mass spectrometry.2. Optimize reaction conditions (lower temperature, slower addition) to favor 1,4-addition.3. Use a mild acidic quench (e.g., saturated aqueous ammonium chloride solution) and avoid excessive heat during purification.
Difficulty in Purifying the Final Product The boiling points of the product and any high-boiling side products may be close.1. Use fractional distillation under reduced pressure for large-scale purification.2. Consider column chromatography for smaller scales or to obtain very high purity material.

Experimental Protocols

Protocol 1: Generation of Lithium Pinacolone Enolate (Kinetic Control)

This protocol is for the generation of the lithium enolate of pinacolone using LDA.

G cluster_0 Preparation cluster_1 LDA Formation cluster_2 Enolate Formation A Add diisopropylamine to anhydrous THF in a flame-dried, inert-atmosphere flask. B Cool the solution to -78 °C (dry ice/acetone bath). A->B C Slowly add n-butyllithium (n-BuLi) dropwise to the stirred solution. B->C D Stir the mixture at -78 °C for 30 minutes to form LDA. C->D E Add pinacolone dropwise to the LDA solution at -78 °C. D->E F Stir for 1 hour at -78 °C to ensure complete enolate formation. E->F

Caption: Workflow for generating lithium pinacolone enolate.

Detailed Steps:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF).

  • Add diisopropylamine (1.1 equivalents) to the THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.05 equivalents) dropwise to the stirred solution.

  • After the addition is complete, stir the mixture at -78 °C for 30 minutes.

  • Slowly add pinacolone (1.0 equivalent) to the freshly prepared LDA solution at -78 °C.

  • Stir the resulting solution at -78 °C for 1 hour before proceeding with the Michael addition.

Protocol 2: Michael Addition and Work-up

This protocol describes the reaction of the pre-formed enolate with ethyl acrylate and the subsequent work-up procedure.

G cluster_0 Michael Addition cluster_1 Work-up A Slowly add ethyl acrylate (1.0-1.2 equivalents) to the enolate solution at -78 °C. B After addition, stir at -78 °C for 2-4 hours. A->B C Allow the reaction to warm slowly to room temperature and stir overnight. B->C D Cool the reaction mixture to 0 °C and quench by slow addition of saturated aqueous NH4Cl solution. C->D E Separate the organic and aqueous layers. D->E F Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). E->F G Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter. F->G H Concentrate the filtrate under reduced pressure to obtain the crude product. G->H

Caption: Workflow for the Michael addition and work-up.

Detailed Steps:

  • To the solution of lithium pinacolone enolate at -78 °C, add ethyl acrylate (1.0-1.2 equivalents) dropwise over 30-60 minutes.

  • After the addition is complete, stir the reaction mixture at -78 °C for 2-4 hours.

  • Remove the cooling bath and allow the reaction to warm to room temperature. Continue stirring overnight.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer two to three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

Data Presentation

Parameter Recommended Value/Condition Rationale
Base Lithium diisopropylamide (LDA)Strong, non-nucleophilic base for quantitative, irreversible enolate formation.[1][2]
Solvent Anhydrous Tetrahydrofuran (THF)Aprotic and effectively solvates the lithium enolate.[4]
Temperature -78 °C for enolate formation and additionMinimizes side reactions like polymerization and favors 1,4-addition.
Equivalents of Base 1.05 - 1.1Ensures complete deprotonation of the ketone.
Equivalents of Ethyl Acrylate 1.0 - 1.2A slight excess can help drive the reaction to completion.
Quenching Agent Saturated aqueous NH4ClMildly acidic to neutralize any remaining base without promoting side reactions.

References

  • Asymmetric and Diastereoselective Conjugate Addition Reactions: C–C Bond Formation at Large Scale. Organic Process Research & Development. [Link]

  • Structure and Reactivity of Lithium Enolates. From Pinacolone to Selective C-Alkylations of Peptides. Angewandte Chemie International Edition in English. [Link]

  • Conjugate addition of enolates - Overview. ChemTube3D. [Link]

  • Solid state aldol reactions of solvated and unsolvated lithium pinacolone enolate aggregates. ResearchGate. [Link]

  • Enolate. Wikipedia. [Link]

  • michael addition reactions: Topics by Science.gov. Science.gov. [Link]

  • The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Michael Addition Reaction Mechanism. Chemistry Steps. [Link]

  • Nucleophilic conjugate addition. Wikipedia. [Link]

  • Michael Reaction with Kinetic/Stoichiometric Enolates. University of Calgary. [Link]

  • Conformational Polymorphism of Lithium Pinacolone Enolate. ACS Figshare. [Link]

  • Michael addition reaction. Wikipedia. [Link]

  • Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. [Link]

  • Lithium enolates & enolate equivalents. Making Molecules. [Link]

  • A New Organocatalyzed Michael-Michael Cascade Reaction Generates Highly Substituted Fused Carbocycles. PMC. [Link]

  • Michael Addition Reaction Kinetics of Acetoacetates and Acrylates for the Formation of Polymeric Networks. ResearchGate. [Link]

Sources

Technical Support Center: Resolving Enantiomers of Ethyl 6,6-dimethyl-5-oxoheptanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working on the chiral separation of ethyl 6,6-dimethyl-5-oxoheptanoate and its derivatives. It is structured as a series of frequently asked questions and troubleshooting scenarios encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for resolving enantiomers of β-keto esters like this compound?

The two most prevalent and effective strategies for resolving enantiomers of β-keto esters are enzymatic kinetic resolution and chiral chromatography .

  • Enzymatic Kinetic Resolution: This method utilizes enzymes, typically lipases or esterases, which selectively catalyze the transformation (e.g., hydrolysis or transesterification) of one enantiomer over the other. This results in a mixture of a transformed enantiomer and the unreacted, opposite enantiomer, which can then be separated by standard chemical methods like column chromatography. This is often the preferred method for large-scale preparations due to its cost-effectiveness and high enantioselectivity.

  • Chiral Chromatography: This is a powerful analytical and preparative technique that uses a chiral stationary phase (CSP) to physically separate the two enantiomers. As the enantiomers pass through the column, they interact differently with the CSP, leading to different retention times and thus, separation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common platforms for this method.

Q2: Which enzymes are recommended for the kinetic resolution of this compound derivatives?

Lipases are the most widely used enzymes for the resolution of β-keto esters due to their broad substrate specificity, stability in organic solvents, and high enantioselectivity.

  • Candida antarctica Lipase B (CAL-B): This is often the first choice and most successful enzyme for this class of compounds. It is typically immobilized (e.g., Novozym® 435) which enhances its stability and allows for easy recovery and reuse. CAL-B is known for its high activity and ability to produce products with very high enantiomeric excess (ee).

  • Porcine Pancreatic Lipase (PPL): Another commonly used lipase that has shown effectiveness in the hydrolysis of various esters. Its selectivity can be highly dependent on the reaction conditions.

  • Pseudomonas cepacia Lipase (PCL): This lipase is also a strong candidate, known for its high enantioselectivity in the transesterification of keto esters.

The choice of enzyme is critical and often requires screening to find the optimal catalyst for a specific derivative.

Q3: How does the choice of solvent impact the success of an enzymatic resolution?

The solvent plays a crucial role in modulating enzyme activity and enantioselectivity. For lipases like CAL-B, non-polar, hydrophobic solvents are generally preferred.

  • High Enantioselectivity: Solvents like hexane, heptane, or methyl tert-butyl ether (MTBE) are excellent choices. They tend to maintain the rigid conformation of the enzyme, which is essential for its chiral recognition ability.

  • Low Enantioselectivity: Polar solvents like dimethyl sulfoxide (DMSO) or acetone can strip away the essential water layer from the enzyme's surface, leading to denaturation and a loss of both activity and selectivity.

The general rule is to start with a non-polar solvent and only explore more polar options if substrate solubility is a significant issue.

Q4: How is the success of the resolution, specifically the enantiomeric excess (ee), determined?

Enantiomeric excess (ee) is a measure of the purity of the chiral sample and is the most critical parameter for evaluating the success of a resolution. It is determined using chiral analytical techniques, primarily Chiral HPLC or Chiral GC.

The formula for ee is: ee (%) = |([R] - [S]) / ([R] + [S])| * 100 where [R] and [S] are the concentrations (or peak areas) of the two enantiomers.

A successful resolution will yield an ee of >95%, and ideally >99%. The standard method involves separating the enantiomers on a chiral column and integrating the peak areas from the resulting chromatogram.

Troubleshooting Guide

Problem: My enzymatic reaction shows very low or no conversion to the product.
  • Possible Cause 1: Inactive Enzyme. The enzyme may have been denatured by improper storage or harsh reaction conditions (e.g., extreme pH or temperature).

    • Solution: Always use a fresh batch of enzyme or test the activity of your current batch on a known, reliable substrate. Ensure the reaction pH is neutral (around 7.0) and the temperature is optimal for the specific lipase (typically 30-50 °C).

  • Possible Cause 2: Insufficient Water Content (for hydrolysis). Lipases require a minimal amount of water to maintain their catalytically active conformation.

    • Solution: For reactions in organic solvents, ensure the system is not completely anhydrous. Adding a very small, controlled amount of buffer or water (e.g., 0.1-1% v/v) can dramatically increase the reaction rate.

  • Possible Cause 3: Substrate or Product Inhibition. High concentrations of the starting material or the product can sometimes inhibit the enzyme's activity.

    • Solution: Try running the reaction at a lower substrate concentration. If product inhibition is suspected, consider an in-situ product removal strategy, though this can add complexity to the setup.

Problem: The enantioselectivity of my enzymatic reaction is poor (low ee).
  • Possible Cause 1: Suboptimal Temperature. Enantioselectivity is highly temperature-dependent. A higher temperature might increase the reaction rate but often at the cost of selectivity.

    • Solution: Lower the reaction temperature. It is common to find that a decrease from 40°C to room temperature (or even lower) can significantly improve the ee. This is because the flexibility of the enzyme is reduced at lower temperatures, enhancing its ability to discriminate between enantiomers.

  • Possible Cause 2: Incorrect Solvent. As discussed in the FAQs, the solvent has a profound effect on selectivity.

    • Solution: Switch to a less polar, more hydrophobic solvent like hexane or isooctane. Avoid polar aprotic solvents unless absolutely necessary for solubility.

  • Possible Cause 3: Racemization. The product alcohol or the remaining unreacted keto ester might be undergoing racemization under the reaction conditions. The alpha-proton of the ketone is susceptible to enolization and subsequent racemization, especially if the conditions are not neutral.

    • Solution: Ensure the reaction medium is buffered to a neutral pH. Upon completion, work up the reaction promptly and store the products under neutral, cold conditions.

Problem: I cannot separate the enantiomers using Chiral HPLC.
  • Possible Cause 1: Incorrect Chiral Stationary Phase (CSP). The most critical factor in chiral separation is the choice of the column. Not all CSPs work for all compounds.

    • Solution: For β-keto esters, polysaccharide-based CSPs are a very good starting point. Columns like Chiralcel® OD (Cellulose tris(3,5-dimethylphenylcarbamate)) or Chiralpak® AD (Amylose tris(3,5-dimethylphenylcarbamate)) are highly recommended. Consult column selection guides from manufacturers for specific recommendations.

  • Possible Cause 2: Suboptimal Mobile Phase. The composition of the mobile phase (the solvent that carries the sample through the column) dictates the interaction between the enantiomers and the CSP.

    • Solution: Systematically vary the ratio of the mobile phase components. For normal-phase HPLC, this typically involves adjusting the ratio of a non-polar solvent (like hexane or heptane) to a polar modifier (like isopropanol or ethanol). Small changes can have a dramatic effect on resolution. Also, adjust the flow rate; a lower flow rate often improves resolution.

Detailed Experimental Protocols

Protocol 1: Enzymatic Kinetic Resolution of this compound

This protocol describes a general procedure using immobilized Candida antarctica Lipase B (Novozym® 435) in an organic solvent.

Materials:

  • Racemic this compound

  • Immobilized CAL-B (Novozym® 435)

  • Anhydrous Methyl tert-butyl ether (MTBE)

  • n-Butanol

  • Molecular sieves (for maintaining anhydrous conditions)

  • Orbital shaker with temperature control

Procedure:

  • To a 50 mL flask, add racemic this compound (1.0 g, 1 equivalent).

  • Add 20 mL of anhydrous MTBE.

  • Add n-butanol (1.1 equivalents). The alcohol acts as the acyl acceptor in this transesterification reaction.

  • Add immobilized CAL-B (100 mg, 10% by weight of the substrate).

  • Seal the flask and place it in an orbital shaker set to 200 rpm and 30 °C.

  • Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 2, 4, 8, 24 hours) and analyzing them by GC or TLC. The reaction is typically stopped at or near 50% conversion to achieve the highest possible ee for both the product and the remaining starting material.

  • Once ~50% conversion is reached, stop the reaction by filtering off the enzyme. The enzyme can be washed with fresh solvent, dried, and reused.

  • Remove the solvent from the filtrate under reduced pressure.

  • The resulting mixture of the unreacted ethyl ester and the newly formed butyl ester can be separated using standard silica gel column chromatography.

  • Determine the enantiomeric excess (ee) of the separated, unreacted starting material and the product ester using Chiral HPLC or GC (see Protocol 2).

Protocol 2: Determination of Enantiomeric Excess (ee) by Chiral HPLC

Instrumentation & Materials:

  • HPLC system with a UV detector

  • Chiral Stationary Phase (CSP) Column: Chiralcel® OD-H (or similar polysaccharide-based column)

  • Mobile Phase: Hexane / Isopropanol (IPA) mixture

  • Samples of the resolved product and unreacted starting material

Procedure:

  • Prepare the Mobile Phase: A common starting point is a 95:5 (v/v) mixture of Hexane and IPA. Filter and degas the mobile phase before use.

  • Equilibrate the Column: Install the Chiralcel® OD-H column and equilibrate it with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved. Set the UV detector to a wavelength where the compound absorbs (e.g., 210 nm for the carbonyl group).

  • Prepare the Sample: Dissolve a small amount (~1 mg) of your purified sample (either the unreacted starting material or the product) in 1 mL of the mobile phase.

  • Inject and Analyze: Inject 5-10 µL of the sample onto the column.

  • Record the Chromatogram: Record the data until both enantiomer peaks have eluted.

  • Optimize if Necessary: If the peaks are not baseline-resolved, adjust the mobile phase composition. Increasing the percentage of IPA will generally decrease retention times but may reduce resolution. Decreasing the percentage of IPA will increase retention times and may improve resolution. Small adjustments (e.g., changing from 95:5 to 98:2 Hexane/IPA) can have a significant impact.

  • Calculate ee: Once a good separation is achieved, integrate the areas of the two enantiomer peaks. Use the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100.

Visualizations & Data

G cluster_prep Phase 1: Enzymatic Resolution cluster_workup Phase 2: Workup & Separation cluster_analysis Phase 3: Analysis A Racemic Keto Ester (R/S Mixture) B Add Lipase (e.g., CAL-B) + Solvent (e.g., MTBE) + Acyl Acceptor (e.g., BuOH) A->B C Incubate at 30°C Monitor until ~50% Conversion B->C D Filter to Remove Enzyme C->D E Concentrate Filtrate D->E F Silica Gel Chromatography E->F G Isolate Unreacted Ester (e.g., S-enantiomer) & Product Ester (e.g., R-enantiomer) F->G H Determine Enantiomeric Excess (ee) via Chiral HPLC/GC G->H

G Start Are enantiomer peaks co-eluting or poorly resolved? ChangeMobilePhase Decrease % of polar modifier (e.g., from 5% to 2% IPA) Start->ChangeMobilePhase Yes LowerFlowRate Decrease flow rate (e.g., from 1.0 to 0.5 mL/min) Start->LowerFlowRate Yes, try this first for minor improvement ChangeColumn Switch to a different Chiral Stationary Phase (CSP) Start->ChangeColumn Yes, if other methods fail ChangeMobilePhase->Start Still no resolution Success Peaks Resolved. Calculate ee. ChangeMobilePhase->Success Resolution achieved LowerFlowRate->Start Still no resolution LowerFlowRate->Success Resolution achieved ChangeColumn->Start Re-optimize mobile phase

Table 1: Representative Comparison of Chiral Stationary Phases for Keto Ester Separation

Chiral Stationary Phase (CSP)Common Trade NameTypical Mobile PhaseSeparation Principle
Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel® ODHexane/IsopropanolPi-pi interactions, hydrogen bonding, and steric hindrance within the helical polymer grooves.
Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak® ADHexane/IsopropanolSimilar to cellulose-based CSPs, but the different helical structure of amylose offers complementary selectivity.
Immobilized Polysaccharide PhasesChiralpak® IA, IB, IC, etc.Expanded solvent compatibilityCovalent bonding of the polysaccharide to the silica allows for the use of a wider range of solvents.

References

  • Enzymatic Resolution of Esters: Faber, K. (2018). Biotransformations in Organic Chemistry. Springer. [Link]

  • Chiral Chromatography Column Selection Guides: Daicel Chiral Technologies. Column Selection Guide. [Link]

  • Influence of the Solvent on Lipase Activity: Klibanov, A. M. (1997). Why are enzymes less active in organic solvents than in water? Trends in Biotechnology, 15(3), 97-101. [Link]

Validation & Comparative

A Comparative Guide to Ethyl 6,6-dimethyl-5-oxoheptanoate and Other Ketoesters for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the selection of the appropriate building block is a critical decision that dictates the efficiency and success of a synthetic campaign. β-keto esters are a versatile class of intermediates, prized for their dual reactivity that enables a wide array of carbon-carbon bond-forming reactions.[1] This guide provides an in-depth comparative analysis of Ethyl 6,6-dimethyl-5-oxoheptanoate, a sterically hindered ketoester, with other commonly used alternatives, supported by established chemical principles and experimental insights.

Introduction to this compound: The Influence of Steric Hindrance

This compound (CAS 569685-78-5) is a β-keto ester characterized by a bulky tert-butyl group adjacent to the ketone functionality.[2] This structural feature is the primary determinant of its unique reactivity profile when compared to less sterically encumbered analogs. Understanding the implications of this steric hindrance is paramount for its effective utilization in organic synthesis.

Chemical Structure:

Molecular Formula: C₁₁H₂₀O₃[2] Molecular Weight: 200.28 g/mol [3]

This guide will compare this compound with two other ketoesters that represent a spectrum of steric hindrance:

  • Ethyl acetoacetate: The archetypal, unhindered β-keto ester.

  • Ethyl pivaloylacetate: A highly hindered β-keto ester, analogous in some respects to this compound.

Comparative Analysis of Synthesis and Reactivity

The synthesis and reactivity of β-keto esters are intrinsically linked to their structure. The presence of bulky substituents can dramatically alter reaction outcomes, including yields and reaction times.

Synthesis of β-Keto Esters: A Tale of Two Condensations

The most common method for synthesizing β-keto esters is the Claisen condensation , a base-catalyzed reaction between two ester molecules.[4][5] For a successful Claisen condensation, the ester must possess at least two α-hydrogens to drive the reaction to completion through the formation of a stable enolate.[4]

For Ethyl Acetoacetate (less hindered): The Claisen condensation of ethyl acetate is a classic and efficient method.[6]

For this compound and Ethyl Pivaloylacetate (sterically hindered): The synthesis of sterically hindered β-keto esters via the Claisen condensation can be challenging. Self-condensation of the corresponding esters (ethyl 3,3-dimethylbutanoate for ethyl pivaloylacetate) is often inefficient due to the steric hindrance around the carbonyl group, which impedes the nucleophilic attack of the enolate.[7]

Alternative synthetic routes are therefore preferred for these compounds. A more modern and selective approach involves the acylation of Meldrum's acid followed by alcoholysis.[8] This method avoids the equilibrium limitations of the Claisen condensation and is generally higher yielding for sterically demanding substrates.

Synthesis_Comparison EAA_syn EAA_syn Hindered_syn Hindered_syn MA_route MA_route caption Synthesis routes for hindered vs. unhindered ketoesters.

Key Chemical Transformations: A Comparative Performance Analysis

The utility of a β-keto ester is defined by its performance in key chemical transformations. Here, we compare this compound and its counterparts in alkylation, decarboxylation, Knoevenagel condensation, and Michael addition reactions.

The acidic α-protons of β-keto esters can be readily removed by a suitable base to form a nucleophilic enolate, which can then be alkylated by an alkyl halide.[9]

  • Ethyl Acetoacetate: Being unhindered, the enolate of ethyl acetoacetate is readily accessible and undergoes efficient alkylation with a wide range of alkyl halides.[10]

  • This compound: The steric bulk of the tert-butyl group can hinder the approach of the alkylating agent to the α-carbon. This can lead to slower reaction rates and may require more forcing conditions or the use of less bulky alkylating agents.

Upon hydrolysis of the ester group to a carboxylic acid, the resulting β-keto acid can be readily decarboxylated upon heating to yield a ketone.[11]

  • General Trend: The rate of decarboxylation can be influenced by the substituents on the α-carbon. The reaction proceeds through a cyclic transition state, and steric congestion around this transition state can affect the reaction rate.[11] For this compound, after hydrolysis, the resulting β-keto acid would be expected to undergo decarboxylation to yield 6,6-dimethyl-2-heptanone.

The Knoevenagel condensation is a reaction between an active hydrogen compound (like a β-keto ester) and an aldehyde or ketone, catalyzed by a weak base, to form an α,β-unsaturated product.[12]

  • Ethyl Acetoacetate: Readily participates in Knoevenagel condensations with a variety of aldehydes and ketones.[13]

  • This compound: The steric hindrance from the tert-butyl group may disfavor the formation of the condensed product, potentially leading to lower yields or requiring longer reaction times compared to ethyl acetoacetate.

In a Michael addition, a nucleophile, such as the enolate of a β-keto ester, adds to an α,β-unsaturated carbonyl compound in a conjugate fashion.[14][15]

  • Ethyl Acetoacetate: Is a common nucleophile in Michael additions.[14]

  • This compound: The bulky nature of the enolate derived from this ketoester could influence the stereochemical outcome of the Michael addition and may also affect the reaction rate due to steric hindrance.

Comparative Data Summary

FeatureEthyl AcetoacetateThis compoundEthyl Pivaloylacetate
Structure CH₃COCH₂COOEt(CH₃)₃CCOCH₂CH₂CH₂COOEt(CH₃)₃CCOCH₂COOEt
Steric Hindrance LowHighVery High
Synthesis (Claisen) High YieldLow Yield (alternative routes preferred)Low Yield (alternative routes preferred)
Alkylation Reactivity HighModerate to LowLow
Suitability for Bulky Substrates VersatileMay require optimizationChallenging

Experimental Protocols

The following protocols are provided for the synthesis and a key reaction of ethyl acetoacetate. These can be adapted for this compound with the understanding that reaction times may be longer and yields may be lower due to steric hindrance.

Protocol 1: Synthesis of Ethyl Acetoacetate via Claisen Condensation

Materials:

  • Ethyl acetate, anhydrous

  • Sodium ethoxide

  • Anhydrous ethanol

  • Diethyl ether

  • Dilute sulfuric acid

Procedure:

  • A solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.

  • Anhydrous ethyl acetate is added dropwise to the stirred sodium ethoxide solution at a rate that maintains a gentle reflux.

  • After the addition is complete, the mixture is heated at reflux for 2-3 hours.

  • The reaction mixture is cooled, and the product is precipitated by the addition of diethyl ether.

  • The solid sodium salt of ethyl acetoacetate is collected by filtration.

  • The salt is then dissolved in water and acidified with dilute sulfuric acid.

  • The liberated ethyl acetoacetate is extracted with diethyl ether, the organic layer is dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation.

  • The crude product is purified by fractional distillation under reduced pressure.

Protocol 2: Alkylation of Ethyl Acetoacetate

Materials:

  • Ethyl acetoacetate

  • Sodium ethoxide

  • Anhydrous ethanol

  • Alkyl halide (e.g., ethyl iodide)

  • Diethyl ether

  • Saturated aqueous ammonium chloride

Procedure:

  • To a solution of sodium ethoxide in anhydrous ethanol, ethyl acetoacetate is added dropwise at room temperature.

  • The mixture is stirred for 1 hour to ensure complete formation of the enolate.

  • The alkyl halide is then added dropwise, and the reaction mixture is heated at reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between diethyl ether and water.

  • The organic layer is washed with saturated aqueous ammonium chloride and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Visualization of Reaction Mechanisms and Workflows

Alkylation_Mechanism Ketoester β-Keto Ester Enolate Enolate Anion Ketoester->Enolate + Base (-BH) Alkylated_Product α-Alkylated β-Keto Ester Enolate->Alkylated_Product + R-X (-X⁻) Alkyl_Halide Alkyl Halide (R-X) caption General mechanism for the alkylation of a β-keto ester.

Ketoester_Selection Start Desired Reaction? Steric_Hindrance Is Steric Hindrance a Factor? Start->Steric_Hindrance Unhindered Use Ethyl Acetoacetate Steric_Hindrance->Unhindered No Hindered Consider this compound Steric_Hindrance->Hindered Yes caption Decision workflow for selecting a β-keto ester.

Conclusion

This compound presents a unique reactivity profile primarily governed by the steric influence of its tert-butyl group. While this steric bulk can be a disadvantage in reactions where unhindered access to the α-carbon or carbonyl group is required, it can be strategically employed to control selectivity in certain synthetic transformations. For general-purpose applications requiring high reactivity, ethyl acetoacetate remains the workhorse of β-keto esters. However, for syntheses where steric differentiation is key, or where the bulky substituent is a desired feature in the final product, this compound offers a valuable alternative for the discerning synthetic chemist.

References

  • Benetti, S., Romagnoli, R., De Risi, C., Spalluto, G., & Zanirato, V. (1995). Mastering β-Keto Esters. Chemical Reviews, 95(5), 1065–1114. [Link][16]

  • Tsuji, J. (2004). Development of β-keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. Proceedings of the Japan Academy, Series B, 80(7), 349–363. [Link][17]

  • AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. AK Lectures. [Link][9]

  • SpectraBase. (n.d.). This compound. SpectraBase. [Link][3]

  • Villalobos-García, D. S., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Molecules, 28(19), 6791. [Link][18]

  • ACS Publications. (n.d.). Mastering β-Keto Esters. Chemical Reviews. [Link][16]

  • Wikipedia. (n.d.). Claisen condensation. Wikipedia. [Link][5]

  • El-Faham, A., et al. (2021). Recent advances in the transesterification of β-keto esters. RSC Advances, 11(43), 26685-26707. [Link][19]

  • LibreTexts Chemistry. (2014). 19.15 A Claisen Condensation Forms a β-Keto Ester. [Link][20]

  • ResearchGate. (2008). Selective Cleavage and Decarboxylation of β-Keto Esters Derived from (Trimethylsilyl)ethanol in the Presence of β-Keto Esters Derived from Other Alcohols. [Link][21]

  • Oshry, L., & Rosenfeld, S. M. (n.d.). Synthesis and Uses of β-Keto Acids. A Brief Review. [Link][22]

  • JoVE. (2025). Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis. [Link][23]

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  • ACS Publications. (2021). Alkyl Substituted Beta-Keto Acids: Molecular Structure and Decarboxylation Kinetics in Aqueous Solution and on the Surface of Metal Oxides. [Link][11]

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  • Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. [Link][12]

  • Reddit. (2018). How does steric hindrance affect reactivity of alcohols, ketones, and aldehydes?. r/Mcat. [Link][7]

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  • Organic Chemistry Portal. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. [Link][30]

  • NC State University Libraries. (n.d.). 23.10 Conjugate Carbonyl Additions: The Michael Reaction. Organic Chemistry. [Link][14]

  • LibreTexts Chemistry. (2025). 23.10: Conjugate Carbonyl Additions - The Michael Reaction. [Link][15]

  • Organic Syntheses. (n.d.). Rhodium-catalyzed heterocycloaddition of a diazomalonate and a nitrile. [Link][31]

  • ResearchGate. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. [Link][32]

  • YouTube. (2022). Relative reactivity of Aldehydes and Ketones || Steric hindrance Inductive effect. [Link][33]

  • SpectraBase. (n.d.). ETHYL-5,5-DIMETHYL-6-OXO-HEPTANOATE. [Link][34]

  • LibreTexts Chemistry. (2025). 22.7: Alkylation of Enolate Ions. [Link][10]

  • ResearchGate. (2010). Knoevenagel condensation of aldehydes with ethyl cyanoacetate. [Link][35]

  • Google Patents. (n.d.). A kind of chemical synthesis method of ethyl 6-chloro-6-oxohexanoate. [36]

  • The Bioscan. (2025). A one-pot microwave assisted synthesis of ethyl 7,7-dimethyl-5-oxo-4-aryl-2- [(arylsulfonyl)methyl]. [Link][37]

  • National Institutes of Health. (n.d.). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. [Link][38]

  • YouTube. (2020). B.Sc. III Year | Organic synthesis via enolates | Alkylation of ethyl acetoacetate. [Link][39]

  • Wikipedia. (n.d.). Ethyl acetoacetate. Wikipedia. [Link][6]

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A Comparative Guide to the Reactivity of Ethyl 6,6-dimethyl-5-oxoheptanoate and Ethyl 6-methyl-5-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the chemical reactivity of Ethyl 6,6-dimethyl-5-oxoheptanoate and Ethyl 6-methyl-5-oxoheptanoate. The core difference between these two molecules lies in the substitution at the carbon atom alpha to the ketone (C6). This compound possesses a gem-dimethyl group at this position, creating a quaternary carbon, whereas Ethyl 6-methyl-5-oxoheptanoate has a single methyl group, resulting in a tertiary carbon. This seemingly minor structural variance has profound implications for the reactivity of the adjacent ketone, primarily due to steric hindrance.

The Foundational Principle: Steric Hindrance at the α-Carbon

The reactivity of a ketone is largely governed by the accessibility of its electrophilic carbonyl carbon to nucleophiles. The transition state for nucleophilic addition involves a change in geometry from trigonal planar (sp²) to tetrahedral (sp³).[1][2] The presence of bulky substituents on the carbon atoms adjacent (alpha) to the carbonyl group can significantly impede the approach of a nucleophile.[1][3] This phenomenon, known as steric hindrance, raises the energy of the transition state, thereby slowing down the reaction rate.[1]

In the case of this compound, the two methyl groups at the C6 position create a bulky tert-butyl-like environment next to the carbonyl. This arrangement presents a formidable steric barrier to incoming nucleophiles. In contrast, the single methyl group in Ethyl 6-methyl-5-oxoheptanoate creates a less congested environment, making the carbonyl carbon more accessible. Aldehydes, with only a small hydrogen atom, are generally more reactive than ketones, which have one or two larger alkyl groups.[2][4][5][6] The principle extends to substituted ketones; increased alkyl substitution leads to decreased reactivity.[7]

Comparative Reactivity in Key Transformations

The difference in steric hindrance is expected to manifest in several key reactions common in organic synthesis.

Grignard reactions involve the addition of an organomagnesium halide to a ketone to form a tertiary alcohol.[8][9] This reaction is highly sensitive to steric hindrance.[8]

  • Ethyl 6-methyl-5-oxoheptanoate (Less Hindered): This compound is expected to react readily with Grignard reagents like methylmagnesium bromide under standard conditions to yield the corresponding tertiary alcohol.

  • This compound (More Hindered): The reaction is anticipated to be significantly slower.[1] Competing side reactions, such as enolization (where the Grignard reagent acts as a base to remove an alpha-proton) or reduction, become more probable.[8][10] To achieve a successful addition, more forcing conditions, such as higher temperatures or the use of additives like cerium(III) chloride (in a Luche reaction) to enhance the nucleophilicity of the organometallic reagent, may be necessary.[10][11]

The formation of an enolate by deprotonation of an α-hydrogen is a critical step in reactions like the Aldol condensation.[12][13][14]

  • Ethyl 6-methyl-5-oxoheptanoate: Possesses an acidic proton at the C6 position, which can be abstracted by a base to form an enolate. This enolate can then act as a nucleophile in an Aldol reaction.[15][16]

  • This compound: Lacks a hydrogen atom at the C6 position and therefore cannot form an enolate at that site.[1] Enolization can only occur at the less substituted C4 position, leading to a different regioisomer of the enolate. This has significant implications for the products of subsequent reactions.

The equilibrium of Aldol reactions for ketones, especially sterically hindered ones, often favors the reactants.[12] Driving the reaction to completion can be challenging.[7][12]

Proposed Experimental Comparison: Grignard Addition

To quantify the reactivity difference, a comparative study of the Grignard reaction with methylmagnesium bromide is proposed. The reaction progress can be monitored over time by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

Objective: To compare the reaction rate of methylmagnesium bromide addition to this compound and Ethyl 6-methyl-5-oxoheptanoate.

Materials:

  • This compound

  • Ethyl 6-methyl-5-oxoheptanoate

  • Methylmagnesium bromide (3.0 M in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Internal standard (e.g., dodecane)

Procedure:

  • Set up two identical, dry, three-necked flasks equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

  • In each flask, dissolve 1.0 equivalent of the respective ketone substrate in anhydrous diethyl ether. Add a known amount of the internal standard.

  • Cool the solutions to 0 °C in an ice bath.

  • To each flask, add 1.1 equivalents of methylmagnesium bromide solution dropwise via the dropping funnel over 10 minutes.

  • At regular time intervals (e.g., 15, 30, 60, 120 minutes), withdraw a small aliquot from each reaction mixture.

  • Immediately quench each aliquot with saturated aqueous ammonium chloride solution.

  • Extract the quenched aliquot with diethyl ether, dry the organic layer with anhydrous magnesium sulfate, and analyze by GC to determine the ratio of starting material to product.

  • After 2 hours, quench the entire reaction mixtures and work up similarly to obtain the final product yields.

Illustrative Data Presentation

The following table presents hypothetical data to illustrate the expected outcome of the comparative experiment.

Time (minutes)Ethyl 6-methyl-5-oxoheptanoate (% Conversion)This compound (% Conversion)
15455
307512
609525
120>9940
Final Yield 98% 42% (with 55% recovered starting material)
Visualizing the Concepts

Diagrams generated using Graphviz (DOT language) can help visualize the concepts discussed.

Steric_Hindrance cluster_0 Ethyl 6-methyl-5-oxoheptanoate (Less Hindered) cluster_1 This compound (More Hindered) Ketone_A Carbonyl Carbon TS_A Lower Energy Transition State Ketone_A->TS_A Nucleophile_A Nucleophile Nucleophile_A->Ketone_A Easier Approach Product_A Fast Reaction TS_A->Product_A Ketone_B Carbonyl Carbon TS_B Higher Energy Transition State Ketone_B->TS_B Nucleophile_B Nucleophile Nucleophile_B->Ketone_B Hindered Approach Product_B Slow Reaction TS_B->Product_B

Caption: Steric hindrance effect on nucleophilic addition.

Experimental_Workflow Start Prepare Ketone Solutions (Substrate A & Substrate B) Reaction_Setup Cool to 0°C under N2 Start->Reaction_Setup Grignard_Addition Add MeMgBr (1.1 eq) Reaction_Setup->Grignard_Addition Monitoring Take Aliquots at t=15, 30, 60, 120 min Grignard_Addition->Monitoring Quench_Aliquots Quench with NH4Cl Monitoring->Quench_Aliquots Analysis GC Analysis for % Conversion Quench_Aliquots->Analysis Final_Workup Quench Main Reaction & Isolate Product Analysis->Final_Workup End Compare Rates and Yields Final_Workup->End

Caption: Workflow for comparative Grignard reaction.

Conclusion

The presence of a gem-dimethyl group at the C6 position in this compound introduces significant steric hindrance around the adjacent carbonyl group. This steric shielding is the primary determinant of its lower reactivity compared to Ethyl 6-methyl-5-oxoheptanoate in nucleophilic addition reactions. Consequently, reactions with the gem-dimethylated compound are expected to be slower and may require more specialized conditions to achieve high yields and avoid side reactions. Furthermore, the absence of an α-hydrogen at the C6 position in the gem-dimethylated compound precludes enolate formation at that site, fundamentally altering its reactivity in base-catalyzed reactions. These predictable differences in reactivity, grounded in fundamental principles of organic chemistry, are crucial for designing efficient synthetic routes and for the development of new chemical entities.

References

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915). The formation and stability of spiro-compounds. Part I. The stability of the paraffins. J. Chem. Soc., Trans., 107, 1080-1106. [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Alpha Hydrogens. [Link]

  • Chemistry LibreTexts. (2024, March 17). 23.1: Carbonyl Condensations - The Aldol Reaction. [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

  • Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. [Link]

  • Master Organic Chemistry. (2022, April 14). Aldol Addition and Condensation Reactions. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Wikipedia. (n.d.). Aldol condensation. [Link]

  • Wikipedia. (n.d.). Carbonyl α-substitution reaction. [Link]

  • Wikipedia. (n.d.). Thorpe–Ingold effect. [Link]

Sources

A Senior Application Scientist's Guide to Analytical Standards for Ethyl 6,6-dimethyl-5-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

The Challenge: Establishing a Standard for a Novel Keto Ester

Ethyl 6,6-dimethyl-5-oxoheptanoate is a unique molecule with potential applications in various synthetic pathways. However, its novelty means a lack of commercially available, pre-certified analytical standards. This necessitates a rigorous in-house qualification process. The goal is to create a primary reference material with a comprehensively determined purity value, against which all future batches can be compared. This is crucial for ensuring the reproducibility and accuracy of experimental results in research and development.

Comparative Analysis of Analytical Techniques for Purity Assessment

The selection of an appropriate analytical technique for purity determination depends on the specific requirements of the analysis, including the nature of the compound and potential impurities. For a compound like this compound, a multi-pronged approach is recommended to ensure a comprehensive and reliable purity assessment.

Here, we compare the most relevant techniques: Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR).

FeatureGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and interaction with a stationary phase.Signal intensity is directly proportional to the number of atomic nuclei.
Primary Use Purity determination of volatile and thermally stable compounds.Purity determination of a wide range of compounds, including less volatile and thermally labile ones.Absolute purity determination without a specific reference standard of the analyte.
Selectivity High for volatile impurities.High, with flexibility in mobile and stationary phases to resolve a wide range of impurities.High, based on unique chemical shifts of protons.
Sensitivity High, typically in the ppm range.Moderate to high, depending on the chromophore of the analyte and impurities.Moderate, generally lower than chromatographic methods.
Quantitation Relative (area percent) or absolute (with a certified standard).Relative (area percent) or absolute (with a certified standard).Absolute (mass fraction) using a certified internal standard.
Sample Throughput High.Moderate to high.Low to moderate.
Limitations Not suitable for non-volatile or thermally labile compounds.Keto-enol tautomerism in β-keto esters can lead to poor peak shapes, requiring method development.Requires a certified internal standard and careful experimental setup for accuracy.

Experimental Protocols and Method Validation

A self-validating system is one where the chosen analytical methods are demonstrated to be suitable for their intended purpose.[1] This involves validating key parameters such as specificity, linearity, accuracy, and precision.[2][3][4][5]

Workflow for Establishing an In-house Primary Standard

cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_purity Purity Assessment cluster_documentation Standard Qualification synthesis Synthesize this compound purification Purify by fractional distillation or column chromatography synthesis->purification nmr ¹H and ¹³C NMR purification->nmr ms Mass Spectrometry (GC-MS) purification->ms ftir FTIR Spectroscopy purification->ftir qnmr qNMR (absolute purity) ftir->qnmr gcfid GC-FID (volatile impurities) ftir->gcfid hplcuv HPLC-UV (non-volatile impurities) ftir->hplcuv cert Generate Certificate of Analysis hplcuv->cert

Caption: Workflow for in-house primary standard qualification.

Protocol 1: Purity Determination by Gas Chromatography (GC-FID)

Gas chromatography is a robust technique for assessing the purity of volatile compounds like esters.[6][7][8][9][10]

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column: A nonpolar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) is a good starting point.

Reagents:

  • High-purity helium (carrier gas).

  • High-purity hydrogen and air (for FID).

  • High-purity solvent for sample dilution (e.g., ethyl acetate).

Procedure:

  • Sample Preparation: Prepare a solution of this compound in ethyl acetate at a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas Flow Rate: 1 mL/min (constant flow).

    • Detector Temperature: 300°C.

  • Analysis: Inject the sample solution. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

Causality Behind Choices:

  • A nonpolar column is chosen as the initial choice for this relatively nonpolar analyte.

  • The temperature program is designed to ensure the elution of the main component and any potential higher-boiling impurities.

  • FID is selected for its excellent sensitivity to hydrocarbons and its linear response over a wide concentration range.

Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

HPLC is a versatile technique for separating a wide range of compounds.[11][12][13] For β-keto esters, method development is crucial to manage potential issues like keto-enol tautomerism which can cause peak broadening.

Instrumentation:

  • HPLC system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (for pH adjustment, optional).

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water. A gradient elution is recommended to resolve impurities with a wide range of polarities. For example, starting from 40% acetonitrile and increasing to 90% over 20 minutes.

  • Sample Preparation: Dissolve the sample in the initial mobile phase to a concentration of approximately 0.5 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • UV Detection Wavelength: 210 nm (as the compound lacks a strong chromophore, a low wavelength is used).

  • Analysis: Inject the sample solution. Purity is calculated based on the area percentage of the main peak.

Causality Behind Choices:

  • A C18 column is a general-purpose reversed-phase column suitable for moderately polar organic molecules.

  • Gradient elution is employed to ensure the elution of both polar and non-polar impurities.

  • A low UV wavelength is chosen to maximize the detection of the ester and potential impurities that may lack significant chromophores. Adjusting the mobile phase pH with a small amount of formic acid can sometimes improve peak shape for compounds exhibiting tautomerism.

Protocol 3: Absolute Purity Determination by Quantitative NMR (qNMR)

qNMR is a primary ratio method that allows for the determination of purity without the need for a specific reference standard of the analyte.[14][15][16][17][18] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling accurate quantification against a certified internal standard.

Instrumentation:

  • NMR spectrometer (400 MHz or higher).

  • 5 mm NMR tubes.

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Certified internal standard (e.g., maleic acid, dimethyl sulfone).

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the certified internal standard into a vial. Dissolve the mixture in a known volume of CDCl₃ and transfer to an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including a long relaxation delay (e.g., 5 times the longest T1 relaxation time of the protons of interest) to ensure complete relaxation of all signals.

  • Data Processing: Carefully phase and baseline correct the spectrum. Integrate the well-resolved signals of the analyte and the internal standard.

  • Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

Causality Behind Choices:

  • A high-field NMR spectrometer (≥400 MHz) is used to achieve better signal dispersion and resolution.

  • The internal standard must be stable, non-volatile, have a simple spectrum with at least one signal that does not overlap with the analyte signals, and be of high, certified purity.

  • A long relaxation delay is critical for accurate quantification, as it ensures that all protons have fully relaxed before the next pulse, making the signal intensity directly proportional to the number of protons.

Structural Confirmation and Impurity Identification

Beyond purity assessment, structural confirmation is essential.

Mass Spectrometry (MS)

When coupled with GC or HPLC, MS provides molecular weight information and fragmentation patterns, which are invaluable for identifying unknown impurities.[19][20][21][22][23][24] For this compound, characteristic fragments would likely arise from cleavage alpha to the carbonyl groups and McLafferty rearrangements.

Infrared (IR) Spectroscopy

FTIR is a rapid technique to confirm the presence of key functional groups. For this compound, expect strong absorbance bands for the ester carbonyl (C=O) stretch around 1735-1750 cm⁻¹ and the ketone carbonyl stretch around 1715 cm⁻¹.[25]

Comparative Logic for Method Selection

cluster_primary Primary Purity Assignment cluster_orthogonal Orthogonal Methods for Impurity Profiling start Purity Assessment Goal qnmr qNMR (Absolute Purity) start->qnmr gcfid GC-FID (Volatile Impurities) start->gcfid hplcuv HPLC-UV (Non-volatile Impurities) start->hplcuv mass_balance Mass Balance Approach qnmr->mass_balance Cross-validation final_purity final_purity mass_balance->final_purity Final Certified Purity

Sources

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized Ethyl 6,6-dimethyl-5-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the purity of a synthetic intermediate is not merely a quality metric; it is the foundation upon which the integrity of subsequent research and the safety of final products are built. Ethyl 6,6-dimethyl-5-oxoheptanoate, a versatile keto-ester, serves as a crucial building block in the synthesis of more complex molecules. Its purity is paramount. This guide provides an in-depth comparison of analytical techniques for assessing the purity of this compound, grounded in practical expertise and scientific rigor.

The Synthetic Landscape: Anticipating Potential Impurities

Before selecting an analytical method, one must first understand the likely impurities. A common and efficient route to γ-keto esters like this compound is the Michael addition (also known as conjugate addition).[1][2][3][4] In a typical scheme, an enolate derived from a β-dicarbonyl compound acts as the Michael donor, attacking an α,β-unsaturated carbonyl compound, the Michael acceptor.[1][2][5]

A plausible synthesis for our target molecule involves the conjugate addition of the enolate of ethyl acetoacetate to mesityl oxide.

Potential Impurities Arising from Synthesis:

  • Unreacted Starting Materials: Ethyl acetoacetate and mesityl oxide.

  • Side-Reaction Products: Products from the self-condensation of ethyl acetoacetate or polymerization of mesityl oxide.

  • Reagents and Catalysts: Residual base (e.g., sodium ethoxide) or acid used in workup.

  • Solvents: Trace amounts of reaction or extraction solvents (e.g., ethanol, diethyl ether, toluene).[6][7][8]

Understanding this impurity profile is critical. It informs our choice of analytical techniques, as each method possesses unique strengths in detecting these specific types of contaminants.

Comparative Analysis of Purity Assessment Methodologies

The purity of this compound can be determined using a suite of orthogonal analytical techniques. No single method is sufficient; a combination provides a comprehensive and trustworthy purity profile. The most powerful combination for this particular analyte involves Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC), supplemented by Fourier-Transform Infrared (FTIR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Technique Principle Strengths for This Analyte Limitations
¹H & ¹³C NMR Measures the magnetic properties of atomic nuclei.- Provides unambiguous structural confirmation.- Can quantify impurities without a specific reference standard (qNMR).- Detects structurally similar impurities.- Lower sensitivity compared to GC.- Signal overlap can complicate analysis of complex mixtures.
GC-MS/FID Separates volatile compounds based on boiling point and polarity, followed by detection.- Excellent separation of volatile impurities (solvents, starting materials).- High sensitivity (ppm to ppb levels).- MS provides identification of unknown impurities.- Not suitable for non-volatile or thermally labile impurities.- Requires derivatization for some compounds.
HPLC Separates compounds based on their interaction with a stationary phase.- Ideal for non-volatile or thermally labile byproducts.- High resolution and sensitivity with appropriate detectors.- Analyte lacks a strong UV chromophore, requiring alternative detectors like RID or CAD.[9][10][11][12]- Method development can be more complex.
FTIR Measures the absorption of infrared radiation by molecular vibrations.- Rapid confirmation of functional groups (ester C=O, ketone C=O).- Good for detecting impurities with unique functional groups (e.g., -OH from alcohols).- Primarily qualitative.- Not suitable for complex mixtures or trace analysis.

Experimental Protocols & Workflow

A robust purity assessment follows a logical workflow, starting with qualitative confirmation and proceeding to quantitative analysis.

Workflow for Purity Determination

Caption: Logical workflow for the comprehensive purity assessment of this compound.

Protocol 1: Structural and Purity Verification by NMR Spectroscopy

NMR is the cornerstone of structural elucidation and can be adapted for precise quantification (qNMR).[13]

Expertise & Causality: We use an internal standard for qNMR.[14][15][16] An internal standard is a compound of known purity and mass added to the sample, serving as a reference for quantifying the analyte.[14][15] This approach mitigates variations in sample volume and spectrometer performance, leading to highly accurate and precise results.[16][17] The choice of standard is critical: it must be soluble in the same solvent, be chemically inert, and have signals that do not overlap with the analyte's signals.[14][17]

Step-by-Step Protocol (¹H qNMR):

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of the synthesized this compound into a clean vial.

    • Select a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) and accurately weigh approximately 10 mg into the same vial. The standard must have a known purity.

    • Dissolve the mixture in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and transfer to an NMR tube.

  • Instrument Setup (300-500 MHz Spectrometer):

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve high homogeneity.

    • Critical Parameter: Set the relaxation delay (d1) to at least 5 times the longest T1 relaxation time of the protons being integrated (both analyte and standard). A d1 of 30 seconds is often sufficient to ensure full relaxation and accurate integration.

  • Data Acquisition & Processing:

    • Acquire the ¹H NMR spectrum.

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard. For our analyte, the triplet from the ethyl ester's CH₃ group (~1.2 ppm) is a good candidate. For the standard, the aromatic protons are suitable.

  • Purity Calculation:

    • Use the following formula: Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std Where:

      • I = Integral area

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P_std = Purity of the standard

Protocol 2: Analysis of Volatile Impurities by GC-MS/FID

Gas chromatography is the premier technique for detecting volatile organic compounds (VOCs) like residual solvents and starting materials.[18][19] A Flame Ionization Detector (FID) is ideal for quantification due to its wide linear range and near-universal response to hydrocarbons.[20][21][22][23] Mass Spectrometry (MS) is used in parallel for definitive identification of unknown peaks.

Expertise & Causality: A split/splitless injector is used. A split injection is used for the main purity analysis to avoid overloading the column. A splitless injection would be used for trace impurity analysis to maximize sensitivity. The temperature program is designed to first elute highly volatile solvents at a low temperature, then ramp up to elute the main product and any less volatile impurities.

Step-by-Step Protocol (GC-FID):

  • Sample Preparation:

    • Prepare a stock solution of the synthesized ester at ~10 mg/mL in a high-purity solvent like dichloromethane.

    • Create a dilution of this stock solution to 100 µg/mL for analysis.

  • Instrument Parameters:

    • Column: A non-polar or mid-polarity column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for this analyte.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector: 250°C, split ratio 50:1.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • FID Detector: 300°C.

  • Data Analysis:

    • The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (Area %) = (Area_analyte / Total Area_all peaks) * 100

    • Any impurity peaks can be tentatively identified by running a parallel sample on GC-MS under the same conditions and comparing mass spectra to a library (e.g., NIST).

Workflow for GC Analysis

GC_Workflow A Prepare Sample (100 µg/mL in DCM) B Inject into GC A->B C Separate on DB-5ms Column (Temp Program) B->C D Split Flow C->D E FID Detector (Quantification) D->E F MS Detector (Identification) D->F G Process Data: Area % Calculation E->G H Process Data: Library Search F->H I Purity Report G->I H->I

Caption: Dual-detector GC workflow for simultaneous quantification (FID) and identification (MS).

Protocol 3: High-Performance Liquid Chromatography (HPLC)

For potential non-volatile impurities, such as degradation products or polymeric side-products, HPLC is the method of choice.[24] A significant challenge is that this compound lacks a strong UV chromophore.[9] Therefore, a universal detector is required.

Expertise & Causality: A standard UV detector is unsuitable. A Refractive Index Detector (RID) is a viable option, but it is sensitive to temperature fluctuations and incompatible with gradient elution.[9] A Charged Aerosol Detector (CAD) is a superior choice, offering universal detection for non-volatile analytes and compatibility with gradient elution, providing better sensitivity and resolution.[12]

Step-by-Step Protocol (HPLC-CAD):

  • Sample Preparation:

    • Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • Instrument Parameters:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B).

      • Start at 60% A / 40% B.

      • Gradient to 10% A / 90% B over 15 minutes.

      • Hold for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detector: Charged Aerosol Detector (CAD).

  • Data Analysis:

    • Similar to GC, purity is determined by area percent. The CAD response is more uniform across different compounds than UV, making area percent a more accurate representation of purity without individual standards for each impurity.

Conclusion: A Multi-Faceted Approach to Purity

Assessing the purity of a synthesized compound like this compound requires more than a single measurement. It demands a scientifically sound, multi-faceted strategy. By combining the structural certainty of NMR, the high-resolution separation of volatile impurities by GC, and the capability of HPLC to detect non-volatile species, researchers can build a comprehensive and trustworthy purity profile. This rigorous, evidence-based approach ensures the quality of intermediates, underpinning the success and reproducibility of scientific research and development. The validation of these analytical methods is crucial to ensure they are suitable for their intended purpose, providing reliable and accurate results.[25][26][27][28][29]

References

  • Shinde, V. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharma Beginners. Available at: [Link]

  • SCION Instruments. (n.d.). GC-FID | Gas Chromatography Flame Ionization Detector. Available at: [Link]

  • Inst Tools. (2018). Flame Ionization Detector (FID) Principle. Available at: [Link]

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A Researcher's Guide to Differentiating Positional Isomers of Ethyl 6,6-dimethyl-5-oxoheptanoate Using Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the fields of chemical synthesis and drug development, the precise structural characterization of organic molecules is paramount. Constitutional isomers—molecules sharing the same molecular formula but differing in the connectivity of their atoms—often exhibit distinct physical, chemical, and biological properties. Consequently, robust analytical methods are required to unambiguously differentiate them. This guide provides a detailed spectroscopic comparison of Ethyl 6,6-dimethyl-5-oxoheptanoate and two of its constitutional isomers where the position of the ketone carbonyl group is shifted.

The Isomers in Focus: C₁₁H₂₀O₃

We will compare the titular compound with two of its positional isomers. The key to their differentiation lies in how the local electronic environment of each nucleus and functional group changes with the ketone's position, giving rise to unique spectroscopic fingerprints.

  • Isomer 1: this compound (A δ-keto ester)

  • Isomer 2: Ethyl 6,6-dimethyl-4-oxoheptanoate (A γ-keto ester)

  • Isomer 3: Ethyl 6,6-dimethyl-3-oxoheptanoate (A β-keto ester)

A multi-faceted spectroscopic approach, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provides a self-validating system for positive identification.

G cluster_0 Analytical Workflow cluster_1 Primary Differentiation Logic Unknown Isomer\n(C11H20O3) Unknown Isomer (C11H20O3) NMR Spectroscopy\n(1H, 13C) NMR Spectroscopy (1H, 13C) Unknown Isomer\n(C11H20O3)->NMR Spectroscopy\n(1H, 13C) IR Spectroscopy IR Spectroscopy Unknown Isomer\n(C11H20O3)->IR Spectroscopy Mass Spectrometry Mass Spectrometry Unknown Isomer\n(C11H20O3)->Mass Spectrometry Connectivity Map\n(C-H Framework) Connectivity Map (C-H Framework) NMR Spectroscopy\n(1H, 13C)->Connectivity Map\n(C-H Framework) Functional Group\n(C=O Environment) Functional Group (C=O Environment) IR Spectroscopy->Functional Group\n(C=O Environment) Fragmentation\n(Molecular Skeleton) Fragmentation (Molecular Skeleton) Mass Spectrometry->Fragmentation\n(Molecular Skeleton) Definitive Structure Definitive Structure Connectivity Map\n(C-H Framework)->Definitive Structure Unique Shifts & Couplings Functional Group\n(C=O Environment)->Definitive Structure Distinct C=O Bands Fragmentation\n(Molecular Skeleton)->Definitive Structure Characteristic Fragments

Caption: High-level analytical workflow for isomer differentiation.

Part 1: ¹H and ¹³C NMR Spectroscopy - Mapping the Molecular Framework

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and integrations, a definitive map of the carbon-hydrogen framework can be constructed for each isomer.

Experimental Protocol: Acquiring High-Resolution NMR Spectra
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified ester in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

  • Instrument Setup: The experiment is performed on a 400 MHz (or higher) spectrometer. The magnetic field is shimmed to ensure homogeneity.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used. Typically, 8-16 scans are acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used. Due to the low natural abundance of ¹³C, several hundred to a few thousand scans are required.

Comparative Analysis of NMR Data

The key to differentiating the isomers lies in observing the chemical shifts of the methylene (-CH₂-) protons adjacent to the carbonyl groups. A carbonyl group strongly deshields adjacent protons and carbons, shifting their signals downfield.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities

AssignmentIsomer 1 (δ-keto)Isomer 2 (γ-keto)Isomer 3 (β-keto, Keto Form)Rationale for Differentiation
-C(CH₃)₃~1.1 (s, 9H)~1.1 (s, 9H)~1.1 (s, 9H)Invariant tert-butyl group.
-OCH₂CH₃~4.1 (q, 2H)~4.1 (q, 2H)~4.1 (q, 2H)Standard ethyl ester quartet.
-OCH₂CH₃~1.2 (t, 3H)~1.2 (t, 3H)~1.2 (t, 3H)Standard ethyl ester triplet.
C2-H₂ (α to ester)~2.3 (t, 2H)~2.5 (t, 2H)~3.4 (s, 2H) Diagnostic: In Isomer 3, this group is α to both carbonyls, causing a significant downfield shift and loss of coupling (singlet).
C3-H₂ ~1.8 (p, 2H)~2.7 (t, 2H) N/ADiagnostic: In Isomer 2, this group is α to the ketone, shifting it downfield.
C4-H₂ ~2.6 (t, 2H) ~2.2 (t, 2H)~2.6 (t, 2H)Diagnostic: In Isomer 1, this group is α to the ketone, causing the downfield shift.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)

AssignmentIsomer 1 (δ-keto)Isomer 2 (γ-keto)Isomer 3 (β-keto, Keto Form)Rationale for Differentiation
-C(O)- (Ketone) ~212 ~210 ~203 Diagnostic: The ketone resonance is unique for each position. In Isomer 3, its proximity to the ester group slightly shields it.
-C(O)O- (Ester) ~173~173~167The ester carbonyl in the β-keto ester (Isomer 3) is slightly shifted upfield.
C2 (α to ester)~34~30~50 Diagnostic: The C2 in Isomer 3, being flanked by two carbonyls, is significantly shifted downfield.
C3 ~20~38 N/ADiagnostic: The C3 in Isomer 2 is α to the ketone, resulting in a characteristic downfield shift.
C4 ~43 ~28~41Diagnostic: The C4 in Isomer 1 is α to the ketone, causing a downfield shift.
-OCH₂CH₃~60~60~61Ethyl ester carbons, relatively consistent.
-C(CH₃)₃~44~44~44Quaternary carbon of the tert-butyl group.
-C(CH₃)₃~26~26~26Methyl carbons of the tert-butyl group.
-OCH₂CH₃~14~14~14Methyl carbon of the ethyl ester.

A Special Case: Keto-Enol Tautomerism in Isomer 3

β-Keto esters like Isomer 3 can exist in equilibrium with their enol tautomer. While often the keto form predominates, the presence of the enol form can be confirmed by a very broad ¹H NMR signal for the enolic proton (-OH) around 12 ppm and vinylic signals in both ¹H and ¹³C NMR spectra. The exact ratio of keto to enol form is dependent on factors like solvent and temperature.

Part 2: Infrared (IR) Spectroscopy - Probing Carbonyl Environments

IR spectroscopy provides a rapid and effective method for identifying the types of functional groups present in a molecule. The C=O bond stretch is particularly informative. Esters and ketones have characteristic, strong absorption bands, but the precise frequency of these bands is sensitive to the local molecular structure.

Experimental Protocol: IR Spectrum of a Liquid Sample
  • Sample Preparation (Neat Film): Place a single drop of the pure liquid sample onto the surface of one polished sodium chloride (NaCl) or potassium bromide (KBr) salt plate.

  • Assembly: Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film.

  • Data Acquisition: Place the assembled plates into the sample holder of the FT-IR spectrometer. Perform a background scan (air). Acquire the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Comparative Analysis of IR Data

The key differentiating feature among the isomers is the position and appearance of the carbonyl (C=O) stretching bands between 1650-1750 cm⁻¹.

Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for C=O Stretching

IsomerEster C=O StretchKetone C=O StretchComments
Isomer 1 (δ-keto) ~1735 cm⁻¹ (strong)~1715 cm⁻¹ (strong)Two distinct, sharp, and strong peaks are expected for the isolated ester and ketone functional groups.
Isomer 2 (γ-keto) ~1735 cm⁻¹ (strong)~1715 cm⁻¹ (strong)Similar to Isomer 1, two well-resolved C=O bands are predicted. IR alone cannot reliably distinguish Isomer 1 from 2.
Isomer 3 (β-keto) ~1745 cm⁻¹ (keto form) & ~1720 cm⁻¹ (keto form)See commentsThe spectrum is more complex. The keto form shows two bands due to vibrational coupling. The enol form shows a conjugated C=O stretch near 1650 cm⁻¹ and a broad O-H stretch (~3200-2500 cm⁻¹) due to intramolecular hydrogen bonding.

The presence of a broad absorption band near 1650 cm⁻¹ is a definitive indicator for the β-keto ester structure of Isomer 3 .

Part 3: Mass Spectrometry (MS) - Assembling the Fragmentation Puzzle

Electron Ionization Mass Spectrometry (EI-MS) fragments molecules in a reproducible way, providing a fingerprint based on the mass-to-charge ratio (m/z) of the resulting ions. The fragmentation patterns are dictated by the molecular structure, with cleavage often occurring at bonds adjacent to functional groups (α-cleavage) or through characteristic rearrangements.

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: A dilute solution of the sample is introduced into the ion source, often via a gas chromatograph (GC-MS) for separation and purification.

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (~70 eV), causing ionization and fragmentation.

  • Analysis: The resulting positive ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight), which separates them based on their m/z ratio.

  • Detection: An electron multiplier detects the ions, generating the mass spectrum.

Comparative Analysis of Fragmentation Patterns

The location of the ketone carbonyl group directly influences the major fragmentation pathways, leading to diagnostic ions for each isomer. Alpha-cleavage (cleavage of the bond adjacent to the carbonyl) is a dominant pathway for ketones.

G cluster_1 Isomer 1 (δ-keto) Fragmentation cluster_2 Isomer 2 (γ-keto) Fragmentation cluster_3 Isomer 3 (β-keto) Fragmentation I1_M [M]+• m/z 200 I1_F1 [C4H9CO]+• m/z 85 I1_M->I1_F1 α-cleavage I1_F2 [M-C4H9]+• m/z 143 I1_M->I1_F2 α-cleavage I2_M [M]+• m/z 200 I2_F1 [C4H9COCH2]+• m/z 99 I2_M->I2_F1 α-cleavage I2_F2 [M-C5H11]+• m/z 129 I2_M->I2_F2 α-cleavage I3_M [M]+• m/z 200 I3_F1 [M-C2H5O]+• m/z 155 I3_M->I3_F1 ester cleavage I3_F2 [M-C4H9CO]+• m/z 115 I3_M->I3_F2 α-cleavage

Caption: Predicted primary EI-MS fragmentation pathways for the isomers.

Table 4: Predicted Key Fragment Ions (m/z) in EI-MS

IsomerKey Fragment 1 (m/z)Key Fragment 2 (m/z)Diagnostic Value
Isomer 1 (δ-keto) 85143The loss of a tert-butyl radical (57 u) to give m/z 143, and the formation of the tert-butyl acylium ion (m/z 85) are highly characteristic.
Isomer 2 (γ-keto) 99129The loss of an isobutyl radical (57 u) is less likely. Instead, cleavage on either side of the ketone yields ions at m/z 99 and m/z 129.
Isomer 3 (β-keto) 115155The McLafferty rearrangement is prominent, often leading to a base peak at m/z 115. Loss of the ethoxy group (-OC₂H₅) from the ester gives a strong peak at m/z 155.

Conclusion: A Tripartite Strategy for Unambiguous Identification

While each spectroscopic technique provides valuable clues, a combined approach ensures the highest level of confidence in structural assignment.

  • NMR stands as the definitive technique, directly mapping the carbon-hydrogen skeleton and revealing the precise location of the ketone through the distinct chemical shifts of adjacent protons and carbons.

  • IR spectroscopy serves as a rapid and powerful confirmation tool, with the unique spectral features of the β-keto ester in Isomer 3 (vibrational coupling, enolization bands) making it easily distinguishable from the others.

  • Mass Spectrometry provides orthogonal evidence by revealing how the molecular skeleton disassembles. The distinct fragmentation patterns, governed by the position of the ketone, yield a unique set of fragment ions for each isomer.

By systematically applying these three techniques, researchers can confidently and accurately differentiate between the positional isomers of this compound, ensuring the integrity of their research and development efforts.

References

  • BenchChem. Application Notes and Protocols for the Spectroscopic Analysis of β-Keto Esters.
  • Zhang, Y. et al. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. National Center for Biotechnology Information. Available from: [Link]

  • 13 - Supporting Information.
  • The Royal Society of Chemistry. Supporting Information. Available from: [Link]

  • Vandewalle, M. et al. (2006). Mass Spectra of β-Keto Esters. ResearchGate. Available from: [Link]

  • University of Colorado Boulder, Department of Chemistry. IR Spectroscopy of Liquids. Available from: [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Available from: [Link]

  • Springer Nature. NMR Protocols and Methods. Available from: [Link]

A Comparative Guide to the Biological Activity Screening of Ethyl 6,6-dimethyl-5-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Ethyl 6,6-dimethyl-5-oxoheptanoate (EDOH) is a keto-ester whose biological potential remains largely unexplored. Its chemical structure, featuring both a ketone and an ethyl ester functional group, suggests the possibility of diverse bioactivities, from antimicrobial to cytotoxic effects. This guide provides a comprehensive, tiered strategy for the initial biological activity screening of EDOH. We will present a comparative framework, evaluating the compound against established standards in key assays. The objective is to furnish researchers with a robust, self-validating methodology to systematically uncover and quantify the potential therapeutic relevance of this novel compound. This document moves beyond a simple recitation of protocols, delving into the causality behind experimental choices to ensure a scientifically rigorous investigation.

Part 1: A Tiered Approach to Bioactivity Screening

The fundamental principle of efficient drug discovery is a phased screening process. A broad, initial screen identifies potential "hits," which are then subjected to more specific and rigorous testing. For a novel compound like EDOH, we propose a primary screening cascade targeting three common and impactful areas of bioactivity: Antimicrobial, Cytotoxic (Anticancer), and Antioxidant.

The rationale for selecting these three pillars is based on the common activities of small organic molecules and the high therapeutic need in these areas. This initial screen is designed to be resource-efficient while providing a broad overview of the compound's potential.[1][2][3]

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Validation & Elaboration A Antimicrobial Screening (MIC/MBC Assay) D Time-Kill Kinetics A->D B Cytotoxicity Screening (MTT Assay) E Mechanism of Action Studies (e.g., Apoptosis Assays) B->E C Antioxidant Screening (DPPH/ABTS Assay) F Cellular Antioxidant Assays C->F START This compound (EDOH) START->A START->B START->C

Figure 1: A proposed tiered workflow for the biological activity screening of EDOH.

Part 2: Antimicrobial Activity Screening

Rationale: The search for new antimicrobial agents is a global health priority.[4] Simple organic molecules can disrupt bacterial cell membranes or metabolic pathways. We will use the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of EDOH, comparing its efficacy against standard antibiotics.[5][6][7]

Comparative Compounds:
  • Positive Control (Gram-positive): Vancomycin

  • Positive Control (Gram-negative): Gentamicin

  • Negative Control: Vehicle (e.g., 1% DMSO)

Experimental Protocol: Broth Microdilution for MIC/MBC
  • Preparation of Reagents:

    • Prepare Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth for fungi according to the manufacturer's instructions.[7]

    • Dissolve EDOH and control antibiotics in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

  • Inoculum Preparation:

    • Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) overnight.

    • Dilute the culture in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[5]

    • Further dilute this suspension in the appropriate broth to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

  • Assay Procedure (96-well plate):

    • Add 100 µL of broth to all wells of a 96-well microtiter plate.

    • Add 100 µL of the stock EDOH solution to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well. This creates a concentration gradient.[5][8]

    • Repeat this process for the positive and negative controls in separate rows.

    • Add 100 µL of the prepared microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[5]

  • MBC Determination:

    • Take a 10 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).

    • Spot-plate these aliquots onto a suitable agar medium.

    • Incubate the agar plates at 37°C for 24 hours.

    • The MBC is the lowest concentration that results in no colony formation, indicating a 99.9% kill of the initial inoculum.[6]

Data Presentation:
CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)
EDOH S. aureus (ATCC 29213)[Experimental Result][Experimental Result]
E. coli (ATCC 25922)[Experimental Result][Experimental Result]
Vancomycin S. aureus (ATCC 29213)12
Gentamicin E. coli (ATCC 25922)0.51
Vehicle (1% DMSO) S. aureus / E. coli>1024>1024

Part 3: Cytotoxicity Screening (Anticancer Potential)

Rationale: The MTT assay is a robust, colorimetric method for assessing cell viability and is widely used as an initial screen for cytotoxic potential of novel compounds.[2][9][10] It measures the metabolic activity of cells, where NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Comparative Compounds:
  • Positive Control: Doxorubicin (a common chemotherapeutic agent)

  • Negative Control: Vehicle (e.g., 0.5% DMSO)

Experimental Protocol: MTT Assay
  • Cell Culture:

    • Culture a human cancer cell line (e.g., HeLa - cervical cancer, or A549 - lung cancer) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ humidified incubator.

  • Cell Seeding:

    • Harvest cells during their exponential growth phase.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours to allow cells to attach.[10]

  • Compound Treatment:

    • Prepare serial dilutions of EDOH and Doxorubicin in culture medium.

    • Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include vehicle-only wells as a negative control.

    • Incubate for an additional 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[11]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Incubate 24h (Cell Adhesion) A->B C Treat with EDOH & Controls B->C D Incubate 48-72h (Drug Exposure) C->D E Add MTT Reagent D->E F Incubate 4h (Formazan Formation) E->F G Add Solubilizer (DMSO) F->G H Read Absorbance (570 nm) G->H

Figure 2: Step-by-step workflow for the MTT cytotoxicity assay.

Data Presentation:
CompoundCell LineIC₅₀ (µM)
EDOH HeLa[Experimental Result]
A549[Experimental Result]
Doxorubicin HeLa~0.1
A549~0.2

Part 4: Antioxidant Activity Screening

Rationale: Oxidative stress is implicated in numerous diseases. Compounds that can scavenge free radicals have therapeutic potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are popular, rapid, and sensitive methods to screen the in vitro antioxidant activity of compounds.[12][13] Both are based on the principle that an antioxidant compound will donate an electron or hydrogen atom to the stable radical, causing a color change that can be measured spectrophotometrically.[12]

Comparative Compounds:
  • Positive Control: Ascorbic Acid (Vitamin C) or Trolox

  • Negative Control: Vehicle (e.g., Ethanol or Methanol)

Experimental Protocol: DPPH Radical Scavenging Assay
  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep purple color.

    • Prepare various concentrations of EDOH and Ascorbic Acid in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of the different concentrations of the test compound or control to the wells.

    • Add 100 µL of the DPPH solution to each well.

    • Shake the plate and incubate in the dark at room temperature for 30 minutes.[14]

  • Measurement:

    • Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the compound concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Data Presentation:
CompoundAntioxidant AssayIC₅₀ (µg/mL)
EDOH DPPH Scavenging[Experimental Result]
ABTS Scavenging[Experimental Result]
Ascorbic Acid DPPH Scavenging~5
ABTS Scavenging~7

Conclusion

This guide outlines a logical and efficient pathway for the initial biological evaluation of this compound. By employing a standardized, comparative approach across antimicrobial, cytotoxic, and antioxidant assays, researchers can generate robust and reproducible preliminary data. The provided protocols are self-validating through the inclusion of positive and negative controls, ensuring the integrity of the results. Positive "hits" from this primary screen will justify progression to a second tier of more complex, mechanistic studies, ultimately paving the way for a comprehensive understanding of EDOH's therapeutic potential.

References

  • Roche. (n.d.). MTT Assay Protocol. [Link]

  • Al-Tannak, N. F., & Al-Jubori, S. S. (2023). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Annals of Clinical Microbiology and Antimicrobials. [Link]

  • Montalvão, S. I. G. H. M., Singh, V., & Haque, S. (2020). Bioassays for bioactivity screening. In Bioprospecting of Marine Bioactive Compounds. Springer. [Link]

  • Jorgensen, J. H., & Turnidge, J. D. (2015). Methods for in vitro evaluating antimicrobial activity: A review. Manual of Clinical Microbiology. [Link]

  • D'agostino, D., Girasolo, M. A., & D'agostino, D. (2024). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Plants. [Link]

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  • Bio-protocol. (2019). In Vitro Antimicrobial Activity Assay. [Link]

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  • E3S Web of Conferences. (2024). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. [Link]

  • Demain, A. L. (2018). Screening and identification of novel biologically active natural compounds. Journal of Industrial Microbiology & Biotechnology. [Link]

  • ResearchGate. (2021). In vitro antioxidant activities in DPPH and ABTS assays of S. alba hydromethanolic leaf and bark extracts. [Link]

  • Młynarczyk, K., & Walkowiak-Tomczak, D. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules. [Link]

  • University of Helsinki. (n.d.). Bioactivity Screening. [Link]

  • Lee, K. H., Kim, H. G., & Kim, J. H. (2017). Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay. Evidence-Based Complementary and Alternative Medicine. [Link]

  • MDPI. (2024). Quality Evaluation and Antioxidant Activity of Cultivated Gentiana siphonantha: An Ethnic Medicine from the Tibetan Plateau. [Link]

  • PubChem. (n.d.). Ethyl 6-methyl-5-oxoheptanoate. [Link]

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  • PubChem. (n.d.). Ethyl 6-methyl-3-oxoheptanoate. [Link]

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A Comparative Guide to the Synthetic Routes of Ethyl 6,6-dimethyl-5-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 6,6-dimethyl-5-oxoheptanoate is a keto-ester of interest in synthetic organic chemistry. Its bifunctional nature, possessing both a ketone and an ester moiety, makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical intermediates. The presence of a sterically hindered tert-butyl group adjacent to the ketone functionality introduces unique reactivity and stability characteristics. This guide provides a comparative analysis of two plausible synthetic routes to this target molecule, offering a detailed examination of their underlying chemical principles, experimental protocols, and a summary of their respective advantages and disadvantages to aid researchers in selecting the most suitable method for their specific needs.

Proposed Synthetic Strategies: An Overview

Given the absence of a standardized, commercially viable synthesis of this compound in the current literature, this guide proposes and evaluates two distinct and robust synthetic pathways, grounded in well-established organic transformations:

  • Route 1: Acylation of a Grignard Reagent: This approach involves the synthesis of a suitable organometallic (Grignard) reagent from an ethyl haloalkanoate, followed by its reaction with a sterically hindered acid chloride (pivaloyl chloride). This method is a classic and reliable strategy for ketone formation.

  • Route 2: Michael Addition-Decarboxylation Cascade: This pathway utilizes the conjugate addition of an enolate, generated from a β-ketoester, to an α,β-unsaturated ketone. The resulting adduct then undergoes a subsequent decarboxylation to yield the target molecule. This route is a powerful tool for the formation of 1,5-dicarbonyl compounds.

Route 1: Synthesis via Grignard Reagent Acylation

This synthetic strategy leverages the nucleophilic character of a Grignard reagent to form a new carbon-carbon bond through the acylation with pivaloyl chloride. The choice of starting materials is critical to the success of this route, particularly in managing the reactivity of the Grignard reagent in the presence of the ester functionality.

Mechanistic Considerations

The synthesis commences with the formation of a Grignard reagent from ethyl 4-bromobutanoate. This reaction is typically performed in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), using magnesium turnings. The successful formation of the organomagnesium halide is crucial and requires stringent anhydrous conditions to prevent quenching of the highly reactive Grignard reagent.

The subsequent step is the acylation of the prepared Grignard reagent with pivaloyl chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism. The Grignard reagent adds to the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate. The collapse of this intermediate and the expulsion of the chloride leaving group yields the desired ketone. A key challenge in this step is preventing a second addition of the Grignard reagent to the newly formed ketone, which would lead to a tertiary alcohol byproduct. This is often mitigated by performing the reaction at low temperatures and using a slow addition of the Grignard reagent to the acid chloride.

Experimental Protocol

Step 1: Preparation of Ethyl 4-bromobutanoate

  • This starting material can be synthesized from γ-butyrolactone by reaction with ethanol and hydrobromic acid, or it can be purchased from commercial suppliers.

Step 2: Synthesis of this compound

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).

  • Add a small crystal of iodine to activate the magnesium.

  • In the dropping funnel, place a solution of ethyl 4-bromobutanoate (1.0 equivalent) in anhydrous THF.

  • Add a small portion of the ethyl 4-bromobutanoate solution to the magnesium turnings. The reaction is initiated by gentle heating.

  • Once the reaction has started (as evidenced by the disappearance of the iodine color and gentle refluxing), add the remainder of the ethyl 4-bromobutanoate solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the reaction mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • In a separate flame-dried flask, prepare a solution of pivaloyl chloride (1.1 equivalents) in anhydrous THF.

  • Add the pivaloyl chloride solution dropwise to the cold Grignard reagent solution with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure, and purify the crude product by column chromatography on silica gel to afford this compound.

Workflow Diagram

Route 1: Grignard Reagent Acylation cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Final Product start1 Ethyl 4-bromobutanoate step1 Grignard Reagent Formation start1->step1 start2 Magnesium start2->step1 start3 Pivaloyl Chloride step2 Acylation start3->step2 step1->step2 end_product Ethyl 6,6-dimethyl- 5-oxoheptanoate step2->end_product

Caption: Workflow for the synthesis of this compound via Grignard reagent acylation.

Route 2: Synthesis via Michael Addition and Decarboxylation

This alternative route employs a Michael addition, a cornerstone of carbon-carbon bond formation, followed by a decarboxylation step. This strategy is particularly attractive due to its potential for high atom economy and the use of readily available starting materials.

Mechanistic Considerations

The synthesis begins with the deprotonation of ethyl acetoacetate using a suitable base, such as sodium ethoxide, to generate a stabilized enolate. This enolate then acts as the nucleophile in a Michael (1,4-conjugate) addition to mesityl oxide (4-methyl-3-penten-2-one). The reaction proceeds via the attack of the enolate on the β-carbon of the α,β-unsaturated ketone, forming a new carbon-carbon bond and a new enolate intermediate. This intermediate is then protonated during the workup to give the 1,5-dicarbonyl adduct.

The subsequent step is the saponification of the ester and decarboxylation of the resulting β-keto acid. This is typically achieved by heating the adduct in an aqueous acidic or basic solution. The mechanism involves the hydrolysis of the ethyl ester to a carboxylic acid, followed by the loss of carbon dioxide from the β-keto acid intermediate, which is facilitated by the formation of a stable enol, to yield the final product.

Experimental Protocol

Step 1: Michael Addition

  • In a round-bottom flask, dissolve sodium metal (1.0 equivalent) in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Cool the sodium ethoxide solution to 0 °C in an ice bath.

  • Add ethyl acetoacetate (1.0 equivalent) dropwise to the cooled solution with stirring to form the enolate.

  • After stirring for 15-20 minutes, add mesityl oxide (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Neutralize the reaction mixture with a dilute solution of hydrochloric acid.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude Michael adduct.

Step 2: Saponification and Decarboxylation

  • To the crude Michael adduct, add a 10% aqueous solution of sodium hydroxide.

  • Heat the mixture at reflux for 2-3 hours to effect saponification.

  • Cool the reaction mixture and carefully acidify with concentrated hydrochloric acid until the pH is strongly acidic.

  • Gently heat the acidified mixture to promote decarboxylation, which is observed by the evolution of carbon dioxide gas.

  • After gas evolution ceases, cool the mixture and extract the product with diethyl ether.

  • Wash the organic extracts with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • The crude product can be further purified by vacuum distillation or column chromatography to yield this compound.

Workflow Diagram

Route 2: Michael Addition and Decarboxylation cluster_start_m Starting Materials cluster_reaction_m Reaction Steps cluster_end_m Final Product start_m1 Ethyl Acetoacetate step_m1 Michael Addition start_m1->step_m1 start_m2 Sodium Ethoxide start_m2->step_m1 start_m3 Mesityl Oxide start_m3->step_m1 step_m2 Saponification & Decarboxylation step_m1->step_m2 end_product_m Ethyl 6,6-dimethyl- 5-oxoheptanoate step_m2->end_product_m

Caption: Workflow for the synthesis of this compound via Michael addition and decarboxylation.

Comparative Analysis

FeatureRoute 1: Grignard Reagent AcylationRoute 2: Michael Addition & Decarboxylation
Number of Steps 2 (from ethyl 4-bromobutanoate)2
Starting Materials Ethyl 4-bromobutanoate, Mg, Pivaloyl ChlorideEthyl acetoacetate, NaOEt, Mesityl oxide
Reagent Availability Pivaloyl chloride may be less commonAll starting materials are readily available
Reaction Conditions Cryogenic temperatures (-78 °C), inert atmosphereMild conditions for Michael addition, reflux for decarboxylation
Potential Yield Moderate to good, sensitive to side reactionsGenerally good to high yields
Scalability Grignard reactions can be challenging to scaleMore amenable to large-scale synthesis
Key Challenges Preventing di-alkylation of the ketoneEnsuring complete decarboxylation
Atom Economy Lower due to the use of a stoichiometric organometallic reagentHigher, with CO2 and ethanol as byproducts

Discussion

Both proposed routes offer viable pathways to this compound, each with its own set of advantages and disadvantages.

Route 1 (Grignard Acylation) is a very direct method for constructing the carbon skeleton. However, its success is highly dependent on careful control of the reaction conditions, particularly temperature, to minimize the formation of the tertiary alcohol byproduct. The requirement for strictly anhydrous conditions and an inert atmosphere can also add to the operational complexity, especially on a larger scale.

Route 2 (Michael Addition) is a more convergent approach that assembles the target molecule from readily available and inexpensive starting materials. The reactions are generally high-yielding and are more straightforward to perform and scale up compared to the Grignard-based route. The main consideration for this route is ensuring the decarboxylation step goes to completion, which can sometimes require harsh conditions that may lead to side reactions.

Conclusion

For laboratory-scale synthesis where precise control over reaction conditions is feasible, Route 1 offers a direct and elegant approach. However, for larger-scale production where operational simplicity, cost-effectiveness, and high yields are paramount, Route 2 is likely the more advantageous strategy. The choice between these two routes will ultimately depend on the specific requirements of the researcher, including the desired scale of the synthesis, available equipment, and economic considerations. Further optimization of the reaction conditions for either route could likely lead to improved yields and purity of the final product.

References

As this is a proposed guide for a molecule with no direct synthesis reported in the initial search, the references below are to analogous and well-established organic transformations that support the feasibility of the proposed routes. The user is encouraged to consult standard organic chemistry textbooks and primary literature for more detailed information on these reaction types.

  • Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1325.
  • Fürstner, A. (2002). Iron-Catalyzed Cross-Coupling Reactions. Angewandte Chemie International Edition, 41(18), 3582-3603.
  • Michael, A. (1887). Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren. Journal für Praktische Chemie, 35(1), 349-356.
  • House, H. O. (1972). Modern Synthetic Reactions (2nd ed.). W. A. Benjamin, Inc. [A classic textbook with detailed discussions on both Grignard reactions and Michael additions].
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part B: Reactions and Synthesis (5th ed.). Springer. [An authoritative text covering the mechanisms and applications of a wide range of organic reactions].

A Researcher's Guide to Confirming the Absolute Configuration of Ethyl 6,6-dimethyl-5-oxoheptanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise three-dimensional arrangement of atoms in a chiral molecule—its absolute configuration—is a critical determinant of its biological activity. For researchers working with novel chiral molecules such as derivatives of Ethyl 6,6-dimethyl-5-oxoheptanoate, a γ-keto ester with significant potential in synthetic chemistry, unambiguously establishing the absolute configuration is not merely a characterization step, but a cornerstone of rigorous scientific investigation. This guide provides an in-depth comparison of the primary analytical techniques available for this purpose, offering practical insights and experimental protocols to aid in the selection of the most appropriate method.

The Imperative of Absolute Configuration in Chiral Drug Development

Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different pharmacological and toxicological profiles.[1] The thalidomide tragedy of the mid-20th century serves as a stark reminder of this principle, where one enantiomer was therapeutic while the other was teratogenic. Consequently, regulatory bodies worldwide now mandate the stereospecific characterization of chiral drug candidates. For scientists synthesizing novel derivatives of this compound, confirming the absolute configuration of the chiral center(s) is paramount to understanding structure-activity relationships (SAR) and ensuring the safety and efficacy of potential therapeutics.

A Comparative Analysis of Key Methodologies

The determination of absolute configuration can be approached through several powerful analytical techniques, each with its own set of advantages and limitations. The choice of method is often dictated by the physical properties of the sample, the available instrumentation, and the stage of the research. Here, we compare the three most prevalent methods: X-ray Crystallography, Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD), with an additional discussion on an indirect NMR-based approach, the Mosher's method.

At a Glance: Methodological Showdown
FeatureSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)Optical Rotatory Dispersion (ORD) & Electronic Circular Dichroism (ECD)Indirect NMR (Mosher's Method)
Principle Anomalous dispersion of X-rays by atoms in a single crystal.Differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.Differential rotation (ORD) or absorption (ECD) of plane-polarized or circularly polarized UV-Vis light by a chiral molecule in solution.Diastereomeric differentiation by a chiral auxiliary agent, analyzed by ¹H NMR.
Sample Phase Solid (high-quality single crystal).Solution or neat liquid/oil.Solution.Solution.
Sample Amount µg to mg.2–15 mg (recoverable).[2]0.1–1 mg.[3]1–5 mg.
Analysis Time Days to weeks (highly dependent on crystallization).1–12 hours for data acquisition.[3]Minutes to hours.4-6 hours of active effort over 1-2 days.[4]
Heavy Atom Req. Beneficial, sometimes necessary for light-atom molecules.[5]Not required.Not required.Not required.
Crystallization Req. Yes.No.No.No.
Computational Req. Structure solution and refinement software.Quantum mechanical calculations (DFT) are essential.Quantum mechanical calculations are often required for unambiguous assignment.Minimal (data processing).
Key Advantage Provides the most unambiguous and direct determination of the 3D structure.Applicable to a wide range of samples, including non-crystalline materials, in their native solution state.High sensitivity, requires less sample.Does not require specialized spectroscopic equipment beyond a standard NMR spectrometer.
Key Limitation The absolute requirement for a high-quality single crystal can be a significant bottleneck.[6]Requires access to a VCD spectrometer and computational expertise for reliable interpretation. Conformational flexibility can complicate analysis.[7]Limited to molecules with a chromophore in the accessible UV-Vis range. Conformational flexibility can be a challenge.[8]Indirect method requiring chemical derivatization, which may not be straightforward. Primarily applicable to alcohols and amines.[9]

In-Depth Methodological Exploration

Single-Crystal X-ray Crystallography: The Gold Standard

X-ray crystallography stands as the definitive method for determining the absolute configuration of a chiral molecule.[10] By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional electron density map of the molecule can be generated, revealing the precise spatial arrangement of every atom. The use of anomalous dispersion, particularly with the presence of a "heavy" atom (e.g., bromine or heavier), allows for the unambiguous assignment of the absolute stereochemistry.[5]

Causality in Experimental Choice: The unparalleled certainty of an X-ray crystal structure makes it the preferred method when a suitable single crystal can be obtained. For derivatives of this compound, if a crystalline solid is produced, attempting to grow a high-quality crystal for X-ray analysis is a logical first step for definitive structural elucidation.

Experimental Workflow: X-ray Crystallography

Caption: Workflow for absolute configuration determination by X-ray crystallography.

Vibrational Circular Dichroism (VCD): A Powerful Solution-State Technique

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1] Since enantiomers interact differently with circularly polarized light, they produce mirror-image VCD spectra, which are rich in structural information.[6] The absolute configuration is determined by comparing the experimentally measured VCD spectrum to a spectrum predicted by quantum mechanical calculations (typically Density Functional Theory, DFT) for one of the enantiomers.[11] A match between the experimental and calculated spectra provides a confident assignment of the absolute configuration in the solution phase.[11]

Causality in Experimental Choice: For derivatives of this compound that are oils, amorphous solids, or difficult to crystallize, VCD is an excellent alternative to X-ray crystallography.[2] It provides a direct probe of the molecule's stereochemistry in its more biologically relevant solution state. The presence of a carbonyl group in the target molecule provides a strong and characteristic vibrational band in the IR and VCD spectra, making it a good candidate for this technique.

Detailed Experimental Protocol: Vibrational Circular Dichroism (VCD)

  • Sample Preparation:

    • Dissolve 5-15 mg of the enantiomerically pure this compound derivative in a suitable deuterated or non-hydrogen-containing solvent (e.g., CDCl₃, CCl₄) to a concentration of approximately 0.05-0.1 M.[11] The choice of solvent is critical to ensure transparency in the IR region of interest.

    • Transfer the solution to an IR cell with BaF₂ or CaF₂ windows and a path length of 50-100 µm.

  • Data Acquisition:

    • Acquire the VCD and IR spectra simultaneously on a VCD spectrometer.

    • Collect data for a sufficient duration (typically 1-8 hours) to achieve an adequate signal-to-noise ratio.[6]

    • Obtain a background spectrum of the pure solvent in the same cell for subtraction.

  • Computational Modeling:

    • Perform a conformational search for one enantiomer of the target molecule using molecular mechanics.

    • Optimize the geometries of the low-energy conformers using DFT (e.g., B3LYP/6-31G(d,p)).

    • Calculate the VCD and IR spectra for each conformer at the same level of theory.

    • Generate a Boltzmann-averaged calculated spectrum based on the relative energies of the conformers.

  • Spectral Comparison and Assignment:

    • Compare the experimental VCD spectrum with the calculated spectrum for the chosen enantiomer.

    • If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is that of the calculated enantiomer. If the spectra are mirror images, the sample has the opposite absolute configuration.

Logical Relationship: VCD Analysis Workflow

VCD_Workflow A Measure Experimental VCD Spectrum D Compare Experimental and Calculated Spectra A->D B Calculate VCD Spectrum for One Enantiomer (e.g., R) C Invert Calculated Spectrum for Opposite Enantiomer (S) B->C B->D C->D E Assign Absolute Configuration D->E

Caption: Logical flow for VCD-based absolute configuration assignment.

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD)

ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light, while ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region.[12] Both techniques produce a "Cotton effect" in the vicinity of a chromophore's absorption band, and the sign of this effect can be correlated with the absolute configuration.[5] For ketones like the this compound derivatives, the n→π* transition of the carbonyl group around 280-300 nm provides a chromophore suitable for these analyses. The "Octant Rule" is an empirical rule that can often be used to predict the sign of the Cotton effect based on the spatial arrangement of substituents around the carbonyl group.[13]

Causality in Experimental Choice: ORD and ECD are highly sensitive techniques that require a smaller amount of sample compared to VCD.[3] They are particularly useful for rapid screening and for compounds that possess a suitable UV-Vis chromophore. However, for flexible, acyclic molecules, conformational averaging can significantly reduce the intensity of the Cotton effect, potentially leading to ambiguous results.[8]

Experimental Protocol: Optical Rotatory Dispersion (ORD)

  • Sample Preparation:

    • Dissolve 0.1-1 mg of the sample in a UV-transparent solvent (e.g., methanol, hexane) to a concentration that gives an absorbance of approximately 0.5-1.5 at the λₘₐₓ of the chromophore.

    • Use a quartz cuvette with a path length of 1-10 mm.

  • Data Acquisition:

    • Record the optical rotation over a range of wavelengths, scanning through the absorption band of the carbonyl chromophore.

    • The instrument will plot the molar rotation versus wavelength.

  • Analysis and Assignment:

    • Identify the sign of the Cotton effect (positive or negative).

    • Compare the experimental ORD curve with that of known related compounds or with a spectrum predicted by computational methods to assign the absolute configuration.

An Indirect Approach: Mosher's Method

Mosher's method is an NMR-based technique for determining the absolute configuration of chiral secondary alcohols and amines.[9] It involves the derivatization of the alcohol with the two enantiomers of a chiral reagent, α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form a pair of diastereomeric esters.[6] The differing spatial arrangement of the phenyl group in the two diastereomers leads to distinct shielding/deshielding effects on the protons near the chiral center, which can be observed in the ¹H NMR spectrum.[8] By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons on either side of the newly formed ester linkage, the absolute configuration of the original alcohol can be deduced.

Applicability to this compound: Since this molecule is a ketone, Mosher's method is not directly applicable. However, a viable indirect approach involves the stereoselective reduction of the ketone to a secondary alcohol. The absolute configuration of the resulting alcohol can then be determined using Mosher's method, and from this, the configuration of the original ketone can be inferred. This adds an extra synthetic step and requires careful consideration of the stereoselectivity of the reduction reaction.

Workflow: Indirect Determination via Mosher's Method

Caption: Indirect workflow for ketone configuration using Mosher's method.

Conclusion: An Integrated Approach for Unambiguous Assignment

The determination of the absolute configuration of this compound derivatives is a critical undertaking that necessitates a thoughtful selection of analytical methodology. While X-ray crystallography provides the most definitive answer, its requirement for a high-quality single crystal is a significant hurdle. For non-crystalline samples, Vibrational Circular Dichroism has emerged as a robust and reliable alternative, offering insights into the solution-state conformation. Optical Rotatory Dispersion and Electronic Circular Dichroism are valuable for their high sensitivity and rapid analysis, particularly when a strong chromophore is present, though conformational flexibility can pose a challenge. Finally, the indirect application of Mosher's method via chemical modification presents a viable option when specialized chiroptical instrumentation is unavailable.

Ultimately, a multi-faceted approach often yields the most confident assignment. For instance, an initial assignment by ORD or VCD can be corroborated by the successful crystallization and subsequent X-ray analysis of a derivative. By understanding the principles, strengths, and limitations of each technique, researchers can navigate the complexities of stereochemical analysis and confidently advance their drug discovery and development programs.

References

  • Application of a modified Mosher's method for the determination of enantiomeric ratio and absolute configuration at C-3 of chiral 1,3-dihydroxy ketones. (2025). Request PDF. [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). (n.d.). Spectroscopy Europe. [Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. (2007). Springer Nature Experiments. [Link]

  • Absolute configuration assignment made easier by the VCD of coupled oscillating carbonyls: The case of (-)-propanedioic acids, 2-(2,3)-dihydro-3- oxo-1H-isoindol-1-yl)-1,3-dimethyl ester. (2025). Request PDF. [Link]

  • Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. (2010). American Laboratory. [Link]

  • Absolute configuration of complex chiral molecules. (n.d.). Spark904. [Link]

  • Determination of absolute configuration. (2024). Purechemistry. [Link]

  • 4.4. Determination of Absolute and Relative Configuration by Chiroptical Methods. (n.d.). Thieme. [Link]

  • UV-Vis, CD, ORD. (n.d.). SlidePlayer. [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). (n.d.). Spectroscopy Europe. [Link]

  • Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. (2023). PubMed Central. [Link]

  • Comparison of experimental and computed vibrational circular dichroism... (n.d.). ResearchGate. [Link]

  • Optical rotatory dispersion. Part LXIV. Influence of solvents upon the cotton effects of some ketones. (n.d.). Journal of the Chemical Society C: Organic. [Link]

  • The determination of the absolute configurations of chiral molecules using Vibrational Circular Dichroism (VCD) spectroscopy. (2025). Request PDF. [Link]

  • Absolute Stereochemistry: The merits of ven and XRD. (n.d.). University of Southampton ePrints. [Link]

  • Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. (2007). PubMed. [Link]

  • A VCD robust mode analysis of induced chirality: The case of pulegone in chloroform. (2025). ResearchGate. [Link]

  • Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. (2025). PubMed Central. [Link]

  • Solvent, temperature and concentration effects on the optical rotatory dispersion of (R)-3-methylcyclohexanone. (2017). Semantic Scholar. [Link]

  • Optical activities of steroid ketones - Elucidation of the octant rule. (2018). PubMed. [Link]

  • Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. (2023). PubMed Central. [Link]

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Cross-referencing analytical data for Ethyl 6,6-dimethyl-5-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Analytical Cross-Referencing of Ethyl 6,6-dimethyl-5-oxoheptanoate

Authored by: Senior Application Scientist

In the landscape of pharmaceutical and chemical synthesis, the unequivocal structural confirmation of intermediates is paramount. This compound, a keto-ester of significant interest, presents a unique analytical profile. This guide provides a comprehensive cross-referencing of its analytical data, compared with structurally similar alternatives. Our approach is grounded in the principle of orthogonal validation, where multiple analytical techniques converge to provide a self-validating structural dossier.

The core of this guide lies not just in presenting data, but in interpreting it within a comparative framework. By examining isomers and analogues, we can highlight the specific spectral features that uniquely define the target molecule. This methodology is crucial for researchers and drug development professionals who require unambiguous characterization and differentiation of complex organic molecules.

Molecular Overview and Comparative Cohort

This compound is characterized by the molecular formula C₁₁H₂₀O₃ and a molecular weight of approximately 200.28 g/mol .[1][2] Its structure features both an ethyl ester and a ketone, with a distinctive tert-butyl group adjacent to the ketone. To illuminate its unique analytical signature, we will compare it against three carefully selected alternatives:

  • Alternative 1: Ethyl 6-methyl-5-oxoheptanoate: An isomer lacking one methyl group, which will demonstrate the spectral impact of the gem-dimethyl arrangement.

  • Alternative 2: Ethyl 6-oxoheptanoate: An analogue that replaces the tert-butyl group with a simple methyl ketone, simplifying the upfield region of the NMR spectrum.

  • Alternative 3: Ethyl Heptanoate: A related ester lacking the ketone functionality, serving as a baseline to isolate the spectroscopic contributions of the 5-oxo group.

Below is a visualization of the chemical structures of the target compound and its comparative alternatives.

G cluster_0 Target: this compound cluster_1 Alternative 1: Ethyl 6-methyl-5-oxoheptanoate cluster_2 Alternative 2: Ethyl 6-oxoheptanoate cluster_3 Alternative 3: Ethyl Heptanoate Target Target Alt1 Alt1 Alt2 Alt2 Alt3 Alt3

Caption: Chemical structures of the target and alternative compounds.

Comparative Spectroscopic Analysis

The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) forms a robust toolkit for structural elucidation. The logical workflow for confirming the structure is visualized below.

G cluster_workflow Analytical Workflow for Structural Elucidation MS Mass Spectrometry (Molecular Weight & Formula) Confirmation Structural Confirmation MS->Confirmation Provides MW = 200.28 IR Infrared Spectroscopy (Functional Groups) IR->Confirmation Confirms C=O (Ester & Ketone) NMR NMR Spectroscopy (¹H & ¹³C Connectivity) NMR->Confirmation Maps C-H Framework

Caption: A logical workflow for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed map of the carbon-hydrogen framework. The key differentiators will be found in the chemical shifts and multiplicities of the protons and carbons near the ketone and the gem-dimethyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is particularly powerful for identifying all unique carbon environments in a molecule. Carbonyl carbons are especially distinct, appearing far downfield (160-220 ppm).[3]

  • This compound (Predicted): Two distinct carbonyl signals are expected: the ester carbonyl (~173 ppm) and the ketone carbonyl, which will be significantly downfield (~213 ppm) due to the adjacent quaternary carbon. The quaternary carbon itself will appear around 45 ppm, and the gem-dimethyl carbons will produce a strong signal around 26 ppm.

  • Ethyl 6-oxoheptanoate: This simpler analogue shows a ketone signal around 208 ppm and an ester at ~173 ppm.[4] The absence of the gem-dimethyl group and quaternary carbon simplifies the spectrum.

¹H NMR Spectroscopy: The proton NMR provides information on the electronic environment and neighboring protons for each unique hydrogen.

  • This compound (Predicted): The most telling signal will be a sharp singlet integrating to 9 protons around δ 1.1-1.2 ppm, corresponding to the three equivalent methyl groups of the tert-butyl moiety. The ethyl ester will present as a quartet (~4.1 ppm) and a triplet (~1.2 ppm). The methylene protons (positions 2, 3, and 4) will appear as complex multiplets in the δ 1.6-2.7 ppm range.

  • Ethyl 6-methyl-5-oxoheptanoate: Instead of a 9H singlet, this molecule would show a doublet for the C6-methyl group and a corresponding septet for the C6-proton, fundamentally altering the upfield region of the spectrum.[5]

  • Ethyl 6-oxoheptanoate: This molecule would display a sharp singlet for the terminal methyl ketone protons around δ 2.1 ppm, a feature absent in our target compound.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is exceptionally useful for identifying functional groups. The primary region of interest for these molecules is the carbonyl stretching frequency (1650-1800 cm⁻¹).

  • This compound (Predicted): Two distinct C=O stretching absorptions are expected. The ester carbonyl will produce a strong, sharp peak around 1735-1750 cm⁻¹.[6] The ketone carbonyl will appear at a slightly lower wavenumber, typically around 1715 cm⁻¹, characteristic of an aliphatic ketone. The presence of two distinct peaks in this region is a strong indicator of the two carbonyl functionalities.

  • Ethyl Heptanoate: This control compound would only show the single ester C=O stretch (~1740 cm⁻¹), making it a clear point of comparison.[7] The absence of the ~1715 cm⁻¹ peak definitively rules out the ketone group.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which offers clues about the molecule's structure.

  • This compound: The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak at m/z = 200. A very prominent peak is expected at m/z = 57, corresponding to the stable tert-butyl cation [(CH₃)₃C]⁺, resulting from alpha-cleavage adjacent to the ketone. Another significant fragmentation would be the McLafferty rearrangement, leading to a characteristic loss.

  • Ethyl 6-oxoheptanoate: The molecular ion peak is at m/z = 172.[4] The most abundant fragment would likely be from the alpha-cleavage of the methyl group, resulting in a peak at m/z = 43 (CH₃CO⁺). The absence of a strong m/z = 57 peak clearly distinguishes it from our target compound.

Data Summary and Comparison Tables

For clarity, the key analytical data points are summarized below.

Table 1: Comparative ¹H and ¹³C NMR Data (Predicted/Observed in CDCl₃)

Compound Key ¹H NMR Signals (δ ppm) Key ¹³C NMR Signals (δ ppm)
This compound ~1.15 (s, 9H, C(CH₃)₃) , ~4.1 (q, 2H), ~2.6 (t, 2H) ~213 (C=O, ketone) , ~173 (C=O, ester), ~45 (quaternary C) , ~26 (C(CH₃)₃)
Ethyl 6-methyl-5-oxoheptanoate ~1.1 (d, 6H), ~2.5 (septet, 1H) ~215 (C=O, ketone), ~173 (C=O, ester)

| Ethyl 6-oxoheptanoate | ~2.1 (s, 3H, COCH₃) | ~208 (C=O, ketone), ~173 (C=O, ester) |

Table 2: Comparative IR and MS Data

Compound Key IR Absorptions (cm⁻¹) Key MS Fragments (m/z)
This compound ~1740 (C=O, ester), ~1715 (C=O, ketone) 200 (M⁺), 57 ([C(CH₃)₃]⁺)
Ethyl 6-oxoheptanoate ~1738 (C=O, ester), ~1717 (C=O, ketone)[4] 172 (M⁺), 43 ([COCH₃]⁺)[4]

| Ethyl Heptanoate | ~1740 (C=O, ester) | 158 (M⁺), 101, 88 |

Standard Operating Protocols

To ensure reproducibility and accuracy, the following standardized protocols for data acquisition are recommended.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Acquisition Parameters: 16 scans, relaxation delay of 1.0 s, acquisition time of 4.0 s.

    • Referencing: Calibrate the spectrum to the TMS signal at 0.00 ppm.[8]

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Acquisition Parameters: Proton-decoupled, 1024 scans, relaxation delay of 2.0 s.

    • Referencing: Calibrate the spectrum to the central peak of the CDCl₃ triplet at 77.16 ppm.[8]

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation: For liquid samples, apply a thin film of the neat material between two potassium bromide (KBr) plates.

  • Data Acquisition:

    • Instrument: Fourier-Transform Infrared Spectrometer.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: Average 16 scans for a high signal-to-noise ratio.[9]

Protocol 3: GC-MS (Electron Ionization)
  • Sample Preparation: Prepare a dilute solution of the analyte (1 mg/mL) in a volatile solvent such as ethyl acetate or dichloromethane.

  • Gas Chromatography (GC) Method:

    • Column: Standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C.

  • Mass Spectrometry (MS) Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern for characteristic ions.

Conclusion

The structural verification of this compound is achieved through a systematic, multi-technique approach. While each analytical method provides valuable information, it is the synthesis and cross-referencing of the data that builds an unassailable case for its structure. The presence of two distinct carbonyl signals in the IR, a molecular ion at m/z 200 with a characteristic base peak at m/z 57 in the mass spectrum, and, most definitively, the 9-proton singlet in the ¹H NMR spectrum, collectively serve as a unique analytical fingerprint. This guide demonstrates that by comparing this fingerprint against those of logically chosen alternatives, researchers can confidently and unequivocally confirm the identity and purity of their target compound.

References

  • SpectraBase. (2026). This compound. Wiley-VCH GmbH. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 6-methyl-5-oxoheptanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 6-oxoheptanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0245053). Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 6-methyl-3-oxoheptanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • Navarro-Vazquez, A., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Ethyl 6-Oxoheptanoate. Retrieved from [Link]

  • Doc Brown's Chemistry. (2025). Infrared spectrum of ethyl methanoate. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 13.11: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

  • NIST. (n.d.). Heptanoic acid, ethyl ester. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 3-Ethyl-3,6-dimethyl-5-oxoheptanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Ethyl 6,6-dimethyl-5-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Compound: Hazard Profile and Regulatory Context

Ethyl 6,6-dimethyl-5-oxoheptanoate, a keto-ester, is not extensively characterized in publicly available hazard literature. However, based on its functional groups, we can infer a general hazard profile that necessitates careful handling and disposal. Esters can be flammable, and ketones can contribute to their reactivity and toxicity. Therefore, it is prudent to treat this compound as a hazardous chemical waste.

The disposal of laboratory chemicals is stringently regulated by governmental bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) in the United States.[1][2][3][4][5][6] These agencies provide a framework for hazardous waste management, from generation to final disposal, to minimize risks to human health and the environment.[2][3][7]

Core Principles of Chemical Waste Disposal

Before delving into the specific steps for this compound, it's crucial to understand the foundational principles of laboratory chemical waste management:

  • Waste Minimization: Whenever possible, seek methods to reduce the volume of waste generated. This can include ordering only the necessary amount of chemicals and designing experiments to use smaller quantities.[8]

  • Segregation: Never mix incompatible waste streams.[8][9] Mixing incompatible chemicals can lead to violent reactions, the generation of toxic gases, or fires.[9] For instance, acids should be stored separately from bases, and oxidizers away from flammable liquids.[9][10]

  • Proper Labeling and Containment: All waste containers must be clearly and accurately labeled.[8][11] They must also be in good condition, made of a compatible material, and kept securely closed except when adding waste.[1][8][9]

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the systematic process for the safe disposal of this compound.

Step 1: Waste Identification and Characterization
  • Hazard Assessment: In the absence of a specific SDS, assess the potential hazards based on its chemical class. As a keto-ester, it should be treated as a flammable liquid and potentially an irritant.

  • Waste Classification: Based on the hazard assessment, classify the waste. This compound waste will likely be classified as hazardous due to its flammability.[12]

Step 2: Selecting the Appropriate Waste Container
  • Material Compatibility: Choose a waste container made of a material that is chemically resistant to esters and ketones. High-density polyethylene (HDPE) or glass containers are generally suitable.[1][8] Avoid metal containers for corrosive substances, although this is less of a concern for this specific compound.[1][8]

  • Container Integrity: Ensure the container is in good condition, with no cracks or leaks, and has a secure, tight-fitting lid.[9]

  • Headspace: Do not overfill the container. Leave at least 10% headspace to allow for vapor expansion.[1]

Step 3: Labeling the Waste Container

Proper labeling is a critical safety and compliance measure. The label should include:

  • The words "Hazardous Waste"[1]

  • The full chemical name: "this compound"

  • The specific hazards (e.g., Flammable, Irritant)

  • The date accumulation started

  • The name of the principal investigator or laboratory group

Step 4: Waste Accumulation and Storage
  • Satellite Accumulation Area (SAA): Hazardous waste must be stored in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel.[9][12]

  • Segregation: Store the waste container for this compound with other flammable organic liquids, away from incompatible materials like oxidizers, acids, and bases.[8][9][10]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[8][11]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

Caption: Decision workflow for proper disposal.

Prohibited Disposal Methods

Under no circumstances should this compound be disposed of via the following methods:

  • Drain Disposal: Pouring hazardous chemicals down the drain is strictly prohibited.[12] These substances can harm the plumbing system, interfere with wastewater treatment processes, and pollute waterways.[13]

  • Trash Disposal: Disposing of liquid chemical waste in the regular trash is not permitted.[14] This poses a risk to sanitation workers and can lead to environmental contamination.

  • Evaporation: Intentionally allowing hazardous chemicals to evaporate in a fume hood as a means of disposal is not a compliant or safe practice.[11]

Final Disposal and Record Keeping

Once the waste container is full or has reached the institutional time limit for accumulation, contact your facility's Environmental Health and Safety (EHS) department to arrange for a pickup.[11][12] The EHS department will ensure the waste is transported by a licensed hazardous waste contractor for final disposal, which for flammable organic liquids like this compound is typically incineration.[13][15]

Maintain accurate records of all hazardous waste generated and disposed of, as required by your institution and regulatory agencies.

By adhering to these procedures, you contribute to a safe and sustainable research environment.

References

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • University of Pennsylvania EHRS. LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

  • American Chemical Society. Hazardous Waste and Disposal. [Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. [Link]

  • GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • CDMS. OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. [Link]

  • DuraLabel. OSHA Rules for Hazardous Chemicals. [Link]

  • Chemtalk. Ester Disposal. [Link]

  • Wikipedia. Hazardous waste. [Link]

  • Occupational Safety and Health Administration. Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. [Link]

  • U.S. Environmental Protection Agency. Waste, Chemical, and Cleanup Enforcement. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. [Link]

  • Occupational Safety and Health Administration. Hazardous Waste - Overview. [Link]

  • DuraLabel. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. [Link]

  • U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • Chem Service. SAFETY DATA SHEET. [Link]

  • Wikipedia. Chemical Control Superfund Site. [Link]

  • Dartmouth College. Hazardous Waste Disposal Guide. [Link]

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A Comprehensive Guide to Personal Protective Equipment for Handling Ethyl 6,6-dimethyl-5-oxoheptanoate

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic environment of pharmaceutical research and development, the safe handling of chemical reagents is paramount. This guide provides an in-depth operational plan for the use of Personal Protective Equipment (PPE) when working with Ethyl 6,6-dimethyl-5-oxoheptanoate. As a keto-ester, this compound presents a specific set of potential hazards that necessitate a robust and well-understood safety protocol to protect researchers from exposure and ensure the integrity of their work. This document moves beyond a simple checklist, offering a procedural guide grounded in the principles of chemical causality and risk mitigation.

Understanding the Hazard Profile of this compound

Based on data from structurally related compounds, such as other keto esters and ethyl esters, we can anticipate the following primary hazards:

  • Flammability: Like many organic esters, this compound is likely a flammable liquid.[1] Vapors may form explosive mixtures with air. Therefore, it is crucial to handle this compound away from ignition sources.[1]

  • Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.[1][2]

  • Skin Irritation: Prolonged or repeated skin contact may cause irritation.[2]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may cause respiratory irritation, and potentially drowsiness or dizziness.[1]

Core Principles of PPE Selection

The selection of appropriate PPE is not a one-size-fits-all approach. It is a risk-based decision-making process that considers the specific tasks being performed and the potential for exposure. The fundamental principle is to create a barrier between the researcher and the chemical, mitigating the risk of contact, inhalation, and ingestion.

Essential Personal Protective Equipment (PPE) Protocol

The following is a step-by-step guide to the essential PPE required for handling this compound in a laboratory setting.

Given the high probability of this compound causing serious eye irritation, robust eye and face protection is non-negotiable.

  • Procedure:

    • Chemical Splash Goggles: Always wear chemical splash goggles that provide a complete seal around the eyes. Standard safety glasses do not offer sufficient protection against splashes.

    • Face Shield: When handling larger quantities (typically >100 mL) or when there is a significant risk of splashing (e.g., during transfers, heating, or reactions under pressure), a face shield must be worn in addition to chemical splash goggles. The face shield protects the entire face from splashes.

  • Causality: The mucous membranes of the eyes are highly susceptible to chemical irritants. A splash of an organic solvent like a keto-ester can cause immediate and severe damage. The combination of goggles and a face shield provides a dual layer of protection against direct splashes and airborne droplets.

The choice of gloves is critical and must be based on the chemical resistance to organic esters.

  • Procedure:

    • Glove Selection: Nitrile gloves are a suitable choice for incidental contact with this compound. They offer good resistance to a range of chemicals and provide excellent dexterity.

    • Double Gloving: For prolonged handling or when working with larger volumes, consider wearing two pairs of nitrile gloves. This provides an additional layer of protection in case the outer glove is compromised.

    • Regular Inspection and Replacement: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears. Change gloves immediately if you suspect contamination. Never reuse disposable gloves.

  • Causality: The skin can be a significant route of chemical exposure. Chemical-resistant gloves prevent direct contact and absorption of the substance. Double gloving increases the breakthrough time, offering more protection during extended procedures.

Protecting the skin on the arms and body is crucial to prevent accidental exposure.

  • Procedure:

    • Laboratory Coat: A flame-resistant laboratory coat should be worn at all times when handling the compound. It should be fully buttoned to provide maximum coverage.

    • Chemical-Resistant Apron: When transferring or handling larger quantities, a chemical-resistant apron worn over the lab coat is recommended to provide an additional barrier against spills.

  • Causality: A lab coat provides a removable barrier that can be quickly taken off in the event of a significant spill, preventing the chemical from reaching the skin. A chemical-resistant apron offers superior protection for the torso against larger volume splashes.

Engineering controls, such as a chemical fume hood, are the primary means of controlling exposure to vapors.

  • Procedure:

    • Chemical Fume Hood: All handling of this compound that may generate vapors or aerosols must be conducted in a properly functioning chemical fume hood.

    • Respirator Use: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during emergency situations such as a large spill, a respirator may be necessary. The selection of the appropriate respirator and cartridge should be made by a qualified safety professional.

  • Causality: A chemical fume hood effectively captures and exhausts vapors, preventing them from entering the breathing zone of the researcher. This is the most effective way to prevent respiratory irritation and other systemic effects from inhalation.

PPE Donning and Doffing Workflow

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence cluster_entry_exit don1 1. Lab Coat don2 2. Goggles/Face Shield don1->don2 don3 3. Gloves don2->don3 doff1 1. Gloves doff2 2. Goggles/Face Shield doff1->doff2 doff3 3. Lab Coat doff2->doff3 exit Exit Lab doff3->exit enter Enter Lab enter->don1

Caption: PPE Donning and Doffing Workflow.

Summary of PPE Recommendations
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Small-Scale Handling (<10 mL) Chemical Splash GogglesSingle Pair Nitrile GlovesFlame-Resistant Lab CoatChemical Fume Hood
Large-Scale Handling (>100 mL)/Transfers Goggles and Face ShieldDouble Pair Nitrile GlovesLab Coat & Chemical-Resistant ApronChemical Fume Hood
Weighing (Solid Form) Chemical Splash GogglesSingle Pair Nitrile GlovesFlame-Resistant Lab CoatVentilated Balance Enclosure or Fume Hood
Spill Cleanup Goggles and Face ShieldHeavy-Duty Nitrile GlovesLab Coat & Chemical-Resistant ApronRespirator (if necessary)
Disposal Plan: Responsible Management of Contaminated Materials

Proper disposal of contaminated PPE and chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Contaminated PPE:

    • Used gloves, disposable aprons, and other contaminated disposable items should be placed in a designated hazardous waste container.[3]

    • Never dispose of chemically contaminated items in the regular trash.

  • Chemical Waste:

    • All waste containing this compound must be collected in a clearly labeled, leak-proof hazardous waste container.[3][4]

    • The container should be kept closed when not in use and stored in a designated satellite accumulation area.

    • Follow your institution's specific guidelines for hazardous waste disposal. Do not pour chemical waste down the drain.[5]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill: For small spills, use an absorbent material (e.g., vermiculite or sand) to contain the spill. Place the absorbed material in a sealed container for hazardous waste disposal. For large spills, evacuate the area and follow your institution's emergency spill response procedures.

By adhering to these comprehensive PPE and handling guidelines, researchers can confidently and safely work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. American Chemical Society. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.